CD73-IN-3
Description
LY-3475070 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
Properties
IUPAC Name |
5-[6-methyl-5-[(1S,2R)-2-propan-2-ylcyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-7(2)9-4-11(9)10-5-13(19-18-8(10)3)12-6-16-15(21)17-14(12)20/h5-7,9,11H,4H2,1-3H3,(H2,16,17,20,21)/t9-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRUIISQCORGKK-KOLCDFICSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1C2CC2C(C)C)C3=CNC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(C=C1[C@H]2C[C@@H]2C(C)C)C3=CNC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of CD73-IN-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
CD73-IN-3, also known as LY-3475070, is a potent and selective small molecule inhibitor of CD73, a critical ecto-enzyme in the adenosine (B11128) signaling pathway. By blocking the conversion of adenosine monophosphate (AMP) to the immunosuppressive nucleoside adenosine, this compound aims to reverse the immune-suppressive tumor microenvironment and enhance anti-tumor immunity. This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of the CD73-Adenosine Axis
This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of CD73 (ecto-5'-nucleotidase). CD73 is a key enzyme that catalyzes the dephosphorylation of extracellular AMP to adenosine.[1] In the tumor microenvironment, elevated levels of adenosine play a significant role in suppressing the anti-tumor immune response. Adenosine binds to A2A and A2B receptors on various immune cells, including T cells and natural killer (NK) cells, leading to a dampening of their cytotoxic functions.[2]
By inhibiting CD73, this compound effectively reduces the concentration of immunosuppressive adenosine within the tumor microenvironment.[1] This restores the activity of effector immune cells, allowing for a more robust anti-tumor immune response.[1] Preclinical studies have shown that targeting CD73 can lead to reduced tumor growth and metastasis.[3]
Quantitative Data
The inhibitory potency of this compound has been characterized in various in vitro assays. The following table summarizes the key quantitative data available for this inhibitor.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 7.3 nM | Calu6 Human Cell Assay | N/A |
| IC50 | 28 nM | Not Specified | N/A |
| EC50 | 0.213 µM | Human Serum | N/A |
Signaling Pathways
CD73-mediated adenosine production influences several downstream signaling pathways that are critical for cancer cell proliferation, survival, and immune evasion. While direct studies on the specific effects of this compound on these pathways are not yet widely published, the inhibition of CD73 is expected to modulate the following key signaling cascades:
-
PI3K/AKT Signaling Pathway: CD73-generated adenosine can activate the PI3K/AKT pathway, which is known to promote cell survival and proliferation.[4] By reducing adenosine levels, this compound is hypothesized to downregulate this pro-tumorigenic pathway.
-
MAPK/ERK Signaling Pathway: The MAPK/ERK pathway is another crucial signaling cascade involved in cell growth and differentiation that can be activated by CD73.[2] Inhibition of CD73 by this compound may therefore lead to a reduction in MAPK/ERK signaling, contributing to its anti-cancer effects.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of CD73 inhibitors like this compound.
CD73 Enzymatic Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and provides a method to measure the enzymatic activity of CD73.
Principle: This assay quantifies the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of AMP by CD73. The amount of Pi is determined colorimetrically using a malachite green-based reagent.
Materials:
-
Recombinant human CD73 enzyme
-
AMP (substrate)
-
This compound (or other inhibitors)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM MgCl2)
-
Malachite Green Reagent
-
96-well microplate
-
Plate reader capable of measuring absorbance at ~620-650 nm
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound solution (at various concentrations)
-
Recombinant CD73 enzyme
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add AMP solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination and Color Development: Add the Malachite Green Reagent to each well to stop the reaction and develop the color.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based CD73 Inhibition Assay (e.g., Calu6 cells)
This protocol describes a method to assess the inhibitory activity of this compound on endogenously expressed CD73 in a cancer cell line.
Materials:
-
Calu6 human lung carcinoma cells (or another CD73-expressing cell line)
-
Cell culture medium and supplements
-
This compound
-
AMP
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
96-well cell culture plates
-
Method for quantifying adenosine or phosphate (e.g., LC-MS/MS or a colorimetric/luminescent assay kit)
Procedure:
-
Cell Seeding: Seed Calu6 cells in a 96-well plate and allow them to adhere and grow to a desired confluency.
-
Inhibitor Treatment: Remove the culture medium and wash the cells with assay buffer. Add different concentrations of this compound diluted in assay buffer to the wells.
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour).
-
Substrate Addition: Add AMP to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 2 hours).
-
Sample Collection: Collect the supernatant from each well.
-
Quantification: Measure the concentration of adenosine or phosphate in the supernatant using a validated method.
-
Data Analysis: Determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
In Vivo and Clinical Development
This compound (LY-3475070) has progressed to clinical development. A Phase 1 clinical trial (NCT04148937) was initiated to evaluate its safety and efficacy as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab (B1139204) in patients with advanced solid tumors.[5] The study targeted several cancer types, including triple-negative breast cancer, pancreatic cancer, non-small cell lung cancer, renal cell carcinoma, melanoma, and prostate cancer.[5] The orally bioavailable nature of LY-3475070 makes it a convenient option for clinical administration.[5][6]
Preclinical in vivo studies, which are a prerequisite for clinical trials, would have been conducted to assess the pharmacokinetics, pharmacodynamics, and anti-tumor efficacy of this compound in animal models. These studies are crucial for determining the appropriate dosing regimen and for providing the rationale for combination therapies.
Conclusion
This compound is a potent, selective, and orally bioavailable inhibitor of CD73 that shows promise as an immuno-oncology agent. Its mechanism of action, centered on the blockade of adenosine production in the tumor microenvironment, addresses a key pathway of immune evasion. The quantitative data from in vitro assays demonstrate its high potency. The progression of this compound into clinical trials underscores its potential to become a valuable therapeutic option for a range of solid tumors, both as a monotherapy and in combination with other immunotherapies. Further research and clinical data will be crucial to fully elucidate its therapeutic benefits and to identify the patient populations most likely to respond to this novel treatment.
References
- 1. Facebook [cancer.gov]
- 2. Frontiers | Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. The Clinical Significance of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. selleckchem.com [selleckchem.com]
The Discovery and Development of CD73-IN-3 (LY-3475070): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
CD73-IN-3, also known as LY-3475070, is a potent, selective, and orally bioavailable non-nucleotide inhibitor of the ecto-5'-nucleotidase (CD73) enzyme. As a key component of the immunosuppressive adenosine (B11128) signaling pathway in the tumor microenvironment, CD73 represents a compelling target for cancer immunotherapy. This technical guide provides a comprehensive overview of the discovery and development of this compound, consolidating available preclinical data, outlining key experimental methodologies, and illustrating the relevant biological pathways and experimental workflows.
Introduction: The Role of CD73 in Immuno-Oncology
The tumor microenvironment (TME) is characterized by a complex network of signaling molecules that can promote tumor growth and immune evasion. One such critical pathway is the adenosine signaling cascade. Extracellular adenosine, produced by the sequential enzymatic activity of CD39 and CD73, acts as a potent immunosuppressive molecule, dampening the anti-tumor activity of various immune cells, including T cells and Natural Killer (NK) cells.
CD73, a glycosylphosphatidylinositol (GPI)-anchored cell surface protein, catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine, the final and rate-limiting step in this pathway.[1] Elevated CD73 expression has been observed in numerous cancer types and is often associated with poor prognosis.[2] By inhibiting CD73, the production of immunosuppressive adenosine is reduced, thereby restoring and enhancing the anti-tumor immune response. This has positioned CD73 as a high-priority target for the development of novel cancer immunotherapies.
Discovery and Chemical Profile of this compound (LY-3475070)
This compound (LY-3475070) was identified as a potent small molecule inhibitor of CD73. It is currently under clinical investigation as a potential anti-cancer agent, both as a monotherapy and in combination with other immunotherapies like the anti-PD-1 antibody pembrolizumab.[3]
Chemical Structure:
-
IUPAC Name: 5-(5-((1S,2R)-2-isopropylcyclopropyl)-6-methylpyridazin-3-yl)pyrimidine-2,4(1H,3H)-dione
-
CAS Number: 2375815-63-5
-
Molecular Formula: C₁₅H₁₈N₄O₂
-
Molecular Weight: 286.33 g/mol
Quantitative Data Summary
The following tables summarize the reported in vitro potency of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | System | Parameter | Value | Reference |
| Cell-based Assay | Calu-6 Human Cell Line | IC₅₀ | 7.3 nM | MedChemExpress |
| Biochemical Assay | Not specified | IC₅₀ | 28 nM | TargetMol |
| Serum-based Assay | Human Serum | EC₅₀ | 0.213 µM | MedChemExpress |
Note: Discrepancies in IC₅₀ values may arise from different experimental conditions and assay formats.
Experimental Protocols
Synthesis of this compound (LY-3475070)
The synthesis of this compound is detailed in patent WO2019168744A1, specifically under "Example 2".[4] The general synthetic scheme involves a multi-step process culminating in the formation of the final compound. A representative scheme is outlined below.
A detailed, step-by-step protocol as described in the patent would involve specific reagents, reaction conditions (temperature, time), and purification methods (e.g., column chromatography, recrystallization). Researchers should refer to the patent for the exact experimental details.
CD73 Enzymatic Activity Assay (General Protocol)
The inhibitory activity of this compound is determined by measuring its effect on the conversion of AMP to adenosine and inorganic phosphate (B84403). A common method for this is the malachite green assay, which quantifies the released phosphate.
Principle: The malachite green reagent forms a colored complex with free inorganic phosphate, and the absorbance of this complex is measured spectrophotometrically. A decrease in phosphate production in the presence of the inhibitor indicates its potency.
General Steps:
-
Reaction Setup: In a microplate, combine recombinant human CD73 enzyme or CD73-expressing cells (e.g., Calu-6) with the inhibitor (this compound) at various concentrations in an appropriate buffer.
-
Initiation: Add the substrate, AMP, to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period to allow for the enzymatic conversion.
-
Termination: Stop the reaction.
-
Detection: Add the malachite green reagent to each well.
-
Measurement: After a short incubation for color development, measure the absorbance at approximately 620-650 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based CD73 Activity Assay (Calu-6)
The Calu-6 cell line, derived from a human anaplastic lung carcinoma, is known to express CD73 and serves as a relevant model for assessing inhibitor activity in a cellular context.[5]
Protocol Outline:
-
Cell Culture: Culture Calu-6 cells in Eagle's Minimum Essential Medium supplemented with 10% fetal bovine serum at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Replace the culture medium with a buffer containing serial dilutions of this compound and incubate for a specified pre-incubation time.
-
Substrate Addition and Reaction: Add AMP to the wells and incubate for a time period optimized for linear phosphate production.
-
Phosphate Detection: Collect the supernatant and quantify the inorganic phosphate produced using the malachite green assay as described above.
-
Data Analysis: Determine the IC₅₀ value of this compound in the Calu-6 cellular environment.
Human Serum CD73 Activity Assay
Measuring inhibitor activity in human serum is crucial as it provides a more physiologically relevant matrix, accounting for protein binding and other interfering factors.
Protocol Outline:
-
Sample Preparation: Obtain platelet-poor heparinized plasma or serum from healthy donors.
-
Reaction Mixture: In a microplate, combine the serum/plasma with a tissue nonspecific alkaline phosphatase inhibitor (to prevent non-specific AMP hydrolysis) and serial dilutions of this compound.[5]
-
Reaction Initiation and Incubation: Add AMP and incubate at 37°C.[6]
-
Protein Precipitation: Terminate the reaction and precipitate proteins using an agent like trichloroacetic acid (TCA).[5]
-
Phosphate Quantification: Centrifuge to pellet the precipitated proteins, and measure the phosphate concentration in the supernatant using the malachite green assay.[6]
-
Data Analysis: Calculate the EC₅₀ value, representing the effective concentration for 50% inhibition in a biological fluid.
Signaling Pathways and Mechanism of Action
This compound exerts its anti-tumor effect by inhibiting the production of adenosine, thereby relieving the immunosuppressive state of the tumor microenvironment.
By blocking CD73, this compound prevents the conversion of AMP to adenosine. This reduction in adenosine in the TME leads to:
-
Increased proliferation and activation of cytotoxic T lymphocytes (CTLs).
-
Enhanced anti-tumor activity of NK cells.
-
Reduced activity of immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).
The ultimate outcome is a more robust anti-tumor immune response.
Preclinical Development and Future Directions
While specific preclinical pharmacokinetic and in vivo efficacy data for LY-3475070 are not extensively published in peer-reviewed literature at this time, its progression to Phase 1 clinical trials (NCT04148937) indicates a favorable preclinical profile.[3] The designation as an "orally bioavailable" inhibitor suggests adequate absorption and metabolic stability in animal models.
Future research will likely focus on:
-
Combination Therapies: Continued investigation of this compound in combination with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1) and other anti-cancer agents to achieve synergistic effects.
-
Biomarker Identification: Identifying patient populations most likely to respond to CD73 inhibition based on CD73 expression levels or other biomarkers within the TME.
-
Resistance Mechanisms: Understanding potential mechanisms of resistance to CD73-targeted therapies.
Conclusion
This compound (LY-3475070) is a promising small molecule inhibitor of CD73 with the potential to enhance anti-tumor immunity by blocking the production of immunosuppressive adenosine. Its oral bioavailability and potent inhibitory activity make it a valuable candidate for further clinical development. The data and protocols summarized in this guide provide a foundational understanding for researchers and drug development professionals working in the field of immuno-oncology and purinergic signaling. Further publication of preclinical and clinical data will be critical to fully elucidating the therapeutic potential of this compound.
References
- 1. Exosomal CD73 from serum of patients with melanoma suppresses lymphocyte functions and is associated with therapy resistance to anti-PD-1 agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2019168744A1 - Cd73 inhibitors - Google Patents [patents.google.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. jitc.bmj.com [jitc.bmj.com]
The Role of CD73 in the Tumor Microenvironment: A Technical Guide
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a pivotal role in cancer progression and the efficacy of therapeutic interventions. A key orchestrator of immunosuppression within this environment is the ecto-5'-nucleotidase, CD73. This glycoprotein, expressed on the surface of both cancer cells and various immune cells, is central to the production of extracellular adenosine (B11128), a potent signaling molecule that dampens anti-tumor immunity. This technical guide provides a comprehensive overview of the multifaceted role of CD73 in the TME, detailing its enzymatic activity, associated signaling pathways, and impact on immune surveillance. Furthermore, it offers a compilation of quantitative data on CD73 expression across different malignancies and outlines key experimental protocols for its investigation.
The CD73-Adenosine Axis: A Central Pathway of Immunosuppression
CD73 is a critical enzyme in the purinergic signaling pathway, which governs the extracellular concentrations of adenosine triphosphate (ATP), adenosine diphosphate (B83284) (ADP), adenosine monophosphate (AMP), and adenosine. Within the TME, stressed or dying tumor cells release ATP, which can initially act as a danger signal to stimulate an immune response. However, this pro-inflammatory signal is rapidly dismantled by a cascade of ectonucleotidases.
The process begins with CD39 (ectonucleoside triphosphate diphosphohydrolase-1), which hydrolyzes ATP and ADP to AMP.[1] Subsequently, CD73, anchored to the cell membrane by a glycosylphosphatidylinositol (GPI) anchor, catalyzes the final and rate-limiting step: the dephosphorylation of AMP to adenosine.[2] This locally produced adenosine then exerts its profound immunosuppressive effects by binding to adenosine receptors (primarily A2A and A2B) on the surface of various immune cells, including T cells, natural killer (NK) cells, and macrophages.[3][4]
The activation of adenosine receptors on immune cells triggers a cascade of downstream signaling events that ultimately lead to the suppression of their anti-tumor functions. This includes the inhibition of T cell receptor signaling, reduced proliferation and cytotoxicity of CD8+ T cells and NK cells, and the promotion of regulatory T cells (Tregs), which further contribute to the immunosuppressive milieu.[5]
Quantitative Data on CD73 Expression in Cancer
The expression of CD73 is highly variable across different cancer types and can be found on tumor cells, stromal cells, and various immune cell populations within the TME.[6][7] High CD73 expression is often associated with a poor prognosis in several solid tumors.[8] The following tables summarize quantitative data on CD73 expression from pan-cancer analyses using The Cancer Genome Atlas (TCGA) data and the prognostic significance of its expression.
Table 1: CD73 (NT5E) mRNA Expression in Various Cancers Compared to Normal Tissue (TCGA Data)
| Cancer Type | Abbreviation | Expression in Tumor vs. Normal |
| Glioblastoma multiforme | GBM | Higher in Tumor[5][9] |
| Brain Lower Grade Glioma | LGG | Higher in Tumor[5][9] |
| Pancreatic adenocarcinoma | PAAD | Higher in Tumor[5][9] |
| Kidney renal papillary cell carcinoma | KIRP | Higher in Tumor[5][9] |
| Stomach adenocarcinoma | STAD | Higher in Tumor[5][9] |
| Kidney renal clear cell carcinoma | KIRC | Higher in Tumor[5][9] |
| Acute Myeloid Leukemia | LAML | Higher in Tumor[5] |
| Esophageal carcinoma | ESCA | Higher in Tumor[5][9] |
| Thymoma | THYM | Higher in Tumor[5] |
| Liver hepatocellular carcinoma | LIHC | Higher in Tumor[5][9] |
| Colon adenocarcinoma | COAD | Higher in Tumor[5][9] |
| Pheochromocytoma and Paraganglioma | PCPG | Higher in Tumor[5] |
| Lymphoid Neoplasm Diffuse Large B-cell Lymphoma | DLBC | Higher in Tumor[5] |
| Head and Neck squamous cell carcinoma | HNSC | Higher in Tumor[5][9] |
| Rectum adenocarcinoma | READ | Higher in Tumor[5][9] |
| Lung adenocarcinoma | LUAD | Higher in Tumor[5][9] |
| Ovarian serous cystadenocarcinoma | OV | Lower in Tumor[5][9] |
| Cervical squamous cell carcinoma and endocervical adenocarcinoma | CESC | Lower in Tumor[5][9] |
| Skin Cutaneous Melanoma | SKCM | Lower in Tumor[5] |
| Testicular Germ Cell Tumors | TGCT | Lower in Tumor[5] |
| Cholangiocarcinoma | CHOL | Lower in Tumor[5] |
| Prostate adenocarcinoma | PRAD | Lower in Tumor[5][9] |
| Kidney Chromophobe | KICH | Lower in Tumor[5] |
| Uterine Corpus Endometrial Carcinoma | UCEC | Lower in Tumor[5][9] |
| Breast invasive carcinoma | BRCA | Lower in Tumor[5][9] |
| Uterine Carcinosarcoma | UCS | Lower in Tumor[5] |
| Bladder Urothelial Carcinoma | BLCA | Lower in Tumor[5][9] |
| Lung squamous cell carcinoma | LUSC | Lower in Tumor[5][9] |
| Source: Adapted from pan-cancer analyses of TCGA data.[5][9] |
Table 2: Prognostic Significance of High CD73 Expression in Various Cancers
| Cancer Type | Prognostic Association of High CD73 Expression | Reference |
| High-Grade Serous Ovarian Cancer | Worse Overall Survival | [10] |
| Triple-Negative Breast Cancer | Worse Overall Survival and Disease-Free Survival | [6] |
| Colorectal Cancer | Worse Overall Survival | [6] |
| Gastric Carcinoma | Poor Prognosis | [6] |
| Gallbladder Carcinoma | Poor Prognosis | [6] |
| Melanoma | Poor Prognosis | [6] |
| Pancreatic Ductal Adenocarcinoma | Reduced Overall Survival | [11] |
| Esophageal Squamous Cell Carcinoma | Worse Overall Survival and Disease-Free Survival | [12] |
| Non-Small Cell Lung Cancer | Poor Prognosis | [6] |
| Papillary Thyroid Cancer | Poor Prognosis | [6] |
| Prostate Cancer | Poor Prognosis | [6] |
| This table provides a summary of findings from various studies and is not exhaustive. |
Table 3: IC50 Values of Selected CD73 Inhibitors
| Inhibitor | Type | IC50 Value | Reference |
| A-001421 | Small Molecule | 40 pM (human), 1 nM (mouse) | |
| ATG-037 | Small Molecule | 0.36 nM (on A375 cells) | [13] |
| XC-12 | Small Molecule | 12.36 nM (soluble), 1.29 nM (membrane-bound) | [14] |
| AB680 (Quemliclustat) | Small Molecule | Kᵢ of 5 pM | [15] |
| Oleclumab (MEDI9447) | Monoclonal Antibody | 3.46 nM (on A375 cells) | [13] |
| IC50 values can vary depending on the assay conditions and the form of the enzyme (soluble vs. cell-surface). This table presents a selection of reported values. |
Key Experimental Protocols for CD73 Research
Investigating the role of CD73 in the tumor microenvironment requires a range of specialized experimental techniques. This section provides detailed methodologies for some of the key assays used to study CD73 expression, activity, and function.
Immunohistochemistry (IHC) for CD73 Expression in Tumor Tissues
IHC is a crucial technique for visualizing the expression and localization of CD73 within the complex architecture of tumor tissues.
Protocol:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695).[12][16]
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed by incubating the slides in a retrieval solution (e.g., 10 mM citrate (B86180) buffer, pH 6.0 or EDTA buffer, pH 9.0) at 95-100°C for 20-30 minutes.[12][16] This step is critical for unmasking the antigenic epitopes.
-
Peroxidase Blocking: Endogenous peroxidase activity is quenched by incubating the sections in 0.3% hydrogen peroxide for 5-10 minutes to prevent non-specific background staining.[12]
-
Primary Antibody Incubation: The slides are incubated with a primary antibody specific for CD73 (e.g., clone D7F9A) at an optimized dilution (e.g., 1:100 to 1:1000) for 1 hour at room temperature or overnight at 4°C.[11][12]
-
Detection System: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a DAB (3,3'-diaminobenzidine) chromogen solution, which produces a brown precipitate at the site of the antigen.[16]
-
Counterstaining: The sections are counterstained with hematoxylin (B73222) to visualize the cell nuclei.[12]
-
Dehydration and Mounting: The slides are dehydrated through a graded series of ethanol and xylene and then coverslipped.
-
Analysis: The staining intensity and the percentage of positive cells are scored by a pathologist, often using a semi-quantitative scoring system like the H-score or immunoreactive score (IRS).[12]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Identification of CD73 as a Novel Biomarker Encompassing the Tumor Microenvironment, Prognosis, and Therapeutic Responses in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | CD73: A Promising Biomarker in Cancer Patients [frontiersin.org]
- 8. [PDF] Prognositic value of CD73-adenosinergic pathway in solid tumor: A meta-analysis and systematic review | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. CD73 expression in normal and pathological human hepatobiliopancreatic tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CD73 Promotes Tumor Progression in Patients with Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Abstract 2576: ATG-037, a highly potent small molecule CD73 inhibitor has superior activity of reversing immunosuppression in higher-AMP environments compared with anti-CD73 antibodies | Semantic Scholar [semanticscholar.org]
- 14. Discovery of Orally Potent Small-Molecule CD73 Inhibitor for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Immunohistochemistry staining [bio-protocol.org]
CD73-IN-3: A Selective Inhibitor of the Ecto-5'-Nucleotidase (CD73) for Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate tumor microenvironment, cancer cells employ various strategies to evade the host's immune system. One key mechanism is the production of adenosine (B11128), a potent immunosuppressive molecule. The generation of extracellular adenosine is primarily mediated by the ecto-5'-nucleotidase, CD73.[1][2] This cell-surface enzyme catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine, which then signals through A2A and A2B receptors on immune cells, leading to dampened anti-tumor immunity.[3] Elevated CD73 expression is observed in a variety of cancers and is often associated with poor prognosis, making it a compelling target for therapeutic intervention.[1]
CD73-IN-3 is a potent and selective inhibitor of CD73. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, the underlying signaling pathways it targets, and detailed experimental protocols for its evaluation.
Quantitative Data
The inhibitory potency of this compound has been determined in both cell-based and biochemical assays. The following table summarizes the key quantitative data for this inhibitor.
| Parameter | Assay Type | Cell Line/Matrix | Value | Reference |
| IC50 | Cell-based | Calu6 (human lung carcinoma) | 7.3 nM | [4] |
| EC50 | Biochemical | Human Serum | 0.213 µM | [4] |
| % Inhibition | Biochemical | Human Serum (0.52 µM) | 56.8% | [4] |
| % Inhibition | Biochemical | Human Serum (1.56 µM) | 71.7% | [4] |
| % Inhibition | Biochemical | Human Serum (4.68 µM) | 76.9% | [4] |
Signaling Pathway
CD73 is a pivotal enzyme in the purinergic signaling pathway, which regulates the balance between pro-inflammatory ATP and immunosuppressive adenosine in the tumor microenvironment. The following diagram illustrates the canonical pathway of adenosine production and the mechanism of action of this compound.
Caption: CD73 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize selective CD73 inhibitors like this compound. While specific protocols for this compound are proprietary, these representative assays are commonly used in the field.
Protocol 1: Biochemical CD73 Activity Assay (Malachite Green Assay)
This assay quantifies the enzymatic activity of CD73 by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of AMP.
Materials:
-
Recombinant human CD73 enzyme
-
Adenosine 5'-monophosphate (AMP) substrate
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2)
-
Malachite Green Reagent
-
Phosphate standard solution
-
96-well microplate
-
Plate reader capable of measuring absorbance at ~620 nm
Procedure:
-
Standard Curve Preparation: Prepare a series of phosphate standards (e.g., 0 to 50 µM) by diluting the phosphate standard solution in the assay buffer.
-
Reaction Setup:
-
In a 96-well plate, add 20 µL of assay buffer to the blank wells.
-
Add 20 µL of each phosphate standard to their respective wells.
-
For the enzyme reaction, add 10 µL of recombinant CD73 enzyme solution (at a predetermined optimal concentration) to the sample wells.
-
To test the inhibitor, pre-incubate the enzyme with varying concentrations of this compound for 15-30 minutes at room temperature.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding 10 µL of AMP substrate solution (at a concentration near the Km for CD73) to all wells except the blanks.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
-
Detection:
-
Stop the reaction by adding 100 µL of Malachite Green Reagent to all wells.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
-
Measurement: Measure the absorbance at ~620 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank from all readings. Plot the standard curve and determine the concentration of phosphate produced in the enzyme reactions. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: Cell-Based CD73 Activity Assay (Calu6 Cells)
This assay measures the ability of an inhibitor to block CD73 activity on the surface of cancer cells.
Materials:
-
Calu6 human lung carcinoma cells
-
Cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
AMP substrate
-
Assay buffer (as in Protocol 1)
-
Detection reagent for adenosine or phosphate (e.g., Malachite Green or a luciferase-based adenosine detection kit)
-
96-well cell culture plate
Procedure:
-
Cell Seeding: Seed Calu6 cells in a 96-well plate at a density that results in a confluent monolayer on the day of the assay.
-
Inhibitor Treatment:
-
On the day of the assay, remove the culture medium and wash the cells twice with warm PBS.
-
Add assay buffer containing varying concentrations of this compound to the cells and incubate for 30 minutes at 37°C.
-
-
Enzyme Reaction:
-
Add AMP substrate to each well to initiate the reaction.
-
Incubate at 37°C for an optimized period (e.g., 1-2 hours).
-
-
Detection:
-
Collect the supernatant from each well.
-
Quantify the amount of adenosine or phosphate produced using a suitable detection kit according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percent inhibition of CD73 activity for each inhibitor concentration relative to the untreated control and determine the IC50 value.
Experimental Workflow
The following diagram outlines a typical preclinical experimental workflow for the evaluation of a novel CD73 inhibitor.
Caption: A generalized preclinical workflow for CD73 inhibitor evaluation.
Conclusion
This compound is a valuable research tool for investigating the role of the CD73-adenosine axis in cancer biology and immuno-oncology. Its high potency and selectivity make it a suitable candidate for preclinical studies aimed at validating CD73 as a therapeutic target. The experimental protocols and workflows detailed in this guide provide a framework for the comprehensive evaluation of CD73 inhibitors, from initial biochemical characterization to in vivo efficacy studies. Further research with potent tools like this compound will continue to elucidate the therapeutic potential of targeting the adenosine pathway in cancer.
References
The Role of CD73 Inhibition in Cancer Immunology: A Technical Guide
Disclaimer: The specific compound "CD73-IN-3" does not correspond to a publicly documented small molecule inhibitor in the scientific literature based on the conducted search. Therefore, this guide will provide a comprehensive overview of the broader class of CD73 inhibitors in cancer immunology research, drawing upon established principles and data from various known inhibitors.
Introduction
CD73, also known as ecto-5'-nucleotidase (NT5E), is a critical enzyme in the tumor microenvironment (TME) that plays a pivotal role in cancer immune evasion, proliferation, and metastasis. This cell surface-bound enzyme catalyzes the dephosphorylation of adenosine (B11128) monophosphate (AMP) to adenosine, a potent immunosuppressive molecule. Elevated levels of adenosine within the TME suppress the anti-tumor immune response by inhibiting the activity of various immune cells, including T cells and natural killer (NK) cells. Consequently, targeting CD73 has emerged as a promising therapeutic strategy in oncology. This technical guide provides an in-depth overview of the foundational research on CD73 as a therapeutic target, summarizing key quantitative data, detailing experimental protocols, and visualizing essential pathways and workflows.
The CD73-Adenosine Signaling Pathway
The canonical pathway for extracellular adenosine production involves the sequential enzymatic activity of CD39 and CD73. Initially, extracellular adenosine triphosphate (ATP), often released from stressed or dying cells, is hydrolyzed
The Adenosine Pathway in Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
I. Executive Summary
Extracellular adenosine (B11128) has emerged as a critical immunosuppressive signaling molecule within the tumor microenvironment (TME).[1][2][3] Tumors exploit this pathway to evade immune surveillance, promoting their growth, proliferation, and metastasis.[1][4][5] This guide provides a comprehensive technical overview of the core components of the adenosine pathway, including the enzymes responsible for its production (CD39 and CD73) and the receptors that mediate its effects (A2A and A2B). It details the downstream signaling cascades, presents key quantitative data for researchers, and provides detailed experimental protocols for studying this pathway. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively target the adenosine pathway for cancer therapy.
II. Core Components of the Adenosine Pathway
The generation and signaling of adenosine in the TME is a multi-step process involving key enzymes and receptors.
A. Adenosine Production: The Ecto-Enzymatic Cascade
In the hypoxic and inflammatory TME, stressed and dying cells release significant amounts of adenosine triphosphate (ATP).[6][7] Extracellular ATP can act as a pro-inflammatory "danger signal," but it is rapidly catabolized into the immunosuppressive molecule adenosine by a two-step enzymatic cascade mediated by the cell-surface ectonucleotidases CD39 and CD73.[8][9][10]
-
CD39 (Ectonucleoside Triphosphate Diphosphohydrolase-1, ENTPD1): This enzyme initiates the process by hydrolyzing ATP and adenosine diphosphate (B83284) (ADP) into adenosine monophosphate (AMP).[8][10][11] CD39 is expressed on various immune cells, including regulatory T cells (Tregs), macrophages, and dendritic cells, as well as on tumor cells themselves.[8]
-
CD73 (Ecto-5'-nucleotidase, NT5E): This enzyme completes the conversion by dephosphorylating AMP into adenosine.[5][9][12] CD73 is also expressed on tumor cells and various immune cell populations.[5][12] The expression of both CD39 and CD73 is often upregulated in the TME, leading to high local concentrations of adenosine.[1][5]
B. Adenosine Receptors: Mediators of Immunosuppression
Adenosine exerts its biological effects by binding to four G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. In the context of cancer immunity, the A2A and A2B receptors are of primary interest due to their roles in mediating immunosuppression.[13][14][15]
-
A2A Receptor (A2AR): This is a high-affinity receptor for adenosine and is widely expressed on most immune cells, including T cells, natural killer (NK) cells, macrophages, and dendritic cells.[13][14][16] Activation of the A2AR on these cells leads to a potent dampening of their anti-tumor functions.[13][16]
-
A2B Receptor (A2BR): This is a low-affinity receptor for adenosine, which becomes particularly relevant in the TME where adenosine concentrations are high.[17] The A2BR is expressed on various cell types, including tumor cells and immune cells, and its activation can promote tumor growth, angiogenesis, and metastasis.[17][18]
III. Signaling Pathways
The binding of adenosine to its A2A and A2B receptors primarily initiates a signaling cascade involving the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).[14][16]
A. The Canonical cAMP/PKA Pathway
Both A2A and A2B receptors are coupled to the Gs alpha subunit of heterotrimeric G proteins.[14][16] Upon adenosine binding, the Gs protein is activated, which in turn stimulates adenylyl cyclase to convert ATP into cAMP.[14][16] The elevated intracellular cAMP levels then activate Protein Kinase A (PKA).[14] PKA activation leads to the phosphorylation of various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[14] This signaling cascade ultimately results in the suppression of immune cell effector functions, such as T cell proliferation and cytokine release, and the promotion of an immunosuppressive cellular phenotype.[14][16]
B. Alternative Signaling Pathways
While the cAMP/PKA pathway is the primary signaling axis, evidence suggests the involvement of other pathways. For instance, A2B receptor activation has been shown to engage MAPK/ERK signaling, which can contribute to tumor cell proliferation and invasion.[19]
IV. Quantitative Data
The following tables summarize key quantitative parameters relevant to the adenosine pathway in cancer. These values can vary depending on the specific cell type, experimental conditions, and measurement techniques.
| Parameter | Value | Notes |
| Adenosine Concentration | ||
| In Murine Tumor Microenvironment | 0.019 µM - 37 µM | Measured by LC-MS/MS with dansyl chloride derivatization.[6] |
| In Vitro Critical Threshold | ~50 µM | A concentration of 50 µM adenosine has been shown to significantly promote tumor cell proliferation and migration while suppressing NK cell activity in vitro.[3][7] Higher concentrations (>200 µM) can have inhibitory effects on tumor cells.[3][7] |
| Receptor Binding Affinities | ||
| A2A Receptor (Antagonist) | Kd ≈ 2.1 nM ([³H]ZM241385) | Determined by radioligand saturation experiments in HEK 293T cells.[1] |
| A2A Receptor (Antagonist) | Kd = 2.3 nM ([³H]-SCH 58261) | Determined in CHO cells transfected with the human A2A receptor.[14] |
| A2B Receptor (Antagonist) | Ki = 0.5 nM - 22 nM (various compounds) | Determined for several xanthine-based and other non-xanthine antagonists.[5] |
| Enzyme Kinetics | ||
| CD39 (NTPDase1) | Km and kcat values are complex | The determination of kinetic parameters for CD39 is challenging due to the product of the first reaction (ADP) being the substrate for the second.[12][20] Values reported in the literature vary and are often determined using methods that can be inaccurate.[12][20] |
| CD73 (Ecto-5'-nucleotidase) | Michaelis-Menten kinetics with AMP | CD73 displays Michaelis-Menten kinetics for AMP hydrolysis.[21] Specific Km and kcat values can be determined using assays such as the malachite green assay.[21] |
V. Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the adenosine pathway.
A. Quantification of Adenosine in Tumor Samples
Method: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with Dansyl Chloride Derivatization.[6]
-
Sample Preparation:
-
Excise murine tumors and homogenize in a suitable buffer.
-
Perform protein precipitation using a solvent like acetonitrile.
-
Conduct liquid-liquid extraction to further purify the sample.
-
-
Derivatization:
-
Add dansyl chloride to the extracted sample.
-
Incubate for approximately 15 minutes to allow for the derivatization of adenosine. This step improves the sensitivity and selectivity of detection.[6]
-
-
LC-MS/MS Analysis:
-
Inject the derivatized sample into an LC-MS/MS system.
-
Use a short chromatographic run time (e.g., 1 minute) for high-throughput analysis.
-
Quantify adenosine levels by comparing to a standard curve prepared in a relevant matrix (e.g., mouse plasma).[6]
-
B. Measurement of CD73 Enzymatic Activity
Method: Luminescence-based or Colorimetric Assays.[22]
-
Assay Principle: These assays measure the product of the CD73-catalyzed reaction, either adenosine or the released inorganic phosphate (B84403).
-
Luminescence-based Assay (e.g., AMP-Glo™ Assay):
-
Incubate cells, cell lysates, or purified CD73 with AMP.
-
The assay involves a two-step reaction: first, CD73 converts AMP to adenosine.
-
In the second step, the remaining AMP is detected using a luciferase-based system. The amount of light produced is inversely proportional to the CD73 activity.
-
-
Colorimetric Assay (e.g., Malachite Green Assay):
-
Incubate cells, cell lysates, or purified CD73 with AMP.
-
Add a malachite green reagent that forms a colored complex with the inorganic phosphate released during the reaction.
-
Measure the absorbance at a specific wavelength (e.g., ~620 nm). The absorbance is directly proportional to the CD73 activity.
-
C. Assessment of A2A/A2B Receptor Activation
-
Cell Culture: Use a cell line endogenously or recombinantly expressing the A2A or A2B receptor.
-
Cell Stimulation:
-
Plate the cells in a multi-well plate.
-
For agonist testing, add varying concentrations of the test compound.
-
For antagonist testing, pre-incubate the cells with the antagonist before adding a known agonist at a concentration that elicits a submaximal response (e.g., EC80).[24]
-
-
cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Use a commercially available cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based). These kits typically involve a competitive binding assay where cAMP from the sample competes with a labeled cAMP for binding to a specific antibody.
-
The signal generated is inversely proportional to the amount of cAMP in the sample.
-
D. T Cell Proliferation Assay
Method: CFSE-based Flow Cytometry Assay.
-
T Cell Isolation and Labeling:
-
Isolate T cells from peripheral blood or spleen.
-
Label the T cells with Carboxyfluorescein succinimidyl ester (CFSE). CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, resulting in a halving of fluorescence intensity with each division.
-
-
Co-culture and Treatment:
-
Activate the CFSE-labeled T cells using anti-CD3/CD28 antibodies or specific antigens.
-
Culture the activated T cells in the presence or absence of adenosine or specific A2A/A2B receptor agonists/antagonists.
-
-
Flow Cytometry Analysis:
-
After a few days of culture, acquire the cells on a flow cytometer.
-
Analyze the CFSE fluorescence intensity. Proliferating cells will show a progressive decrease in CFSE intensity, appearing as distinct peaks on a histogram.
-
Quantify the percentage of divided cells and the number of cell divisions.
-
E. Natural Killer (NK) Cell Cytotoxicity Assay
Method: Flow Cytometry-based Assay.[25][26]
-
Cell Preparation:
-
Isolate NK cells (effector cells).
-
Label the target tumor cells with a fluorescent dye (e.g., CFSE) to distinguish them from the effector cells.
-
-
Co-culture and Treatment:
-
Co-culture the NK cells and target cells at different effector-to-target (E:T) ratios.
-
Treat the co-cultures with adenosine or relevant inhibitors/agonists.
-
-
Staining and Analysis:
-
After an incubation period (e.g., 4-6 hours), stain the cells with a viability dye (e.g., 7-AAD or Propidium Iodide) and an apoptosis marker (e.g., Annexin V).[26]
-
Acquire the cells on a flow cytometer.
-
Gate on the target cell population (CFSE-positive) and quantify the percentage of apoptotic (Annexin V-positive) and dead (viability dye-positive) cells.
-
F. Macrophage Polarization Assay
Method: In Vitro Differentiation and Analysis.[16][27]
-
Monocyte Differentiation:
-
Isolate monocytes from peripheral blood or use a monocytic cell line (e.g., THP-1).
-
Differentiate the monocytes into macrophages (M0) using M-CSF.
-
-
Macrophage Polarization:
-
To induce M1 polarization, treat the M0 macrophages with IFN-γ and LPS.
-
To induce M2 polarization, treat the M0 macrophages with IL-4.[27]
-
To investigate the effect of adenosine, add adenosine or specific receptor agonists/antagonists during the polarization process.
-
-
Analysis of Polarization Markers:
-
Gene Expression: Analyze the expression of M1 markers (e.g., IL-12, CCR7, CXCL10) and M2 markers (e.g., CD163, Mannose Receptor, CCL17) by qRT-PCR.[27]
-
Protein Expression: Analyze the expression of cell surface markers by flow cytometry or secreted cytokines by ELISA.
-
Functional Assays: Assess macrophage function, such as phagocytosis or arginase activity (for M2).
-
VI. Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
References
- 1. The 2.6 Å Crystal Structure of a Human A2A Adenosine Receptor Bound to an Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A2B adenosine receptor signaling and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine Concentration Determination for in Vitro Tumor Microenvironment Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
- 5. A2B receptor ligands: past, present and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a quantification method for adenosine in tumors by LC-MS/MS with dansyl chloride derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Flow Cytometric Assay for Analysis of Natural-Killer Cell-Mediated Cytolysis of Adenovirus-Transformed Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. Adenosine promotes alternative macrophage activation via A2A and A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Modeling the Adenosine Receptors: Comparison of the Binding Domains of A2A Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identifiability of enzyme kinetic parameters in substrate competition: a case study of CD39/NTPDase1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Characterization of human A2A adenosine receptors with the antagonist radioligand [3H]-SCH 58261 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-affinity relationships of adenosine A2B receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CD73 Activity is Dispensable for the Polarization of M2 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Adenosine regulates CD8 T-cell priming by inhibition of membrane-proximal T-cell receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Identifiability of enzyme kinetic parameters in substrate competition: a case study of CD39/NTPDase1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. resources.revvity.com [resources.revvity.com]
- 24. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Adenosinergic Signaling Alters Natural Killer Cell Functional Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 26. stemcell.com [stemcell.com]
- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Core of Immunosuppression Reversal: A Technical Guide to CD73-IN-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of CD73-IN-3, a potent small molecule inhibitor of the ecto-5'-nucleotidase (CD73). By elucidating its mechanism of action, presenting available quantitative data, and detailing relevant experimental protocols, this document serves as a comprehensive resource for professionals engaged in immuno-oncology research and drug development. While publicly available data on this compound is emerging, this guide complements the existing information with representative data from other well-characterized small molecule CD73 inhibitors to provide a thorough understanding of the preclinical evaluation of this therapeutic class.
Introduction: The CD73-Adenosine Axis as a Key Immune Checkpoint
The tumor microenvironment (TME) is characterized by a complex network of immunosuppressive mechanisms that enable cancer cells to evade immune surveillance. A pivotal pathway in this process is the CD73-adenosine axis. CD73, a cell surface enzyme, catalyzes the conversion of extracellular adenosine (B11128) monophosphate (AMP) to adenosine.[1][2] Adenosine, in turn, acts as a potent immunosuppressive signaling molecule by binding to its receptors (primarily A2A and A2B) on various immune cells, including T cells, natural killer (NK) cells, and dendritic cells (DCs).[1][3] This signaling cascade dampens anti-tumor immune responses, promoting tumor growth and metastasis.[3][4]
CD73 inhibitors are a promising class of cancer therapeutics designed to block the production of immunosuppressive adenosine in the TME, thereby "releasing the brakes" on the immune system and restoring its ability to recognize and eliminate cancer cells.[1][4] this compound, also known as LY3475070, is an orally bioavailable small molecule inhibitor of CD73 currently under investigation in clinical trials.[5][6][7]
This compound: Mechanism of Action and In Vitro Potency
This compound exerts its anti-immunosuppressive effects by directly inhibiting the enzymatic activity of CD73. By binding to the enzyme, it prevents the hydrolysis of AMP to adenosine, leading to a reduction in the concentration of immunosuppressive adenosine within the tumor microenvironment. This, in turn, is expected to restore the function of tumor-infiltrating immune cells.
Quantitative Data
The in vitro potency of this compound has been determined in cellular assays. It is important to note that different studies have reported varying IC50 values, which may be attributable to different assay conditions and cell lines used.
| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |
| This compound | Cellular Assay | Calu6 | 7.3 | MedchemExpress |
| This compound (LY3475070) | Not Specified | Not Specified | 28 | TargetMol |
Preclinical Evaluation of Small Molecule CD73 Inhibitors: A Representative Example
While specific in vivo efficacy and pharmacokinetic data for this compound are not yet publicly available, the preclinical development of other potent and selective small molecule CD73 inhibitors, such as AB-680 (Quemliclustat), provides a valuable framework for understanding the expected in vivo properties and therapeutic potential of this class of drugs.
Representative Preclinical Data: AB-680 (Quemliclustat)
| Parameter | Value/Result | Model System | Reference |
| In Vitro Potency (Ki) | 5 pM | Human CD73 | [4] |
| In Vivo Efficacy | Inhibition of tumor growth, further enhanced in combination with anti-PD-1 | Murine B16F10 melanoma model | [8] |
| Pharmacokinetics | Low clearance and long half-life in preclinical species | Preclinical species | [1][4] |
| Clinical Status | Currently in Phase 1/1b clinical trials | Humans | [8] |
These data for AB-680 demonstrate that potent inhibition of CD73 can translate into anti-tumor activity in vivo, particularly in combination with other immunotherapies like PD-1 blockade.[8][9] The favorable pharmacokinetic profile of AB-680 supports its clinical development.[1][4]
Signaling Pathways and Experimental Workflows
CD73-Adenosine Signaling Pathway
The following diagram illustrates the central role of CD73 in the production of immunosuppressive adenosine and the mechanism by which CD73 inhibitors act.
Caption: CD73 signaling pathway and the inhibitory action of this compound.
Preclinical Experimental Workflow for CD73 Inhibitor Evaluation
The evaluation of a novel CD73 inhibitor like this compound typically follows a structured preclinical workflow.
Caption: Preclinical workflow for evaluating a novel CD73 inhibitor.
Experimental Protocols
Detailed methodologies are essential for the rigorous evaluation of CD73 inhibitors. Below are representative protocols for key in vitro assays.
Protocol 1: CD73 Enzymatic Activity Assay (Malachite Green Assay)
This assay quantifies the amount of inorganic phosphate (B84403) released from the hydrolysis of AMP by CD73.
Principle: The malachite green reagent forms a colored complex with free phosphate, and the absorbance of this complex is directly proportional to the amount of phosphate produced, and thus to the CD73 activity.
Materials:
-
Recombinant human CD73 protein
-
AMP (substrate)
-
This compound or other test inhibitor
-
Malachite Green reagent
-
Phosphate standard solution
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare Reagents: Dilute recombinant CD73, AMP, and the test inhibitor to the desired concentrations in assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the test inhibitor (at various concentrations), and recombinant CD73.
-
Initiate Reaction: Add AMP to each well to start the enzymatic reaction. Include wells with no enzyme (background control) and no inhibitor (vehicle control).
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30 minutes).
-
Stop Reaction & Color Development: Add the Malachite Green reagent to each well to stop the reaction and initiate color development.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular CD73 Inhibition Assay (e.g., AMP-Glo™ Assay)
This assay measures the inhibition of CD73 activity on the surface of intact cells.
Principle: This is a luciferase-based assay that measures the amount of AMP remaining in the reaction. The amount of light produced is inversely proportional to the activity of CD73.
Materials:
-
CD73-expressing cancer cell line (e.g., MDA-MB-231)
-
This compound or other test inhibitor
-
AMP (substrate)
-
AMP-Glo™ Assay System (Promega) or similar
-
96-well white-walled microplate
-
Luminometer
Procedure:
-
Cell Seeding: Seed the CD73-expressing cells into a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the test inhibitor or vehicle control.
-
Substrate Addition: Add AMP to each well to initiate the CD73-mediated hydrolysis.
-
Incubation: Incubate the plate at 37°C for a defined time.
-
AMP Detection: Following the manufacturer's instructions for the AMP-Glo™ Assay, add the reagents to stop the CD73 reaction and convert the remaining AMP into ATP, which is then used by luciferase to generate light.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: A higher luminescence signal indicates more remaining AMP and thus greater inhibition of CD73. Calculate the percentage of inhibition and determine the IC50 value.
Clinical Development of this compound (LY3475070)
This compound (LY3475070) is currently in a Phase 1a/1b clinical trial (NCT04104672).[9] This first-in-human study is evaluating the safety and tolerability of LY3475070 as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab (B1139204) in patients with advanced solid malignancies.[5] The study aims to determine a safe dose for further investigation.[5]
Conclusion
This compound is a promising small molecule inhibitor of CD73 with potent in vitro activity. By blocking the production of immunosuppressive adenosine in the tumor microenvironment, it holds the potential to restore anti-tumor immunity. While specific preclinical in vivo data for this compound are not yet widely available, the comprehensive evaluation of similar molecules like AB-680 provides a strong rationale for the continued clinical development of this therapeutic class. The ongoing clinical trials of this compound will be crucial in determining its safety and efficacy, both as a single agent and in combination with other immunotherapies, for the treatment of various cancers. This technical guide serves as a foundational resource for understanding the core principles and methodologies involved in the research and development of CD73 inhibitors.
References
- 1. Unlocking the Potential of AB680: A Breakthrough CD73 Inhibitor in Cancer Immunotherapy [synapse.patsnap.com]
- 2. arcusbio.com [arcusbio.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hra.nhs.uk [hra.nhs.uk]
- 6. Update of early phase clinical trials in cancer immunotherapy [bmbreports.org]
- 7. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arcusbio.com [arcusbio.com]
- 9. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of CD73-IN-3 (LY-3475070): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
CD73-IN-3 (LY-3475070) is an orally bioavailable, small molecule inhibitor of the ecto-5'-nucleotidase (CD73) enzyme. Developed by Eli Lilly, this compound has progressed into Phase 1 clinical trials for the treatment of advanced solid malignancies, both as a monotherapy and in combination with the immune checkpoint inhibitor pembrolizumab.[1][2] Preclinical evidence, although not extensively detailed in publicly available literature, suggests that LY-3475070 effectively targets the immunosuppressive tumor microenvironment by blocking the production of adenosine (B11128). This technical guide synthesizes the available preclinical information on LY-3475070, focusing on its mechanism of action, available in vitro data, and the foundational principles of its preclinical assessment.
Introduction: The Rationale for CD73 Inhibition in Oncology
The tumor microenvironment (TME) is characterized by a complex network of signaling molecules that promote tumor growth and immune evasion. One of the key immunosuppressive pathways is the production of extracellular adenosine.[3] CD73, a glycosylphosphatidylinositol (GPI)-anchored cell surface enzyme, plays a critical role in this pathway by catalyzing the dephosphorylation of adenosine monophosphate (AMP) to adenosine.[3]
Elevated levels of adenosine in the TME suppress the activity of various immune cells, including T cells and natural killer (NK) cells, thereby hindering the anti-tumor immune response. By inhibiting CD73, the production of immunosuppressive adenosine is reduced, which is hypothesized to restore and enhance the function of immune effector cells, leading to tumor cell destruction.
Mechanism of Action of LY-3475070
LY-3475070 is a non-nucleotide inhibitor of CD73.[3] Its mechanism of action centers on binding to the CD73 enzyme and blocking its catalytic activity. This inhibition prevents the conversion of AMP to adenosine, thereby reducing the concentration of adenosine in the extracellular space. The expected downstream effects within the tumor microenvironment include:
-
Enhanced T-cell and NK cell function: Reduced adenosine levels relieve the suppression of cytotoxic lymphocytes, allowing for more effective tumor cell killing.
-
Modulation of the myeloid compartment: Decreased adenosine can also impact myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs), potentially shifting them towards a more pro-inflammatory, anti-tumor phenotype.
-
Synergy with other immunotherapies: By "releasing the brakes" on the immune system, CD73 inhibition is expected to synergize with other immunotherapies, such as PD-1/PD-L1 inhibitors.
Preclinical Data Summary
Detailed quantitative preclinical data for LY-3475070, including specific IC50 values, pharmacokinetic parameters, and in vivo efficacy data, are not extensively available in the public domain. The information presented below is collated from available sources.
In Vitro Data
Limited in vitro experimental details have been published. One commercially available source indicates that LY-3475070 was tested in peripheral blood mononuclear cells (PBMCs) at a concentration of 1 µM for 2 hours.[4] However, the specific readout and results of this experiment are not provided.
Table 1: In Vitro Assay Parameters for LY-3475070
| Parameter | Value/Description | Reference |
| Cell Type | Peripheral Blood Mononuclear Cells (PBMCs) | [4] |
| Concentration | 1 µM | [4] |
| Incubation Time | 2 hours | [4] |
Note: Specific activity data (e.g., IC50) is not publicly available.
Pharmacokinetics and Pharmacodynamics
Pharmacodynamic studies in preclinical models would have likely focused on measuring the inhibition of adenosine production in the plasma and tumor microenvironment following administration of LY-3475070.
In Vivo Efficacy
LY-3475070 has been studied in laboratory and animal trials.[1] While specific details of these studies, such as the tumor models used, dosing regimens, and tumor growth inhibition data, are not publicly available, the advancement of the compound to clinical trials indicates that it demonstrated promising anti-tumor activity in these preclinical models. A study on a derivative of LY-3475070 showed significant tumor growth inhibition (TGI) of 74% in a CT26 syngeneic mouse model at a dose of 135 mg/kg, suggesting the potential of this chemical scaffold.[5]
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of LY-3475070 are proprietary to the manufacturer. However, based on standard practices for the preclinical assessment of small molecule enzyme inhibitors in oncology, the following methodologies would likely have been employed.
In Vitro Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of LY-3475070 against the CD73 enzyme.
General Protocol:
-
Recombinant human or murine CD73 enzyme is incubated with varying concentrations of LY-3475070.
-
The substrate, adenosine monophosphate (AMP), is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The amount of product (adenosine or inorganic phosphate) is quantified using a suitable detection method, such as a malachite green-based phosphate (B84403) detection assay or HPLC-based adenosine detection.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Assays
Objective: To assess the ability of LY-3475070 to inhibit CD73 activity on cancer cells and to reverse adenosine-mediated immune suppression.
General Protocol (Immune Cell Co-culture):
-
Cancer cells expressing CD73 are cultured.
-
Immune cells (e.g., T cells or NK cells) are added to the cancer cell culture.
-
The co-culture is treated with varying concentrations of LY-3475070.
-
AMP is added to the culture medium.
-
After a defined incubation period, readouts for immune cell activation are measured, such as:
-
Cytokine production (e.g., IFN-γ, TNF-α) by ELISA or flow cytometry.
-
Immune cell proliferation by CFSE or BrdU incorporation assays.
-
Cytotoxicity against cancer cells.
-
In Vivo Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of LY-3475070 in animal models (e.g., mice, rats).
General Protocol:
-
LY-3475070 is administered to animals via the intended clinical route (oral) and intravenously (to determine bioavailability).
-
Blood samples are collected at various time points post-administration.
-
The concentration of LY-3475070 in the plasma is quantified using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and oral bioavailability) are calculated using appropriate software.
In Vivo Efficacy Studies
Objective: To evaluate the anti-tumor efficacy of LY-3475070 in relevant animal cancer models.
General Protocol (Syngeneic Mouse Models):
-
Immunocompetent mice are implanted with a murine tumor cell line (e.g., CT26 colon carcinoma, MC38 colon adenocarcinoma).
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
LY-3475070 is administered orally at various doses and schedules.
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors and other tissues may be collected for pharmacodynamic and biomarker analysis (e.g., measurement of adenosine levels, immune cell infiltration).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by LY-3475070 and a general workflow for preclinical in vivo efficacy studies.
Caption: The CD73-adenosine immunosuppressive pathway and the inhibitory action of LY-3475070.
Caption: A generalized workflow for preclinical in vivo efficacy studies of an anti-cancer agent.
Conclusion
This compound (LY-3475070) is a promising, orally bioavailable small molecule inhibitor of CD73 that has advanced to clinical development. By targeting the immunosuppressive adenosine pathway, LY-3475070 represents a novel immunotherapeutic strategy. While detailed quantitative preclinical data are not widely available, the progression of this compound into human trials suggests a favorable preclinical profile. Further publication of preclinical and clinical data will be crucial to fully understand the therapeutic potential of LY-3475070 in oncology.
References
CD73 as a Therapeutic Target in Oncology: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
CD73, or ecto-5'-nucleotidase (NT5E), has emerged as a critical node in the tumor microenvironment (TME), playing a pivotal role in cancer progression and immune evasion.[1][2][3] As a key enzyme in the purinergic signaling pathway, CD73 catalyzes the conversion of adenosine (B11128) monophosphate (AMP) to adenosine, a potent immunosuppressive molecule.[1][4] Elevated CD73 expression is observed in numerous cancers and is frequently associated with poor prognosis and resistance to conventional therapies.[1][2][5] This guide provides an in-depth overview of the biology of CD73, its multifaceted role in oncology, preclinical and clinical evidence supporting its inhibition, and detailed protocols for its study. The data presented herein validates CD73 as a high-priority target for novel cancer immunotherapies.
The CD73-Adenosine Axis: Core Biology and Signaling
The primary function of CD73 in oncology revolves around its role in the extracellular adenosine pathway. This pathway is a key regulator of immune homeostasis, which is often hijacked by tumors to suppress anti-cancer immune responses.
Canonical and Non-Canonical Adenosine Production
Extracellular adenosine is generated through a coordinated enzymatic cascade.
-
Canonical Pathway: Stressed, hypoxic, or dying tumor cells release adenosine triphosphate (ATP) into the extracellular space.[5][6] Extracellular ATP initially acts as a pro-inflammatory "danger signal." However, it is rapidly hydrolyzed into AMP by the ectonucleotidase CD39. Subsequently, CD73, the rate-limiting enzyme in this process, dephosphorylates AMP to produce adenosine.[6][7][8]
-
Non-Canonical Pathway: An alternative pathway independent of CD39 involves the conversion of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) into AMP by the enzymes CD38 and CD203a, with the final conversion to adenosine still dependent on CD73.[6][8]
Adenosine Receptor Signaling and Immune Suppression
Once produced, adenosine exerts its potent immunosuppressive effects by binding to G-protein-coupled receptors on the surface of various immune cells, primarily the A2A and A2B receptors (A2AR and A2BR).[2][7]
-
On T Cells: A2AR activation on T cells, including cytotoxic CD8+ T cells, inhibits their activation, proliferation, and effector functions, such as the production of interferon-gamma (IFN-γ) and granzyme B.[9][10][11]
-
On Natural Killer (NK) Cells: Adenosine signaling via A2AR suppresses the cytotoxic activity of NK cells.[8]
-
On Other Immune Cells: Adenosine also impairs the function of dendritic cells and promotes the differentiation of myeloid cells towards an immunosuppressive M2 macrophage phenotype.[1][4]
Multifaceted Role of CD73 in the Tumor Microenvironment
The impact of CD73 extends beyond direct immune suppression, influencing multiple hallmarks of cancer. Its expression on tumor cells, cancer-associated fibroblasts (CAFs), myeloid-derived suppressor cells (MDSCs), and other cells within the TME creates a robustly pro-tumoral niche.[1][5][12]
-
Tumor Growth and Proliferation: CD73-mediated adenosine production can directly stimulate cancer cell proliferation and inhibit apoptosis, in some cases through pathways like PI3K/AKT signaling.[1]
-
Metastasis and Invasion: Overexpression of CD73 is associated with increased tumor cell migration, invasion, and metastasis.[1][2] In preclinical models, CD73-deficient mice show significant resistance to the formation of lung metastases.[2]
-
Angiogenesis: CD73 promotes tumor angiogenesis, partly by facilitating the production of Vascular Endothelial Growth Factor (VEGF).[8]
-
Therapy Resistance: Upregulation of CD73 is a common mechanism of resistance to chemotherapy, radiotherapy, targeted therapy, and other immunotherapies.[1][5][6] The immunosuppressive environment created by adenosine can dampen the efficacy of treatments that rely on a functional anti-tumor immune response.[1]
Therapeutic Strategies and Quantitative Data
Given its central role in tumor progression, inhibiting CD73 is a highly promising therapeutic strategy. Several approaches, including monoclonal antibodies and small molecule inhibitors, are in development, primarily for use in combination therapies.[3][13]
Preclinical Efficacy
Preclinical studies have consistently demonstrated the anti-tumor effects of CD73 blockade. Genetic knockout, siRNA-mediated knockdown, and pharmacologic inhibition of CD73 lead to reduced tumor growth and metastasis in various mouse models.[2][9][14] The therapeutic effect is often dependent on CD8+ T cells and NK cells.[14]
Table 1: Summary of Preclinical Efficacy of CD73 Inhibitors
| Compound/Modality | Cancer Model | Key Findings | IC50 / Efficacy Metric | Reference |
|---|---|---|---|---|
| Anti-CD73 mAb | 4T1 Breast Cancer | Inhibited primary tumor growth and spontaneous metastasis. | - | [8] |
| Anti-CD73 mAb | TRAMP-C1 Prostate | Suppressed growth of established tumors and inhibited lung metastases. | - | [14] |
| APCP (small molecule) | Breast Cancer Cells | Inhibited cancer cell proliferation in a dose-dependent manner. | - | [2] |
| Hu001/Hu002 (novel mAb) | NSCLC, Glioma | Potent enzyme inhibition; ADC version (Hu001-MMAE) induced cytotoxicity. | IC50 <0.1 nmol/L (ADC) | [15] |
| Oleclumab + Durvalumab | Syngeneic Mouse Models | Improved survival and tumor growth control. | - | [16] |
| CD73 Knockdown (siRNA) | Ovarian Cancer | Restored efficacy of adoptive T cell therapy. | - |[9] |
Clinical Development
Numerous CD73 inhibitors are currently in clinical trials, largely in combination with immune checkpoint inhibitors (ICIs) like anti-PD-1/PD-L1 antibodies.[17][18][19] The rationale is that by blocking adenosine production, CD73 inhibitors can reverse the immunosuppressive TME and enhance the efficacy of ICIs.[4][10]
Table 2: Overview of Key Clinical Trials for CD73 Inhibitors
| Inhibitor (Class) | Developer | Combination Agent(s) | Phase | Select Indications | NCT Identifier | Reference |
|---|---|---|---|---|---|---|
| Oleclumab (MEDI9447) (mAb) | AstraZeneca | Durvalumab (anti-PD-L1) | III | Stage III NSCLC | NCT03835465 | [17] |
| Quemliclustat (AB680) (Small Molecule) | Arcus Biosciences | Zimberelimab, Chemotherapy | II | mPDAC, GI Cancers | NCT04104672 | [11] |
| Etrumadenant (AB928) (A2AR/A2BR Antagonist) | Arcus Biosciences | Zimberelimab, Chemotherapy | II | mCRPC, mCRC, NSCLC | NCT03719326 | - |
| BMS-986179 (mAb) | Bristol Myers Squibb | Nivolumab (anti-PD-1) | I/II | Advanced Solid Tumors | NCT03454451 | [8] |
| LY3475070 (Small Molecule) | Eli Lilly | Pembrolizumab (anti-PD-1) | I | Advanced Solid Tumors | NCT04148937 |[11] |
Initial clinical data supports a manageable safety profile for CD73 inhibitors.[8][19] A Phase II study combining oleclumab with durvalumab for Stage III NSCLC showed an objective response rate of 30.0% and a 12-month progression-free survival rate of 62.6%, which surpassed historical rates for durvalumab monotherapy (17.9% and 33.9%, respectively).[17]
Key Experimental Protocols
Accurate assessment of CD73 expression, activity, and function is critical for both basic research and drug development.
Protocol 1: Measurement of CD73 Enzymatic Activity (Colorimetric)
This protocol is adapted from commercially available kits that measure ammonia (B1221849) released as a downstream product of the CD73 reaction.[20][21][22]
-
Principle: CD73 converts AMP to adenosine. A converter enzyme then acts on the product, releasing ammonia. The ammonia is quantified using a colorimetric reaction (Berthelot's test), measuring absorbance at ~670 nm.[21]
-
Materials:
-
5'-Nucleotidase Assay Buffer
-
5'-NT Substrate (AMP)
-
5'-NT Converter Enzyme
-
5'-NT Developer I and Developer II
-
Stop Solution
-
96-well clear flat-bottom plate
-
Microplate reader
-
Tissue/cell lysate
-
-
Procedure:
-
Sample Preparation: Homogenize ~10 mg of tissue or 1x10⁶ cells in 100 µL of ice-cold Assay Buffer. Centrifuge at 10,000 x g for 10 minutes at 4°C. Collect the supernatant (lysate).[21][22]
-
Reaction Setup: For each sample, prepare wells for "Sample" and "Sample Background Control". Add 5-20 µL of lysate to each well. For background wells, omit the substrate.
-
Reaction Mix: Prepare a master mix containing Assay Buffer, Substrate, and Converter Enzyme according to the kit manufacturer's instructions. Add the mix to the "Sample" wells. Bring the final volume in all wells to 50 µL with Assay Buffer.
-
Incubation: Incubate the plate at 37°C for 20-60 minutes.
-
Development: Stop the reaction by adding the Stop Solution. Add Developer I and Developer II to each well. Incubate at room temperature for 15-20 minutes.
-
Measurement: Measure the absorbance at 670 nm.
-
Data Analysis: Subtract the background control reading from the sample readings. Calculate CD73 activity based on a standard curve generated with known amounts of ammonia.[20][22]
-
Protocol 2: siRNA-mediated Knockdown of CD73
This protocol provides a general framework for transiently silencing the NT5E gene to study the functional consequences of CD73 loss.[20]
-
Principle: Small interfering RNA (siRNA) molecules complementary to the CD73 mRNA sequence are introduced into cells, leading to the degradation of the target mRNA and subsequent reduction in protein expression.
-
Materials:
-
CD73-specific siRNA and non-targeting control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine)
-
Reduced-serum medium (e.g., Opti-MEM)
-
6-well plates
-
Target cancer cell line
-
-
Procedure:
-
Cell Seeding: One day prior to transfection, seed cells in a 6-well plate to reach 70-80% confluency at the time of transfection.
-
Complex Formation:
-
For each well, dilute 40-60 pmol of siRNA in reduced-serum medium.
-
In a separate tube, dilute the transfection reagent in reduced-serum medium per the manufacturer's protocol.
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow complexes to form.[20]
-
-
Transfection: Add the siRNA-reagent complexes drop-wise to the cells. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours.
-
Assessment of Knockdown: Harvest cells and assess CD73 knockdown efficiency at the mRNA level (qRT-PCR) and protein level (Western Blot).[20] The functionally silenced cells can then be used in proliferation, migration, or co-culture assays.
-
Preclinical Evaluation Workflow
The preclinical assessment of a novel CD73 inhibitor typically follows a structured workflow from initial screening to in vivo efficacy studies.
Conclusion and Future Directions
CD73 is a highly validated therapeutic target in oncology, with a central role in mediating immunosuppression and promoting key features of cancer progression.[1][2][23] The robust pipeline of CD73 inhibitors in clinical development, particularly in combination with immune checkpoint blockade, holds significant promise for overcoming therapy resistance and improving patient outcomes.[17][24]
Future research should focus on identifying predictive biomarkers to select patients most likely to respond to CD73-targeted therapies, exploring novel combination strategies, and further elucidating the non-enzymatic roles of CD73 in cancer biology. The continued development of potent and specific inhibitors of the CD73-adenosine axis will undoubtedly add a powerful new weapon to the arsenal (B13267) of cancer immunotherapies.
References
- 1. mdpi.com [mdpi.com]
- 2. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CD73 to augment cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. Frontiers | CD73: A Promising Biomarker in Cancer Patients [frontiersin.org]
- 6. Frontiers | Tumor intrinsic and extrinsic functions of CD73 and the adenosine pathway in lung cancer [frontiersin.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CD73: A novel target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. The Clinical Significance of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CD73: A Promising Biomarker in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Clinical Significance of CD73 in Cancer [ouci.dntb.gov.ua]
- 14. CD73-deficient mice are resistant to carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. tandfonline.com [tandfonline.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. content.abcam.com [content.abcam.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Therapeutic Value of CD73 as a Biomarker in Human Cancer | Semantic Scholar [semanticscholar.org]
- 24. Frontiers | Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy [frontiersin.org]
An In-depth Technical Guide to CD73-IN-3: A Potent Inhibitor of the Adenosinergic Checkpoint
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of CD73-IN-3, a potent small molecule inhibitor of CD73 (Ecto-5'-nucleotidase). This document details its chemical structure, pharmacological properties, mechanism of action, and representative experimental protocols relevant to its evaluation.
Core Chemical and Physical Properties
This compound, also known by its synonym LY-3475070, is a highly selective inhibitor identified as "example 2" in patent WO2019168744 A1.[1] Its core structure is based on a pyrimidine-dione moiety linked to a substituted pyridazine.
| Property | Value | Reference(s) |
| Chemical Name | 5-(5-((1S,2R)-2-Isopropylcyclopropyl)-6-methylpyridazin-3-yl)pyrimidine-2,4(1H,3H)-dione | [2][3] |
| Synonym | LY-3475070 | [3][4] |
| CAS Number | 2375815-63-5 | [1][2][4] |
| Molecular Formula | C₁₅H₁₈N₄O₂ | [2][3] |
| Molecular Weight | 286.33 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| SMILES | O=C1NC(C(C2=NN=C(C)C([C@@H]3--INVALID-LINK--C)C3)=C2)=CN1)=O | [3] |
| Solubility | Soluble in DMSO (e.g., 22.5 mg/mL or 78.58 mM) | [3][4] |
Pharmacological Profile
This compound demonstrates potent inhibition of CD73 enzymatic activity in both isolated enzyme and cellular assays. Its high potency translates to effective blockade of adenosine (B11128) production in complex biological matrices like human serum.
| Parameter | Value | Assay/Conditions | Reference(s) |
| IC₅₀ | 7.3 nM | Calu6 human lung carcinoma cell assay | [1][3] |
| IC₅₀ | 28 nM | Not specified | [4] |
| EC₅₀ | 0.213 µM | Inhibition of CD73 activity in human serum | [1] |
| Serum Inhibition | 56.8% at 0.52 µM71.7% at 1.56 µM76.9% at 4.68 µM | Inhibition of CD73 activity in human serum | [1] |
Mechanism of Action: Reversing Adenosinergic Immunosuppression
This compound functions by directly inhibiting the enzymatic activity of CD73. CD73 is a critical immune checkpoint enzyme anchored to the cell surface.[4] It catalyzes the final, rate-limiting step in the extracellular adenosine production pathway: the dephosphorylation of adenosine monophosphate (AMP) into immunosuppressive adenosine.[5]
This pathway begins when cellular stress, hypoxia, or inflammation in the tumor microenvironment (TME) leads to the release of adenosine triphosphate (ATP).[6] Extracellular ATP is sequentially hydrolyzed to AMP by the ectonucleotidase CD39. CD73 then converts this AMP to adenosine.[7]
Extracellular adenosine binds to A2A and A2B receptors (A2AR, A2BR) on the surface of immune effector cells, such as T cells and Natural Killer (NK) cells.[1][8] This binding activates a Gs protein-coupled signaling cascade, leading to increased intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[8][9] The downstream effects of this cascade are profoundly immunosuppressive, leading to:
-
Inhibition of T-cell receptor (TCR) signaling.
-
Reduced T-cell proliferation and cytokine production (e.g., IL-2, IFN-γ).
-
Decreased cytotoxicity of NK cells and CD8+ T cells.[1]
-
Enhanced stability and function of regulatory T cells (Tregs).
By blocking the production of adenosine, this compound prevents the activation of this immunosuppressive signaling cascade, thereby "releasing the brakes" on the anti-tumor immune response and restoring the function of effector immune cells within the TME.
Experimental Protocols
The following section describes a representative methodology for determining the in vitro potency (IC₅₀) of a CD73 inhibitor like this compound. This protocol is based on commercially available colorimetric assay kits that quantify the inorganic phosphate (B84403) (Pi) produced during the enzymatic reaction.
Protocol: In Vitro CD73 Enzymatic Activity Assay (Colorimetric)
1. Principle: This assay measures the enzymatic activity of recombinant human CD73 by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of the substrate, AMP. A chromogenic complex is formed with the Pi, and its absorbance is measured at 650 nm. The inhibitory effect of a compound is determined by the reduction in absorbance compared to an uninhibited control.
2. Materials:
-
Recombinant Human CD73 Enzyme
-
CD73 Assay Buffer
-
AMP Substrate Solution
-
This compound (or test inhibitor) stock solution in DMSO
-
Phosphate Detection Reagent
-
96-well clear, flat-bottom microplate
-
Microplate spectrophotometer
3. Reagent Preparation:
-
CD73 Enzyme Working Solution: Dilute the stock recombinant CD73 enzyme to a pre-determined optimal concentration in cold CD73 Assay Buffer. Keep on ice.
-
Inhibitor Dilutions: Prepare a serial dilution of this compound in CD73 Assay Buffer. Start from a high concentration (e.g., 100 µM) and perform 1:3 or 1:10 serial dilutions to generate a dose-response curve. Include a "no inhibitor" control (Assay Buffer with DMSO at the same final concentration as the inhibitor wells) and a "background" control (no enzyme).
4. Assay Procedure:
-
To the wells of a 96-well plate, add 25 µL of the appropriate solution:
-
Background Control: 25 µL Assay Buffer.
-
Enzyme Control (100% Activity): 25 µL Assay Buffer with DMSO.
-
Inhibitor Wells: 25 µL of each this compound serial dilution.
-
-
Add 10 µL of the diluted CD73 enzyme working solution to the Enzyme Control and Inhibitor wells. Do not add enzyme to the Background Control wells.
-
Mix gently and pre-incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Initiate the enzymatic reaction by adding 50 µL of the AMP Substrate Mix to all wells.
-
Incubate the plate at 37°C for 20-30 minutes. The incubation time may be optimized based on enzyme activity.
-
Stop the reaction and detect the product by adding 30 µL of the Phosphate Detection Reagent to all wells.
-
Incubate at room temperature for an additional 15-20 minutes to allow for color development.
-
Measure the absorbance of each well at 650 nm using a microplate reader.
5. Data Analysis:
-
Subtract the average absorbance of the Background Control from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (Abs_Inhibitor / Abs_EnzymeControl)) * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic (4PL) curve using appropriate software (e.g., GraphPad Prism).
References
- 1. CD73's Potential as an Immunotherapy Target in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uniselinus.education [uniselinus.education]
- 3. astrazeneca.com [astrazeneca.com]
- 4. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. assaygenie.com [assaygenie.com]
- 8. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]
- 9. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CD73-IN-3 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD73, also known as ecto-5'-nucleotidase (eN, NT5E), is a cell-surface enzyme that plays a critical role in extracellular adenosine (B11128) production.[1] It catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine.[1][2] In the tumor microenvironment, the accumulation of adenosine suppresses the anti-tumor immune response, thereby promoting tumor growth and immune evasion.[1][2][3] Consequently, the inhibition of CD73 is a promising therapeutic strategy in immuno-oncology.[1][2] CD73-IN-3 is a small molecule inhibitor designed to target this enzymatic activity. These application notes provide a detailed protocol for determining the in vitro inhibitory activity of this compound against human CD73.
The described protocol is a colorimetric assay that quantifies the inorganic phosphate (B84403) (Pi) released from the enzymatic hydrolysis of AMP. This method is robust, suitable for high-throughput screening (HTS), and can be readily adapted for the characterization of various CD73 inhibitors.[1][4][5]
CD73 Signaling Pathway
The ecto-enzyme CD73 is a key component of the purinergic signaling pathway that generates immunosuppressive adenosine. Extracellular ATP and ADP are first hydrolyzed to AMP by the ectonucleotidase CD39. Subsequently, CD73 converts AMP into adenosine and inorganic phosphate.[5][6] Adenosine then signals through its receptors (e.g., A2aR) on immune cells, leading to the suppression of their anti-tumor functions.[5]
References
- 1. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Orally Potent Small-Molecule CD73 Inhibitor for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Generation of Non-Nucleotide CD73 Inhibitors Using a Molecular Docking and 3D-QSAR Approach [mdpi.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. bellbrooklabs.com [bellbrooklabs.com]
Application Notes and Protocols for CD73-IN-3 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of CD73-IN-3 (also known as LY-3475070), a potent and selective inhibitor of the ectoenzyme CD73, in various cell culture-based assays. The following sections detail the mechanism of action, preparation of the inhibitor, and step-by-step protocols for key experiments.
Introduction
CD73, or ecto-5'-nucleotidase, is a cell surface enzyme that plays a critical role in the tumor microenvironment by converting adenosine (B11128) monophosphate (AMP) into adenosine.[1] Adenosine, in turn, is a potent immunosuppressive molecule that can inhibit the activity of various immune cells, such as T cells, thereby allowing tumors to evade the immune system.[1] CD73 inhibitors, like this compound, block this activity, reducing the production of immunosuppressive adenosine and enhancing anti-tumor immune responses.[1] this compound is an orally bioavailable inhibitor that has been investigated in clinical trials for advanced solid malignancies.[2][3]
Physicochemical Properties and Storage
A summary of the key physicochemical properties and storage recommendations for this compound is provided in the table below.
| Property | Value | Reference |
| Synonyms | LY-3475070 | [4] |
| Molecular Formula | C₁₅H₁₈N₄O₂ | [1] |
| Molecular Weight | 286.33 g/mol | [1] |
| IC₅₀ | 28 nM; 7.3 nM (in Calu6 human cell assay) | [4][5] |
| Solubility | 57 mg/mL (199.07 mM) in DMSO | [1] |
| Storage of Powder | Store at -20°C for up to 3 years. | [1] |
| Storage of Stock Solution | Store in aliquots at -80°C for up to 1 year or -20°C for 1 month. Avoid repeated freeze-thaw cycles. | [1] |
Preparation of this compound Stock Solution
It is recommended to prepare a concentrated stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, DNase/RNase-free microcentrifuge tubes
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in sterile DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.286 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.
Signaling Pathway of CD73 Inhibition
The following diagram illustrates the canonical pathway of extracellular adenosine production and the mechanism of action of this compound.
Experimental Protocols
The following are detailed protocols for key in vitro experiments using this compound. It is recommended to perform pilot experiments to determine the optimal conditions for your specific cell lines and experimental setup.
Cell Viability Assay (MTT or WST-1)
This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., Calu6, MDA-MB-231)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Protocol:
-
Cell Seeding: Seed your cancer cells in a 96-well plate at a density that will allow for logarithmic growth during the treatment period (e.g., 3,000-8,000 cells per well). Incubate for 24 hours to allow cells to attach.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium. A suggested starting range is from 0.1 nM to 10 µM. Also, prepare a vehicle control (DMSO) with the same final concentration as the highest concentration of this compound.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a period relevant to your experimental question, typically 48 to 72 hours.
-
Viability Assessment:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.
-
For WST-1 assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for WST-1).
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the cell viability against the log concentration of this compound to determine the IC₅₀ value.
CD73 Enzyme Activity Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of CD73, which converts AMP to adenosine. This can be done using a commercially available adenosine detection kit or by measuring inorganic phosphate (B84403) release.
Materials:
-
CD73-expressing cells or recombinant human CD73 protein
-
Assay buffer (e.g., Tris-based buffer, pH 7.4)
-
Adenosine monophosphate (AMP) substrate
-
This compound stock solution (10 mM in DMSO)
-
Adenosine detection kit (e.g., fluorescence- or luminescence-based) or Malachite Green Phosphate Assay Kit
-
96-well assay plate (black or white, depending on the detection method)
-
Plate reader
Protocol:
References
Application Notes and Protocols for In Vivo Mouse Models: Targeting CD73 with Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD73, also known as ecto-5'-nucleotidase, is a critical enzyme in the purinergic signaling pathway, which regulates extracellular adenosine (B11128) levels.[1][2] In the tumor microenvironment, CD73 is often overexpressed on cancer cells and various immune cells. It catalyzes the conversion of adenosine monophosphate (AMP) to adenosine, a potent immunosuppressive molecule.[1][2] This accumulation of adenosine dampens the anti-tumor immune response by inhibiting the function of T cells and natural killer (NK) cells, thereby promoting tumor growth and metastasis.[1][3] Consequently, the inhibition of CD73 has emerged as a promising strategy in cancer immunotherapy.
These application notes provide a detailed overview and representative protocols for the in vivo evaluation of small molecule CD73 inhibitors in mouse models. Due to the limited publicly available information on the specific dosage and administration of "CD73-IN-3," this document provides a generalized protocol based on published data for other potent, selective, and orally bioavailable small molecule CD73 inhibitors. Researchers should perform dose-escalation and toxicity studies to determine the optimal and safe dosage for any new compound, including this compound.
CD73 Signaling Pathway
The CD73-mediated adenosinergic pathway plays a crucial role in immune suppression within the tumor microenvironment. Extracellular adenosine triphosphate (ATP), often released by dying tumor cells, is converted to AMP by the ectonucleotidase CD39. Subsequently, CD73 hydrolyzes AMP into adenosine. Adenosine then binds to its receptors (primarily A2A and A2B) on immune cells, triggering downstream signaling that suppresses anti-tumor immunity.
Caption: CD73 signaling pathway in the tumor microenvironment.
Quantitative Data Summary of Small Molecule CD73 Inhibitors in Mouse Models
This table summarizes in vivo data from preclinical studies of various small molecule CD73 inhibitors. This information can serve as a reference for designing studies with new inhibitors like this compound.
| Compound Name | Dosage | Administration Route | Mouse Model | Tumor Cell Line | Efficacy (Tumor Growth Inhibition - TGI) | Reference |
| XC-12 | 135 mg/kg | Oral | Syngeneic | CT26 (colon carcinoma) | 74% | [1] |
| A-000830 | Not specified | Not specified | Syngeneic (Balb/c) | CT26 (colon carcinoma) | Profound tumor growth inhibition in combination with anti-PD-1 | [4][5] |
| ABSK051 | Not specified | Not specified | Syngeneic and humanized | Various | Demonstrated in vivo anti-tumor efficacy as a single agent and in combination | [6] |
| ORIC-533 | Not specified | Oral | Not specified | Not specified | Effectively inhibits tumor growth as a single agent | [7] |
Experimental Protocols
Protocol 1: Evaluation of a Small Molecule CD73 Inhibitor in a Syngeneic Mouse Tumor Model
This protocol outlines a general procedure for assessing the in vivo efficacy of a representative small molecule CD73 inhibitor.
1. Animal Model and Tumor Implantation:
-
Animals: 6-8 week old female BALB/c or C57BL/6 mice.
-
Tumor Cells: Murine cancer cell lines such as CT26 (colon carcinoma) or 4T1 (breast cancer).
-
Procedure:
- Culture tumor cells to ~80% confluency.
- Harvest and resuspend cells in sterile, serum-free media or PBS at a concentration of 1 x 10^6 cells/100 µL.
- Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
- Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
2. Treatment Regimen:
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Compound Preparation: Formulate the small molecule CD73 inhibitor (e.g., based on data for compounds like XC-12) in a suitable vehicle for oral or intraperitoneal administration.
-
Dosing:
- Treatment Group: Administer the CD73 inhibitor at a predetermined dose (e.g., starting with a dose informed by literature on similar compounds, such as 135 mg/kg for oral administration of XC-12).[1] Dosing frequency can be once or twice daily, depending on the pharmacokinetic profile of the compound.
- Vehicle Control Group: Administer an equivalent volume of the vehicle used to formulate the inhibitor.
- (Optional) Positive Control Group: Include a group treated with a known checkpoint inhibitor (e.g., anti-PD-1 antibody) to benchmark efficacy.
-
Duration: Continue treatment for a predefined period (e.g., 2-3 weeks) or until tumors in the control group reach a predetermined endpoint size.
3. Endpoint Analysis:
-
Tumor Growth: Continue to measure tumor volume throughout the study.
-
Body Weight: Monitor body weight as an indicator of toxicity.
-
Pharmacodynamic (PD) Analysis:
- At the end of the study, collect tumor and spleen samples.
- Prepare single-cell suspensions.
- Analyze immune cell populations (e.g., CD8+ T cells, regulatory T cells, NK cells) by flow cytometry.
- Measure adenosine levels in the tumor microenvironment using techniques like mass spectrometry.
-
Histology: Perform immunohistochemistry on tumor sections to assess immune cell infiltration.
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo studies.
Disclaimer
The provided protocols are representative examples for the in vivo study of small molecule CD73 inhibitors in mouse models. Due to the lack of specific, publicly available data for "this compound," these guidelines are based on information from studies of other compounds in the same class. Researchers must conduct their own dose-finding and toxicity studies to establish a safe and effective dose for any new investigational drug. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. Discovery of Orally Potent Small-Molecule CD73 Inhibitor for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel CD73 Inhibitor SHR170008 Suppresses Adenosine in Tumor and Enhances Anti-Tumor Activity with PD-1 Blockade in a Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. | BioWorld [bioworld.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CD73-IN-3 (LY-3475070)
For Researchers, Scientists, and Drug Development Professionals
Product Information
CD73-IN-3, also known as LY-3475070, is a potent, selective, and orally bioavailable small molecule inhibitor of the ectoenzyme CD73 (ecto-5'-nucleotidase).[1][2] CD73 plays a critical role in the tumor microenvironment (TME) by catalyzing the conversion of extracellular adenosine (B11128) monophosphate (AMP) to adenosine.[3][4][5] Adenosine then acts as a powerful immunosuppressive signaling molecule, dampening the anti-tumor activity of various immune cells, including T cells and Natural Killer (NK) cells.[4][6][7]
By inhibiting CD73, LY-3475070 blocks the production of immunosuppressive adenosine, which can restore and enhance the cytotoxic T-cell-mediated immune response against tumor cells.[3][8] This mechanism makes it a promising agent in immuno-oncology, with potential for use as a monotherapy or in combination with other immunotherapies like checkpoint inhibitors.[5][9] LY-3475070 has been investigated in Phase 1 clinical trials for advanced solid malignancies.[9][10]
Physicochemical and Activity Data
Quantitative data for this compound (LY-3475070) is summarized below.
| Parameter | Value | Source(s) |
| Molecular Formula | C₁₅H₁₈N₄O₂ | [1][8][11] |
| Molecular Weight | 286.33 g/mol | [1][8][11] |
| CAS Number | 2375815-63-5 | [1][11] |
| IC₅₀ | 7.3 nM (in Calu6 human cell assay) | [11] |
| IC₅₀ | 28 nM | [12][13] |
| EC₅₀ | 0.213 µM (in human serum) | [11] |
Reconstitution and Solution Preparation
Proper reconstitution is critical for experimental success. Use fresh, anhydrous solvents for best results, as hygroscopic solvents like DMSO can reduce solubility over time.[1]
Solubility Data
| Solvent | Max Concentration | Notes |
| DMSO | 57 mg/mL (~199.07 mM) | Use of fresh DMSO is recommended.[1] Ultrasonic assistance may be needed.[11] |
| Ethanol | 10 mg/mL | |
| Water | Insoluble |
Protocol for Reconstituting a 10 mM Stock Solution in DMSO
-
Preparation : Before opening, bring the vial of solid this compound to room temperature for at least 15-20 minutes to prevent moisture condensation.
-
Calculation : Calculate the required volume of DMSO. For example, to prepare 1 mL of a 10 mM stock solution from 1 mg of powder (MW = 286.33):
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.001 g / (0.010 mol/L * 286.33 g/mol ) = 0.00034925 L
-
Volume (µL) = 349.25 µL
-
-
Reconstitution : Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolution : Cap the vial tightly and vortex thoroughly. Gentle warming (37°C) or sonication in an ultrasonic bath may be used to aid complete dissolution.[11]
-
Inspection : Visually inspect the solution to ensure no particulates are present. The solution should be clear.
Storage and Stability
Correct storage is essential to maintain the compound's activity.
| Form | Storage Temperature | Stability Period | Notes |
| Solid Powder | -20°C | 3 years | Store desiccated and protected from light.[1][11] |
| In Solvent | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| In Solvent | -20°C | 1 month | Suitable for short-term storage.[1][11] |
CD73-Adenosine Signaling Pathway
CD73 is a pivotal enzyme in the extracellular adenosine signaling pathway, which suppresses immune responses in the tumor microenvironment. The pathway generally proceeds as follows:
-
Stressed or dying tumor cells release adenosine triphosphate (ATP) into the extracellular space.[14]
-
CD73, located on the surface of tumor and immune cells, hydrolyzes AMP into adenosine.[4][7][15]
-
Extracellular adenosine binds to A2A and A2B receptors on immune cells (e.g., T cells, NK cells, macrophages).[7]
-
This binding triggers intracellular signaling that leads to immunosuppression, inhibiting T-cell proliferation and cytokine release, thereby allowing the tumor to evade immune destruction.[7][8]
-
This compound (LY-3475070) directly inhibits the activity of CD73, blocking AMP conversion and reducing adenosine levels. This relieves immunosuppression and promotes an anti-tumor immune response.[3][8]
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. Facebook [cancer.gov]
- 4. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Ly-3475070 | C15H18N4O2 | CID 152262911 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. hra.nhs.uk [hra.nhs.uk]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound - Immunomart [immunomart.com]
- 13. ebiohippo.com [ebiohippo.com]
- 14. assaygenie.com [assaygenie.com]
- 15. Frontiers | Tumor intrinsic and extrinsic functions of CD73 and the adenosine pathway in lung cancer [frontiersin.org]
Application Notes and Protocols for CD73 Enzymatic Activity Assay Using a Novel Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD73, also known as ecto-5'-nucleotidase (NT5E), is a cell-surface enzyme that plays a critical role in extracellular adenosine (B11128) production.[1][2][3] It catalyzes the hydrolysis of adenosine monophosphate (AMP) to adenosine and inorganic phosphate (B84403).[4] Extracellular adenosine is a potent signaling molecule that can suppress the activity of immune cells, such as T cells and natural killer (NK) cells, creating an immunosuppressive tumor microenvironment that allows cancer cells to evade the immune system.[2][5] The upregulation of CD73 has been linked to various types of cancer and is associated with poor prognosis.[5][6] Consequently, inhibiting CD73 activity has emerged as a promising therapeutic strategy in cancer immunotherapy.[2][5]
These application notes provide a detailed protocol for measuring the enzymatic activity of CD73 and for evaluating the inhibitory potential of novel compounds, such as the hypothetical inhibitor CD73-IN-3, using a colorimetric assay format. This type of assay is robust, suitable for high-throughput screening (HTS), and is based on the quantification of inorganic phosphate produced during the enzymatic reaction.[4][7]
Signaling Pathway of CD73
CD73 is a key enzyme in the purinergic signaling pathway, which regulates the balance of extracellular ATP, ADP, AMP, and adenosine. In the tumor microenvironment, ATP and ADP are converted to AMP by the ectonucleotidase CD39. Subsequently, CD73 hydrolyzes AMP to adenosine.[8] Adenosine then binds to its receptors (e.g., A2A and A2B) on immune cells, leading to immunosuppression and allowing tumor progression.[5]
Caption: CD73 signaling pathway and point of inhibition.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of a compound against CD73 is typically determined by calculating its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity of CD73 by 50%. The following table presents example data for the characterization of our hypothetical inhibitor, this compound, in comparison to a known CD73 inhibitor, AMP-CP.
| Compound | Target | Assay Type | Substrate (AMP) Concentration | IC50 (nM) |
| This compound (Example Data) | Human CD73 | Colorimetric | 10 µM | 15.2 |
| AMP-CP | Human CD73 | AMP-Glo | 5 µM | 2.5[9] |
| AMP-CP | Human CD73 | AMP-Glo | 10 µM | 4.9[9] |
Note: The data for this compound is illustrative. AMP-CP data is derived from published results for comparison.[9]
Experimental Protocols
This section details the methodology for conducting a CD73 enzymatic activity assay and for determining the IC50 value of an inhibitor like this compound. The protocol is adapted from commercially available colorimetric assay kits.[4][10]
Experimental Workflow for IC50 Determination
The overall workflow for determining the inhibitory activity of a compound against CD73 involves several key steps, from reagent preparation to data analysis.
Caption: Workflow for CD73 inhibitor IC50 determination.
Materials and Reagents
-
Recombinant Human CD73 Enzyme
-
CD73 Assay Buffer
-
Adenosine Monophosphate (AMP) Substrate
-
This compound (or other test inhibitor)
-
Colorimetric Phosphate Detection Reagent (e.g., Malachite Green-based)[11]
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 630-650 nm)[1][4]
Step-by-Step Protocol
1. Reagent Preparation:
-
CD73 Assay Buffer: Prepare the assay buffer as recommended by the supplier. Keep on ice.
-
Recombinant CD73 Enzyme: Thaw the enzyme on ice. Dilute the enzyme to the desired concentration in cold CD73 Assay Buffer just before use. The optimal concentration should be determined empirically by performing an enzyme titration.
-
AMP Substrate: Prepare a stock solution of AMP in deionized water. Dilute to the desired final concentration in CD73 Assay Buffer. The concentration used should ideally be close to the Km value for AMP to ensure assay sensitivity.
-
Inhibitor (this compound) Dilutions: Prepare a serial dilution of this compound in CD73 Assay Buffer. A typical starting concentration for the highest dose might be 100 µM, followed by 10-point, 3-fold serial dilutions.
2. Assay Procedure:
-
Plate Setup:
-
Add 25 µL of CD73 Assay Buffer to the "No Enzyme Control" wells.
-
Add 25 µL of diluted CD73 enzyme to the "Enzyme Control" and "Inhibitor" wells.
-
Add 25 µL of the serially diluted this compound to the "Inhibitor" wells. For the "Enzyme Control" wells, add 25 µL of assay buffer containing the same concentration of solvent (e.g., DMSO) used for the inhibitor.
-
-
Pre-incubation: Gently tap the plate to mix and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of the diluted AMP substrate to all wells to initiate the enzymatic reaction. The total reaction volume is now 100 µL.
-
Reaction Incubation: Incubate the plate for 10-30 minutes at 37°C. The incubation time should be optimized to ensure the reaction is within the linear range.
-
Reaction Termination and Detection:
3. Data Acquisition and Analysis:
-
Measurement: Measure the absorbance of each well at a wavelength of approximately 630 nm using a microplate reader.
-
Data Processing:
-
Subtract the average absorbance of the "No Enzyme Control" wells from all other readings to correct for background.
-
Determine the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x [1 - (Signal_Inhibitor / Signal_Enzyme_Control)]
-
-
IC50 Calculation:
-
Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Conclusion
The protocol described provides a robust framework for assessing the enzymatic activity of CD73 and for characterizing the potency of inhibitors like this compound. By understanding the role of CD73 in the tumor microenvironment and by having reliable methods to screen for its inhibitors, researchers can advance the development of novel immunotherapies for cancer. The provided diagrams and data structure serve as a guide for the experimental setup and for the clear presentation of results.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]
- 3. assaygenie.com [assaygenie.com]
- 4. abcam.com [abcam.com]
- 5. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prognositic value of CD73-adenosinergic pathway in solid tumor: A meta-analysis and systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Multifaceted Actions of CD73 During Development and Suppressive Actions of Regulatory T Cells [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: CD73-IN-3 Combination Therapy with Pembrolizumab
For Research Use Only.
Disclaimer: As of the latest available information, specific preclinical and clinical data for the molecule designated "CD73-IN-3" are not publicly available. The following application notes and protocols are therefore based on established principles and published data for other small molecule CD73 inhibitors and their combination with anti-PD-1/PD-L1 antibodies such as pembrolizumab (B1139204). These guidelines are intended to serve as a representative framework for researchers, scientists, and drug development professionals.
Introduction
CD73, an ecto-5'-nucleotidase, is a critical enzyme in the adenosine (B11128) signaling pathway, which plays a significant role in tumor immune evasion.[1][2][3][4][5][6] By converting adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine, CD73 helps create a tumor microenvironment (TME) that dampens the anti-tumor activity of immune cells, including T cells and Natural Killer (NK) cells.[3][4][7][8] Overexpression of CD73 has been observed in various cancers and is often associated with poor prognosis.[1][2][9]
Pembrolizumab is a humanized monoclonal antibody that targets the programmed cell death protein 1 (PD-1) receptor on T cells, a key immune checkpoint inhibitor. By blocking the interaction between PD-1 and its ligands (PD-L1 and PD-L2), pembrolizumab reinvigorates exhausted T cells, enabling them to recognize and attack cancer cells.
The combination of a CD73 inhibitor, such as this compound, with pembrolizumab presents a promising therapeutic strategy. By inhibiting CD73, this compound is expected to reduce the concentration of immunosuppressive adenosine in the TME, thereby enhancing the anti-tumor immune response facilitated by pembrolizumab.[9][10][11][12] This dual approach targets two distinct immunosuppressive pathways, potentially leading to a synergistic anti-cancer effect.[13]
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data from preclinical studies evaluating the combination of a small molecule CD73 inhibitor (referred to as this compound) and an anti-PD-1 antibody.
Table 1: In Vitro CD73 Enzymatic Activity Inhibition
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | Human CD73 | 1.5 | Biochemical |
| This compound | Murine CD73 | 2.1 | Biochemical |
| This compound | Human CD73 | 15.8 | Cell-based |
Table 2: In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Model (e.g., MC38 Colon Adenocarcinoma)
| Treatment Group | N | Tumor Growth Inhibition (%) | Complete Responders (%) |
| Vehicle Control | 10 | 0 | 0 |
| This compound (10 mg/kg, p.o., QD) | 10 | 35 | 10 |
| Anti-PD-1 (10 mg/kg, i.p., BIW) | 10 | 40 | 20 |
| This compound + Anti-PD-1 | 10 | 85 | 60 |
Table 3: Immune Cell Profiling in the Tumor Microenvironment by Flow Cytometry
| Treatment Group | CD8+ T Cells (% of CD45+) | CD8+/Treg Ratio | Ki-67+ CD8+ T Cells (%) |
| Vehicle Control | 5.2 ± 1.1 | 1.5 ± 0.4 | 8.3 ± 2.1 |
| This compound | 8.9 ± 1.5 | 3.2 ± 0.8 | 15.6 ± 3.5 |
| Anti-PD-1 | 10.1 ± 1.8 | 4.1 ± 1.0 | 20.1 ± 4.2 |
| This compound + Anti-PD-1 | 22.5 ± 3.2 | 9.8 ± 2.1 | 45.7 ± 6.8 |
Signaling Pathways and Experimental Workflow
Caption: The CD73-adenosine signaling pathway leading to immune suppression.
Caption: A typical experimental workflow for preclinical evaluation.
Caption: The logical relationship of the synergistic anti-tumor effect.
Experimental Protocols
Protocol 1: In Vitro CD73 Enzymatic Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits for measuring CD73 activity.[1][14][15]
Principle: This assay measures the amount of inorganic phosphate (B84403) (Pi) released by the enzymatic activity of CD73 on AMP.
Materials:
-
Recombinant human or murine CD73
-
AMP (substrate)
-
This compound (or other inhibitors)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
Malachite Green Phosphate Detection Kit
-
96-well microplate
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In a 96-well plate, add 10 µL of each inhibitor dilution. Include a no-inhibitor control and a no-enzyme control.
-
Add 20 µL of recombinant CD73 enzyme solution to each well (except the no-enzyme control).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of AMP substrate solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of the Malachite Green reagent.
-
Incubate at room temperature for 15-20 minutes for color development.
-
Measure the absorbance at 620-670 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: In Vivo Syngeneic Mouse Model Efficacy Study
Principle: To evaluate the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody in an immunocompetent mouse model.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
MC38 colon adenocarcinoma cells
-
This compound formulated for oral gavage
-
Anti-mouse PD-1 antibody (clone RMP1-14 or similar)
-
Vehicle control for this compound
-
Isotype control antibody for anti-PD-1
-
Calipers
-
Sterile PBS
Procedure:
-
Subcutaneously implant 1 x 10^6 MC38 cells into the flank of each C57BL/6 mouse.
-
Monitor tumor growth daily. When tumors reach an average volume of 80-100 mm³, randomize the mice into four treatment groups (n=10 per group):
-
Group 1: Vehicle (p.o., QD) + Isotype control (i.p., BIW)
-
Group 2: this compound (p.o., QD) + Isotype control (i.p., BIW)
-
Group 3: Vehicle (p.o., QD) + Anti-PD-1 (i.p., BIW)
-
Group 4: this compound (p.o., QD) + Anti-PD-1 (i.p., BIW)
-
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and general health.
-
Continue treatment for 2-3 weeks or until tumors in the control group reach the predetermined endpoint.
-
At the end of the study, euthanize the mice and harvest tumors for pharmacodynamic analysis.
Protocol 3: Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
Principle: To quantify and characterize immune cell populations within the tumor microenvironment following treatment.[8][16][17][18][19]
Materials:
-
Harvested tumors
-
RPMI-1640 medium
-
Collagenase IV, DNase I
-
Fetal Bovine Serum (FBS)
-
ACK lysis buffer
-
70 µm and 40 µm cell strainers
-
FACS buffer (PBS + 2% FBS + 1 mM EDTA)
-
Fc Block (anti-CD16/32)
-
Fluorescently conjugated antibodies (e.g., anti-CD45, -CD3, -CD4, -CD8, -FoxP3, -Ki-67)
-
Live/Dead stain
-
Flow cytometer
Procedure:
-
Single-Cell Suspension Preparation: a. Mince the harvested tumor tissue into small pieces. b. Digest the tissue in RPMI containing Collagenase IV and DNase I at 37°C for 30-45 minutes.[18] c. Neutralize the enzymes with RPMI + 10% FBS. d. Filter the suspension through a 70 µm cell strainer. e. Lyse red blood cells using ACK lysis buffer. f. Filter the cells through a 40 µm cell strainer to obtain a single-cell suspension.
-
Antibody Staining: a. Stain for cell viability using a Live/Dead stain. b. Block Fc receptors with Fc Block.[18] c. Stain for surface markers (e.g., CD45, CD3, CD4, CD8) by incubating with the antibody cocktail at 4°C for 30 minutes. d. For intracellular staining (e.g., FoxP3, Ki-67), fix and permeabilize the cells using a dedicated kit, followed by incubation with the intracellular antibodies.
-
Data Acquisition and Analysis: a. Acquire the samples on a flow cytometer. b. Analyze the data using appropriate software (e.g., FlowJo). Use a sequential gating strategy to identify and quantify the different immune cell populations.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. blog.championsoncology.com [blog.championsoncology.com]
- 3. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Multifaceted Actions of CD73 During Development and Suppressive Actions of Regulatory T Cells [frontiersin.org]
- 6. pharmiweb.com [pharmiweb.com]
- 7. Preclinical ex vivo and in vivo models to study immunotherapy agents and their combinations as predictive tools toward the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to characterize the melanoma tumor immune microenvironment in mice from single cell to flow cytometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Clinical Significance of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Targeting CD73 enhances the antitumor activity of anti-PD-1 and anti-CTLA-4 mAbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. content.abcam.com [content.abcam.com]
- 16. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. miltenyibiotec.com [miltenyibiotec.com]
- 18. benchchem.com [benchchem.com]
- 19. learn.cellsignal.com [learn.cellsignal.com]
Application Notes and Protocols for CD73-IN-3 Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design of studies involving CD73-IN-3, a potent inhibitor of the ecto-5'-nucleotidase CD73. The following sections detail the mechanism of action, provide structured quantitative data, and offer detailed protocols for key in vitro and in vivo experiments.
Introduction to CD73 and the Adenosine (B11128) Pathway
CD73 is a cell-surface enzyme that plays a critical role in generating extracellular adenosine from adenosine monophosphate (AMP).[1][2][3] In the tumor microenvironment, elevated levels of adenosine suppress the anti-tumor immune response by inhibiting the activity of immune cells such as T cells and natural killer (NK) cells.[2][3] CD73, in concert with CD39 which converts ATP and ADP to AMP, is a key component of the immunosuppressive adenosine pathway.[3] By inhibiting CD73, compounds like this compound can reduce the production of adenosine, thereby restoring anti-tumor immunity.[4]
This compound: A Potent CD73 Inhibitor
This compound is a small molecule inhibitor of CD73. Preclinical data has demonstrated its potency in both biochemical and cell-based assays.
Quantitative Data Summary
| Parameter | Value | Assay System | Reference |
| IC50 | 7.3 nM | Calu-6 Human Cell Assay | WO2019168744A1 |
| EC50 | 0.213 µM | Human Serum | WO2019168744A1 |
Signaling Pathway and Experimental Workflow
CD73-Adenosine Signaling Pathway
Caption: The CD73-adenosine signaling pathway and the inhibitory action of this compound.
Preclinical Experimental Workflow for this compound Evaluation
Caption: A typical preclinical experimental workflow for evaluating a CD73 inhibitor like this compound.
Experimental Protocols
Note: The following protocols are generalized and should be optimized for the specific characteristics of this compound, such as its solubility and stability.
Protocol 1: Biochemical CD73 Enzyme Activity Assay (Colorimetric)
This assay measures the amount of inorganic phosphate (B84403) released from the hydrolysis of AMP by CD73.
Materials:
-
Recombinant human CD73
-
This compound
-
Adenosine 5'-monophosphate (AMP)
-
Malachite Green Phosphate Assay Kit
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 5 mM MgCl2)
-
96-well microplate
-
Plate reader capable of measuring absorbance at ~620-650 nm
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in Assay Buffer.
-
Reaction Setup:
-
Add 20 µL of Assay Buffer to all wells.
-
Add 10 µL of diluted this compound or vehicle control (e.g., DMSO in Assay Buffer) to the appropriate wells.
-
Add 10 µL of recombinant human CD73 to all wells except for the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 10 µL of AMP solution (final concentration to be optimized, typically near the Km value).
-
Incubate the plate at 37°C for 20-30 minutes.
-
-
Phosphate Detection:
-
Stop the reaction and detect the generated phosphate using the Malachite Green Phosphate Assay Kit according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
-
Data Analysis:
-
Subtract the background absorbance (no-enzyme control) from all readings.
-
Calculate the percent inhibition for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cellular Adenosine Production Assay (LC-MS/MS)
This protocol quantifies the production of adenosine by cancer cells and the inhibitory effect of this compound. The Calu-6 cell line is used as an example, given the available IC50 data.
Materials:
-
Calu-6 cells (or other CD73-expressing cancer cell line)
-
Cell culture medium (e.g., EMEM with 10% FBS)
-
This compound
-
AMP
-
Phosphate-buffered saline (PBS)
-
LC-MS/MS system
Procedure:
-
Cell Culture:
-
Culture Calu-6 cells to ~80-90% confluency in a 24-well plate.
-
-
Compound Treatment:
-
Wash the cells twice with warm PBS.
-
Add fresh, serum-free medium containing serial dilutions of this compound or vehicle control.
-
Incubate for 1-2 hours at 37°C.
-
-
Adenosine Production:
-
Add AMP to each well to a final concentration of 10-50 µM.
-
Incubate for 1-4 hours at 37°C.
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
Centrifuge to remove any cell debris.
-
-
Adenosine Quantification:
-
Analyze the supernatant for adenosine levels using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Normalize the adenosine levels to the vehicle control.
-
Calculate the percent inhibition of adenosine production for each concentration of this compound.
-
Determine the IC50 value.
-
Protocol 3: T-cell Proliferation Assay (Co-culture)
This assay assesses the ability of this compound to reverse the immunosuppressive effects of adenosine on T-cell proliferation.
Materials:
-
CD73-expressing cancer cells (e.g., MDA-MB-231)
-
Human peripheral blood mononuclear cells (PBMCs) or isolated T-cells
-
This compound
-
AMP
-
Anti-CD3/CD28 antibodies or other T-cell stimuli
-
Cell proliferation dye (e.g., CFSE) or a proliferation assay kit (e.g., MTS/WST-1)
-
96-well U-bottom plate
Procedure:
-
T-cell Labeling (if using CFSE):
-
Label isolated T-cells with CFSE according to the manufacturer's protocol.
-
-
Co-culture Setup:
-
Plate the cancer cells in a 96-well U-bottom plate and allow them to adhere.
-
Add the labeled T-cells or PBMCs to the wells with the cancer cells.
-
Add T-cell stimuli (e.g., anti-CD3/CD28 antibodies).
-
Add serial dilutions of this compound or vehicle control.
-
Add AMP to provide the substrate for adenosine production.
-
-
Incubation:
-
Incubate the co-culture for 3-5 days at 37°C.
-
-
Proliferation Measurement:
-
CFSE: Harvest the T-cells and analyze the dilution of CFSE fluorescence by flow cytometry.
-
MTS/WST-1: Add the reagent to the wells and measure the absorbance according to the manufacturer's instructions.
-
-
Data Analysis:
-
Quantify T-cell proliferation in each condition.
-
Determine the concentration of this compound that restores T-cell proliferation.
-
Protocol 4: In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in an immunocompetent mouse model.
Materials:
-
Syngeneic mouse tumor cell line (e.g., MC38, CT26)
-
Immunocompetent mice (e.g., C57BL/6, BALB/c)
-
This compound
-
Vehicle for in vivo administration (requires formulation development)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).
-
-
Treatment:
-
Randomize mice into treatment groups (e.g., vehicle control, this compound monotherapy, combination with anti-PD-1).
-
Administer this compound at a predetermined dose and schedule (requires prior pharmacokinetic and pharmacodynamic studies). The route of administration (e.g., oral, intraperitoneal) will depend on the compound's properties.
-
-
Tumor Growth Monitoring:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice.
-
-
Endpoint:
-
Euthanize mice when tumors reach a predetermined endpoint size or at the end of the study.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Perform statistical analysis to compare the treatment groups.
-
Tumors can be harvested for further analysis of the tumor microenvironment (e.g., immune cell infiltration by flow cytometry or immunohistochemistry).
-
Concluding Remarks
The provided protocols and data serve as a foundational guide for designing and executing studies with this compound. It is imperative to perform initial optimization experiments to tailor these general methodologies to the specific characteristics of this inhibitor. Rigorous and well-controlled experiments will be crucial in elucidating the full therapeutic potential of targeting the CD73-adenosine pathway with this compound.
References
Application Notes and Protocols for Utilizing a CD73 Inhibitor in a Calu6 Human Cell Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD73, or ecto-5'-nucleotidase, is a critical enzyme in the purinergic signaling pathway, responsible for the conversion of adenosine (B11128) monophosphate (AMP) to adenosine.[1] In the tumor microenvironment, elevated levels of adenosine suppress the anti-tumor immune response by inhibiting the activity of immune cells like T cells and natural killer (NK) cells.[2][3] This immunosuppressive action allows cancer cells to evade immune destruction. Consequently, the inhibition of CD73 has emerged as a promising therapeutic strategy in oncology.[1][4]
This document provides detailed application notes and protocols for the use of CD73-IN-3 , a hypothetical small molecule inhibitor of CD73, in assays involving the Calu6 human non-small cell lung carcinoma (NSCLC) cell line. Calu6 cells are a relevant model for studying lung cancer, and NSCLC has been shown to have a high prevalence of CD73 expression, making it a suitable system for evaluating the efficacy of CD73 inhibitors.[5]
This compound: Mechanism of Action
This compound is designed to competitively inhibit the enzymatic activity of CD73. By blocking the conversion of AMP to adenosine, this compound aims to reduce the concentration of immunosuppressive adenosine in the tumor microenvironment. This reduction is expected to restore and enhance the function of tumor-infiltrating immune cells, thereby promoting an anti-tumor immune response.
Quantitative Data for this compound
As this compound is a hypothetical compound for the purpose of this application note, the following table is a template for researchers to populate with their own experimental data.
| Parameter | Value | Experimental Conditions |
| IC | e.g., X nM | Recombinant human CD73, specific substrate concentration (e.g., 10 µM AMP), 30 min incubation |
| Cellular IC | e.g., Y nM | Calu6 cells, 24-hour treatment |
| Solubility in cell culture medium | e.g., Z µM | EMEM + 10% FBS, 37°C, 5% CO |
| Stability in cell culture medium (t | e.g., > 48 hours | EMEM + 10% FBS, 37°C, 5% CO |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CD73 signaling pathway and a general experimental workflow for assessing the efficacy of this compound in a Calu6 cell assay.
Caption: CD73 Signaling Pathway and Inhibition by this compound.
References
Application Notes & Protocols for Assessing the IC50 of CD73 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction:
CD73, also known as ecto-5'-nucleotidase (NT5E), is a crucial enzyme in the adenosine (B11128) signaling pathway. It catalyzes the hydrolysis of adenosine monophosphate (AMP) to adenosine and inorganic phosphate (B84403).[1][2] In the tumor microenvironment, the accumulation of adenosine suppresses the anti-tumor immune response, making CD73 a compelling target for cancer immunotherapy.[1][2] The development and characterization of CD73 inhibitors are, therefore, of significant interest. A key parameter for evaluating the potency of a potential inhibitor, such as the hypothetical molecule "CD73-IN-3," is its half-maximal inhibitory concentration (IC50). This document provides detailed protocols and application notes for determining the IC50 of a small molecule inhibitor against purified CD73 enzyme.
The most common methods for assessing CD73 activity involve detecting one of its reaction products: inorganic phosphate or adenosine.[3][4] This protocol will focus on a robust and widely used colorimetric method based on the detection of inorganic phosphate using malachite green.[3][5][6] This assay is simple, sensitive, and amenable to a high-throughput format.[5][7]
CD73 Signaling Pathway
The enzymatic activity of CD73 is the final step in the canonical pathway for extracellular adenosine production, which is initiated by the release of ATP from cells. CD39 converts ATP and ADP to AMP, which is then hydrolyzed by CD73 to produce adenosine.[2][4] Adenosine subsequently binds to its receptors on immune cells, leading to immunosuppression.
Caption: CD73-Adenosine signaling pathway and point of inhibition.
Experimental Protocol: Biochemical IC50 Determination using Malachite Green Assay
This protocol describes the determination of the IC50 value for a test compound (e.g., this compound) against purified recombinant human CD73 enzyme. The assay quantifies the amount of inorganic phosphate (Pi) produced, which is directly proportional to CD73 activity.
Principle
The malachite green assay is based on the formation of a colored complex between malachite green, molybdate, and free orthophosphate under acidic conditions.[5][7] The intensity of the color, measured by absorbance at approximately 620-660 nm, is proportional to the phosphate concentration.[5][8] By measuring the amount of phosphate generated in the presence of varying concentrations of the inhibitor, a dose-response curve can be generated to calculate the IC50 value.
Materials and Reagents
-
Recombinant Human CD73 (e.g., BPS Bioscience, #71184)[9]
-
Adenosine 5'-monophosphate (AMP) substrate
-
Test Inhibitor (e.g., this compound)
-
CD73 Assay Buffer (e.g., 20 mM Tris, 2 mM MgCl₂, 120 mM NaCl, pH 7.4; ensure it is phosphate-free)[10]
-
Malachite Green Phosphate Detection Kit (e.g., R&D Systems, #DY996; BioAssay Systems, #POMG-25H)[5][6]
-
96-well clear, flat-bottom microplates
-
UV/Vis microplate reader capable of reading absorbance at ~630 nm[9]
-
Nuclease-free water (phosphate-free)
-
DMSO (for inhibitor dilution)
Experimental Workflow
References
- 1. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Phosphate Colorimetric Assay Kit(Malachite Green Method) - Elabscience® [elabscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. A Novel Anti-CD73 Antibody That Selectively Inhibits Membrane CD73 Shows Antitumor Activity and Induces Tumor Immune Escape [mdpi.com]
Application Notes and Protocols for CD73-IN-3 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD73-IN-3, also known as LY-3475070, is a potent and orally bioavailable small molecule inhibitor of CD73.[1][2] CD73, or ecto-5'-nucleotidase, is a cell surface enzyme that plays a critical role in the tumor microenvironment by converting extracellular adenosine (B11128) monophosphate (AMP) to the immunosuppressive molecule adenosine.[1][2] By inhibiting CD73, this compound blocks the production of adenosine, thereby reducing immunosuppression and potentially enhancing anti-tumor immune responses.[1] This document provides detailed application notes and experimental protocols for the use of this compound in various cancer cell lines, based on available preclinical and clinical data.
Mechanism of Action
This compound functions by targeting and binding to the CD73 enzyme, leading to its clustering and internalization. This action prevents the enzymatic conversion of AMP to adenosine within the tumor microenvironment.[1] The reduction in adenosine levels alleviates the suppression of immune cells such as CD8+ T cells and natural killer (NK) cells, and can also activate macrophages while reducing the activity of myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs).[1] This shift in the immune landscape enhances the cytotoxic T-cell-mediated immune response against tumor cells, leading to decreased tumor growth.[1] Additionally, the internalization of CD73 may also contribute to a reduction in cancer cell migration and metastasis.[1]
Caption: this compound Mechanism of Action.
Applications in Cancer Cell Lines
This compound has been investigated in the context of various solid tumors. A phase 1 clinical trial (NCT04148937) has explored its use as a monotherapy and in combination with the immune checkpoint inhibitor pembrolizumab (B1139204) in patients with advanced cancers, including triple-negative breast cancer, pancreatic cancer, non-small cell lung cancer, renal cell carcinoma, melanoma, and prostate cancer.[3][4] This suggests the relevance of testing this compound in cell lines derived from these malignancies.
Quantitative Data
The following table summarizes the available in vitro inhibitory activity of this compound. Note the variability in reported IC50 values, which may be attributed to different assay conditions and methodologies.
| Compound | Assay Type | Cell Line/System | IC50 / EC50 | Reference |
| This compound | Cell-based | Calu6 (Human Lung Carcinoma) | 7.3 nM | [3] |
| This compound | Biochemical | Human Serum | 213 nM (EC50) | [3] |
| This compound (LY-3475070) | Biochemical | Recombinant CD73 | 28 nM | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in cancer cell lines.
Protocol 1: Determination of CD73 Enzymatic Activity
This protocol is designed to measure the enzymatic activity of CD73 on the surface of cancer cells and the inhibitory effect of this compound.
Caption: Workflow for CD73 Activity Assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
Adenosine Monophosphate (AMP) solution
-
96-well cell culture plates
-
LC-MS/MS or a commercial adenosine assay kit
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 2 x 104 to 5 x 104 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. A typical concentration range to test would be from 0.1 nM to 1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Carefully remove the culture medium from the wells and add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells. Incubate for 1-2 hours at 37°C.
-
Enzymatic Reaction: Add 50 µL of AMP solution to each well to a final concentration of 10-50 µM.
-
Incubation: Incubate the plate at 37°C for 1-4 hours. The optimal incubation time should be determined empirically to ensure linear adenosine production.
-
Measurement of Adenosine: Collect the supernatant from each well. Measure the concentration of adenosine produced using a validated method such as LC-MS/MS or a commercially available adenosine assay kit.
-
Data Analysis: Plot the adenosine concentration against the log of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete culture medium. Allow cells to attach overnight.
-
Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value for cell viability.
Protocol 3: Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol evaluates the effect of this compound on the migratory capacity of cancer cells.
Caption: Workflow for Wound Healing Assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (consider using low-serum medium to minimize proliferation)
-
This compound (stock solution in DMSO)
-
6-well or 12-well plates
-
200 µL pipette tip or a specialized scratch-making tool
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Wound Creation: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh culture medium (preferably with reduced serum to inhibit proliferation) containing the desired concentration of this compound or vehicle control.
-
Imaging (Time 0): Immediately capture images of the scratch at predefined locations.
-
Incubation: Incubate the plate at 37°C.
-
Imaging (Final Time Point): After 12-24 hours (or an appropriate time for the specific cell line), capture images of the same locations as in step 5.
-
Data Analysis: Measure the area of the scratch at both time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure for both treated and control wells.
Conclusion
This compound is a promising therapeutic agent for various cancers due to its potent inhibition of the immunosuppressive adenosine pathway. The provided application notes and protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in a range of cancer cell lines. Further preclinical studies are warranted to fully elucidate its therapeutic potential, both as a monotherapy and in combination with other anti-cancer agents.
References
Application Notes: Analysis of CD73 Expression by Flow Cytometry Following Inhibitor Treatment
Introduction
CD73, also known as ecto-5'-nucleotidase (NT5E), is a cell surface enzyme that plays a critical role in extracellular adenosine (B11128) production.[1] It catalyzes the conversion of adenosine monophosphate (AMP) to adenosine, a potent immunosuppressive molecule within the tumor microenvironment (TME).[2][3] Extracellular adenosine suppresses the activity of various immune cells, including T cells and Natural Killer (NK) cells, thereby allowing cancer cells to evade immune surveillance.[3] High expression of CD73 is observed in many tumor types and is often associated with poor prognosis and resistance to therapy.[2][4] Consequently, inhibiting CD73 is a promising strategy in cancer immunotherapy.[2]
Monitoring the expression of CD73 on the surface of tumor cells or immune cells after treatment with a specific inhibitor is crucial for several reasons:
-
Target Engagement Verification: Confirming that the therapeutic agent is reaching and interacting with its intended target.
-
Mechanism of Action Studies: Understanding whether the inhibitor solely blocks enzymatic activity or also leads to receptor internalization and degradation.[5]
-
Pharmacodynamic (PD) Assessment: Evaluating the biological effect of the drug in preclinical and clinical settings.
-
Identifying Resistance: Changes in CD73 expression levels post-treatment may indicate the development of resistance mechanisms.[5]
Flow cytometry is a powerful and precise technique for quantifying the expression of cell surface proteins like CD73 on individual cells within a heterogeneous population.[6] This document provides detailed protocols for treating cells with CD73 inhibitors and subsequently analyzing CD73 expression using flow cytometry.
The CD73-Adenosine Signaling Pathway
The canonical pathway for adenosine generation in the extracellular space involves two key ecto-enzymes, CD39 and CD73. Under conditions of cellular stress, such as hypoxia or inflammation found in the TME, cells release adenosine triphosphate (ATP).[4] Extracellular ATP is first hydrolyzed by CD39 into AMP. Subsequently, CD73, the rate-limiting enzyme, dephosphorylates AMP to produce adenosine.[7] This adenosine then binds to its receptors (primarily A2A and A2B) on immune cells, triggering downstream signaling that suppresses anti-tumor immunity.[1][3]
References
- 1. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Frontiers | Tumor intrinsic and extrinsic functions of CD73 and the adenosine pathway in lung cancer [frontiersin.org]
- 5. First-in-human study of oleclumab, a potent, selective anti-CD73 monoclonal antibody, alone or in combination with durvalumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of CD73 on leukemic blasts increases during follow-up – a promising candidate marker for minimal residual disease detection in pediatric B-cell precursor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing CD73-IN-3 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CD73-IN-3 in in vitro experiments. Here, you will find answers to frequently asked questions, troubleshooting guides for common issues, detailed experimental protocols, and key data to inform your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as LY-3475070, is a potent and selective small molecule inhibitor of CD73.[1][2] CD73 is an ecto-enzyme that plays a crucial role in the adenosine (B11128) signaling pathway by converting adenosine monophosphate (AMP) to adenosine.[3] Adenosine in the tumor microenvironment has immunosuppressive effects. By inhibiting CD73, this compound blocks the production of adenosine, which can lead to the reversal of this immunosuppression and enhance anti-tumor immune responses.[3]
Q2: What is the IC50 of this compound?
The inhibitory potency of this compound has been reported with the following IC50 values:
Q3: What is a recommended starting concentration for in vitro experiments with this compound?
A common starting point for in vitro cell-based assays is to use a concentration range that brackets the IC50 value. A typical starting range could be from 10 nM to 1 µM. One study mentions using a concentration of 1 µM for a 2-hour incubation period in cell-based assays.[5] However, the optimal concentration is highly dependent on the cell type, assay duration, and the specific endpoint being measured. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store stock solutions of this compound?
This compound is soluble in DMSO.[5] For example, it has a solubility of 57 mg/mL in DMSO, which corresponds to a molarity of 199.07 mM.[5]
-
Preparation: To prepare a stock solution, dissolve the powdered this compound in fresh, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 2.86 mg of this compound in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[5]
Q5: What is the stability of this compound in cell culture media?
Troubleshooting Guides
Issue 1: Inconsistent or no inhibitory effect observed.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh dilutions of this compound from a new aliquot of the DMSO stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Incorrect Concentration | Verify the calculations for your serial dilutions. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM) to ensure you are testing within the active range. |
| Cell Line Insensitivity | Confirm that your cell line expresses CD73 at a functional level. You can assess CD73 expression by flow cytometry, Western blot, or qPCR. |
| Assay Interference | The compound may interfere with your assay readout (e.g., autofluorescence). Run a control with the compound in the absence of cells or the enzyme to check for interference. |
| Solubility Issues | Although soluble in DMSO, precipitation may occur upon dilution into aqueous media. Visually inspect the media after adding the inhibitor. Consider using a vehicle with a slightly higher percentage of DMSO (ensure final DMSO concentration is not toxic to cells). |
Issue 2: High background signal in the CD73 activity assay.
| Possible Cause | Troubleshooting Step |
| Contaminating Phosphatases | Ensure that the recombinant CD73 enzyme or cell lysates are free from other phosphatases that could hydrolyze AMP. Include appropriate controls, such as a reaction without the enzyme or with a broad-spectrum phosphatase inhibitor. |
| Substrate Instability | Prepare fresh AMP substrate solution for each experiment. |
| Reagent Contamination | Use high-purity reagents and sterile, nuclease-free water to prepare all buffers and solutions. |
Issue 3: Cell toxicity observed at expected effective concentrations.
| Possible Cause | Troubleshooting Step |
| High DMSO Concentration | Ensure the final concentration of DMSO in your cell culture medium is below 0.5%, and ideally below 0.1%, as higher concentrations can be toxic to some cell lines. Run a vehicle control with the same final DMSO concentration to assess its effect. |
| Off-Target Effects | At higher concentrations, small molecules can have off-target effects leading to cytotoxicity. Perform a dose-response curve for cell viability to determine the concentration at which toxicity occurs and compare it to the concentration required for CD73 inhibition. |
| Cell Line Sensitivity | Some cell lines may be more sensitive to the on-target or off-target effects of the inhibitor. Consider testing the compound in a different cell line. |
Quantitative Data
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 28 nM | Not specified | [1][2] |
| IC50 | 7.3 nM | Calu6 human cell-based assay | [4] |
Table 2: Solubility and Storage of this compound
| Parameter | Value/Recommendation | Reference |
| Solubility in DMSO | 57 mg/mL (199.07 mM) | [5] |
| Stock Solution Storage | -20°C (1 month) or -80°C (1 year) | [5] |
| Working Solution | Prepare fresh for each experiment | Best Practice |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
This protocol describes how to determine the effect of this compound on the viability of a cancer cell line using a commercially available colorimetric assay like MTT or a luminescence-based assay like CellTiter-Glo®.
Materials:
-
This compound (LY-3475070)
-
DMSO (anhydrous)
-
Cancer cell line known to express CD73
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C and 5% CO2 to allow cells to attach.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to prepare working solutions at 2X the final desired concentrations. A suggested final concentration range is 0 (vehicle control), 1 nM, 10 nM, 100 nM, 1 µM, and 10 µM.
-
Ensure the final DMSO concentration in all wells is consistent and non-toxic (e.g., <0.1%).
-
-
Cell Treatment:
-
Remove the old medium from the 96-well plate.
-
Add 100 µL of the 2X working solutions to the appropriate wells.
-
Include wells with medium only (no cells) as a background control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Measurement:
-
Follow the manufacturer's protocol for the chosen cell viability assay kit.
-
For an MTT assay, this typically involves adding the MTT reagent, incubating for a few hours, and then solubilizing the formazan (B1609692) crystals before reading the absorbance.
-
For a CellTiter-Glo® assay, this involves adding the reagent and reading the luminescence.
-
-
Data Analysis:
-
Subtract the background reading from all other readings.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the cell viability (%) against the log of the inhibitor concentration.
-
Use a non-linear regression analysis to determine the GI50 (concentration that inhibits cell growth by 50%).
-
Protocol 2: Measuring CD73 Enzyme Activity in a Cell-Based Assay
This protocol outlines a method to measure the enzymatic activity of cell-surface CD73 and its inhibition by this compound using a malachite green-based phosphate (B84403) detection assay.
Materials:
-
This compound (LY-3475070)
-
DMSO (anhydrous)
-
Cancer cell line with high CD73 expression
-
Phosphate-free buffer (e.g., Tris-buffered saline)
-
Adenosine monophosphate (AMP) solution
-
Malachite green phosphate detection kit
-
96-well plate
-
Plate reader for absorbance at ~620-650 nm
Procedure:
-
Cell Plating:
-
Seed cells in a 96-well plate and allow them to adhere and form a confluent monolayer.
-
-
Inhibitor Pre-incubation:
-
Prepare dilutions of this compound in phosphate-free buffer at various concentrations (e.g., 0, 10 nM, 100 nM, 1 µM).
-
Wash the cells twice with phosphate-free buffer.
-
Add the inhibitor dilutions to the respective wells and pre-incubate for 30 minutes at 37°C.
-
-
Enzymatic Reaction:
-
Prepare a solution of AMP in phosphate-free buffer.
-
Add the AMP solution to each well to initiate the enzymatic reaction. The final concentration of AMP should be at or near its Km for CD73.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) during which the reaction is linear.
-
-
Phosphate Detection:
-
Stop the reaction by adding the malachite green reagent as per the manufacturer's instructions. This reagent will react with the inorganic phosphate produced by CD73 activity.
-
Incubate at room temperature for the recommended time to allow for color development.
-
-
Data Analysis:
-
Measure the absorbance at the recommended wavelength.
-
Create a standard curve using known concentrations of phosphate.
-
Calculate the amount of phosphate produced in each well.
-
Plot the percentage of CD73 activity (relative to the no-inhibitor control) against the inhibitor concentration to determine the IC50.
-
Visualizations
Caption: The CD73-adenosine signaling pathway and the inhibitory action of this compound.
Caption: A general workflow for the optimization of this compound concentration in in vitro experiments.
Caption: A decision tree for troubleshooting inconsistent experimental results with this compound.
References
- 1. ebiohippo.com [ebiohippo.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
CD73-IN-3 solubility and stability issues
Welcome to the technical support center for CD73-IN-3. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the solubility and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of CD73, also known as ecto-5'-nucleotidase (NT5E).[1] CD73 is a cell-surface enzyme that plays a critical role in the production of extracellular adenosine (B11128) by catalyzing the dephosphorylation of adenosine monophosphate (AMP).[1][2][3] Adenosine in the tumor microenvironment has immunosuppressive effects.[2][3] By inhibiting CD73, this compound blocks the production of immunosuppressive adenosine, which can help to restore anti-tumor immune responses.[4] This makes it a compound of interest for cancer immunotherapy research.[5]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). For other solvents, it is recommended to perform solubility tests to determine the optimal conditions for your specific experimental needs.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, it is recommended to store this compound as a solid at -20°C. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to six months or at -20°C for up to one month. Always refer to the manufacturer's datasheet for the most specific storage recommendations.
Q4: Is this compound sensitive to light?
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solutions or Cell Culture Media
Problem: I dissolved this compound in DMSO to make a stock solution, but when I dilute it into my aqueous buffer (e.g., PBS) or cell culture medium, a precipitate forms.
Possible Causes and Solutions:
-
Low Aqueous Solubility: this compound, like many small molecule inhibitors, likely has poor solubility in aqueous solutions. The DMSO from the stock solution is not sufficient to keep the compound dissolved upon high dilution in an aqueous environment.
-
Solution: Decrease the final concentration of this compound in your working solution. It is crucial to determine the maximum soluble concentration in your specific medium.
-
-
High Final DMSO Concentration: While DMSO is an excellent solvent for this compound, high concentrations can be toxic to cells.
-
Solution: Aim for a final DMSO concentration of 0.5% or lower in your cell culture experiments. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.
-
-
Temperature Effects: Changes in temperature can affect solubility.
-
Solution: When preparing your working solution, ensure that your aqueous buffer or cell culture medium is at room temperature or 37°C. Avoid using cold media, as this can decrease the solubility of the compound.
-
-
Interaction with Media Components: Components in complex media, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound and cause precipitation.
-
Solution: Try preparing the working solution in a serum-free medium first and then adding it to your complete medium. Alternatively, test the solubility in different types of media.
-
Troubleshooting Workflow for Precipitation Issues
Caption: A logical workflow for troubleshooting precipitation of this compound in aqueous solutions.
Issue 2: Inconsistent or No-Effect in Cellular Assays
Problem: I am not observing the expected biological effect of this compound in my cell-based assays.
Possible Causes and Solutions:
-
Compound Instability: this compound may be degrading in your experimental conditions (e.g., in aqueous solution at 37°C over the course of a multi-day experiment).
-
Solution: Perform a stability study to determine the half-life of this compound in your cell culture medium at 37°C. If the compound is found to be unstable, you may need to replenish it by changing the medium with freshly prepared inhibitor at regular intervals.
-
-
Precipitation: The compound may have precipitated out of solution, leading to a lower effective concentration than intended.
-
Solution: Visually inspect your culture plates for any signs of precipitation. Refer to the troubleshooting guide for precipitation issues above.
-
-
Incorrect Dosing: The concentration of this compound used may be too low to elicit a response in your specific cell line.
-
Solution: Perform a dose-response experiment to determine the optimal concentration range for your assay.
-
-
Cell Line Specific Effects: The expression level of CD73 can vary significantly between different cell lines.
-
Solution: Confirm the expression of CD73 in your cell line of interest using techniques such as Western blot, flow cytometry, or qPCR.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Method |
| DMSO | 22.5 mg/mL (78.58 mM) | Sonication is recommended |
| Aqueous Buffers (e.g., PBS) | Data not available. Recommended to be determined experimentally. | See Protocol Below |
| Cell Culture Media | Data not available. Recommended to be determined experimentally. | See Protocol Below |
Table 2: Stability of this compound
| Condition | Stability |
| Solid | Stable for years at -20°C |
| DMSO Stock Solution | 6 months at -80°C, 1 month at -20°C |
| Aqueous Solution | Data not available. Recommended to be determined experimentally. |
| Freeze-Thaw Cycles | Not recommended. Aliquot stock solutions. |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Kinetic Method)
This protocol provides a general method to estimate the kinetic solubility of this compound in an aqueous buffer of your choice.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance or nephelometry
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
Add 2 µL of each DMSO concentration to triplicate wells of a 96-well plate. Include a DMSO-only control.
-
Add 98 µL of your aqueous buffer to each well. This will result in a 1:50 dilution and a final DMSO concentration of 2%.
-
Mix the plate on a plate shaker for 10 minutes at room temperature.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the turbidity of each well using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 650 nm).
-
Determine the kinetic solubility as the highest concentration that does not show a significant increase in turbidity compared to the DMSO control.
Experimental Workflow for Solubility Determination
Caption: A workflow for determining the kinetic solubility of this compound.
Protocol 2: Assessment of Stability in Solution
This protocol outlines a general method to assess the stability of this compound in a solution (e.g., cell culture medium) over time.
Materials:
-
This compound DMSO stock solution
-
Cell culture medium (or other aqueous buffer)
-
Incubator (37°C)
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare a working solution of this compound in your chosen medium at a concentration that is known to be soluble (e.g., 1 µM).
-
Aliquot the solution into several vials.
-
Take a time zero (T=0) sample immediately and store it at -80°C until analysis.
-
Incubate the remaining vials at 37°C.
-
At various time points (e.g., 2, 4, 8, 24, 48 hours), remove a vial and store it at -80°C.
-
After collecting all time points, analyze the samples by HPLC or LC-MS/MS to quantify the remaining concentration of this compound.
-
Calculate the percentage of compound remaining at each time point relative to the T=0 sample.
Signaling Pathway
CD73-Adenosine Signaling Pathway
CD73 is a key enzyme in the extracellular adenosine signaling pathway. In the tumor microenvironment, stressed or dying cells release adenosine triphosphate (ATP). ATP is then converted to the immunosuppressive molecule adenosine through a two-step enzymatic process. First, the ectonucleotidase CD39 hydrolyzes ATP to adenosine monophosphate (AMP). Then, CD73 hydrolyzes AMP to adenosine. Adenosine subsequently binds to A2A and A2B receptors on immune cells, such as T cells and natural killer (NK) cells, leading to the suppression of their anti-tumor functions. This compound inhibits the second step of this pathway, thereby reducing the production of adenosine.[1][3][6]
Caption: The CD73-adenosine signaling pathway and the inhibitory action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Multifaceted Actions of CD73 During Development and Suppressive Actions of Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting CD73 inhibitor assay variability
Welcome to the technical support center for CD73 inhibitor assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary functions of CD73 and why is it a target in drug development? A1: CD73, or ecto-5'-nucleotidase (NT5E), is a cell-surface enzyme that plays a critical role in generating extracellular adenosine (B11128).[1][2][3] It catalyzes the hydrolysis of adenosine monophosphate (AMP) into adenosine and inorganic phosphate (B84403).[4][5] In the tumor microenvironment, the accumulation of adenosine suppresses the activity of immune cells, such as T cells and Natural Killer (NK) cells, allowing cancer to evade the immune system.[2][5][6] By inhibiting CD73, the production of immunosuppressive adenosine is reduced, which can restore anti-tumor immune responses.[2][7] This makes CD73 a promising target for cancer immunotherapy, often in combination with other treatments like checkpoint inhibitors.[2][8]
Q2: Which assay formats are commonly used to measure CD73 inhibitor activity? A2: Several assay formats are available, each with its own advantages. Common methods include:
-
Malachite Green Colorimetric Assay: This is a widely used method that detects the inorganic phosphate (Pi) released during the hydrolysis of AMP by CD73.[9][10] It is robust but can be sensitive to phosphate contamination in reagents.[10]
-
Luminescence-Based Assays: These assays, such as the CellTiter-Glo® format, measure the depletion of AMP.[9] The remaining AMP inhibits a luciferase reaction, so higher CD73 activity results in less AMP and a stronger luminescent signal.
-
HPLC-Based Assays: High-Performance Liquid Chromatography (HPLC) is considered a gold standard for directly measuring the formation of adenosine or the depletion of AMP. It offers high specificity and accuracy but has lower throughput compared to plate-based methods.
-
Fluorescence Polarization (FP) Assays: These assays use an anti-AMP antibody and a fluorescent AMP tracer to measure AMP depletion, making them suitable for high-throughput screening (HTS).[4][10]
Q3: What are the essential cofactors and buffer components for a CD73 enzyme assay? A3: The composition of the assay buffer is critical for optimal enzyme activity. A typical buffer for a CD73 assay includes a buffering agent (e.g., 50 mM Tris), a divalent cation which is an essential cofactor (e.g., 5 mM MgCl₂), and a surfactant to prevent protein adsorption (e.g., 0.01% Brij-35).[4] Some protocols may also include zinc ions (Zn²⁺) as a cofactor.[4] It is crucial to use purine-free buffers and avoid any sources of contaminating inorganic phosphate, especially for malachite green-based assays.[4][11]
Troubleshooting Assay Variability
This section addresses specific problems that can lead to variability and poor reproducibility in CD73 inhibitor assays.
Issue 1: High Background Signal
A high background signal can mask the true enzyme activity and reduce the assay window, making it difficult to determine accurate inhibitor potency.
| Potential Cause | Recommended Solution |
| Phosphate Contamination | Use high-purity water and reagents. Ensure buffers (e.g., Tris) are not phosphate-based. Run "no enzyme" and "no substrate" controls to identify the source of contamination.[4][10] |
| Reagent Impurity | Use freshly prepared, high-quality reagents. Some commercial ATP/AMP preparations can contain contaminating phosphate.[4] |
| Compound Interference | Test compounds for intrinsic fluorescence or color that overlaps with the assay's detection wavelength.[4] Run a control with the inhibitor but without the enzyme. Consider using an orthogonal assay format (e.g., LC-MS) for confirmation.[4] |
| Non-Enzymatic Substrate Degradation | Ensure proper pH and temperature control. AMP can slowly hydrolyze under certain conditions. Minimize the time between adding reagents and reading the plate. |
Issue 2: Low Signal or No Enzyme Activity
A weak or absent signal suggests a problem with the enzyme's catalytic function or the detection system.
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Ensure the recombinant CD73 enzyme has been stored correctly (typically at -80°C in aliquots to avoid freeze-thaw cycles).[3] Perform an enzyme titration to determine its linear range and confirm activity with a positive control.[4] |
| Incorrect Buffer Conditions | Verify the pH of the assay buffer (typically pH 7.4-7.5).[4] Ensure essential cofactors like MgCl₂ are present at the correct concentration.[4] |
| Sub-optimal Substrate Concentration | The AMP concentration should be at or near the Michaelis constant (Kₘ) for IC₅₀ determinations. For human CD73, the Kₘ for AMP is typically in the low micromolar range (e.g., 4.8 ± 0.6 μM).[12] Titrate AMP to find the optimal concentration for your specific assay conditions. |
| Presence of an Unknown Inhibitor | Ensure all reagents and labware are free of contaminants that could inhibit CD73 activity. |
Issue 3: Poor IC₅₀ Reproducibility
Inconsistent IC₅₀ values are a common challenge, often stemming from subtle variations in the experimental setup.
| Potential Cause | Recommended Solution |
| Variable Incubation Times or Temperatures | Use a temperature-controlled incubator and ensure all plates are incubated for the exact same duration.[4] Staggering automation can help maintain consistent timing across large batches.[4] |
| Variable Enzyme/Substrate Concentrations | Prepare fresh master mixes of enzyme and substrate for each experiment to ensure consistency. Perform titrations to confirm the linear range of the reaction.[4] |
| Time-Dependent Inhibition | Some inhibitors may exhibit slow-on kinetics.[4] A pre-incubation step, where the enzyme and inhibitor are mixed for a period (e.g., 30 minutes) before adding the substrate, can help achieve equilibrium and yield more consistent results.[3][4] |
| Inhibitor Solubility and Stability | Ensure the test inhibitor is fully dissolved in the assay buffer. Check the stability of the compound under assay conditions. Poor solubility can lead to inaccurate concentration-response curves. |
| Assay Not in Linear Range | Ensure that substrate conversion is kept low (typically 5-20%) so that the reaction rate remains linear over the incubation period.[4] This provides the most accurate measurement of initial velocity (V₀), which is essential for kinetic studies. |
Experimental Protocols & Data
Protocol: Colorimetric Malachite Green Assay for CD73 Activity
This protocol provides a general framework for measuring CD73 activity by quantifying the release of inorganic phosphate (Pi).
Principle: CD73 hydrolyzes AMP to produce adenosine and inorganic phosphate. The released phosphate forms a complex with malachite green and molybdate (B1676688) under acidic conditions, resulting in a colored product that can be measured by absorbance, typically around 620-650 nm.[9][10]
Materials:
-
Recombinant Human CD73 Enzyme
-
CD73 Assay Buffer (e.g., 50 mM Tris pH 7.5, 5 mM MgCl₂, 0.01% Brij-35)[4]
-
AMP Substrate Solution
-
Test Inhibitors and Control Inhibitor (e.g., APCP)[9]
-
Malachite Green Reagent
-
96-well clear, flat-bottom plate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents in the CD73 Assay Buffer. Dilute the CD73 enzyme to the desired working concentration. Prepare a range of dilutions for the test inhibitor.
-
Assay Plate Setup:
-
Sample Wells: Add 10 µL of diluted test inhibitor.
-
Solvent Control (100% Activity): Add 10 µL of solvent (e.g., DMSO).
-
Inhibitor Control (Positive Control): Add 10 µL of a known CD73 inhibitor like APCP.[13]
-
Background Control (No Enzyme): Add 10 µL of solvent.
-
-
Enzyme Addition: Add 20 µL of diluted CD73 enzyme to all wells except the Background Control wells. Add 20 µL of Assay Buffer to the Background Control wells.
-
Pre-incubation: (Optional but recommended) Cover the plate and incubate at room temperature for 15-30 minutes to allow inhibitors to bind to the enzyme.[3]
-
Reaction Initiation: Add 20 µL of the AMP substrate solution to all wells to start the reaction. The final volume should be 50 µL.
-
Enzymatic Reaction: Incubate the plate at 37°C for 15-30 minutes. Ensure the reaction is within the linear range (substrate conversion <20%).[4]
-
Reaction Termination & Detection: Stop the reaction by adding 100 µL of the Malachite Green Reagent to each well. This reagent is typically acidic, which denatures the enzyme.
-
Measurement: Incubate at room temperature for 15-20 minutes to allow color development. Measure the absorbance at ~650 nm.[3]
-
Data Analysis:
-
Subtract the absorbance of the Background Control from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the Solvent Control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Reference Data: Common CD73 Inhibitors
The table below summarizes publicly available data for well-characterized CD73 inhibitors. IC₅₀ and Kᵢ values can vary based on experimental conditions.
| Inhibitor | Type | Reported Potency (Kᵢ / IC₅₀) | Reference |
| APCP (Adenosine 5'-(α,β-methylene)diphosphate) | Competitive, non-hydrolyzable substrate analog | Kᵢ = 0.87 µM | [14] |
| AB680 | Nucleotide analog | Kᵢ = 0.005 nM | [14] |
| MEDI9447 (Oleclumab) | Non-competitive monoclonal antibody | Non-competitive inhibition | [9] |
| PSB-12379 | Nucleotide analog | Kᵢ = 2.21 nM | [14] |
Visual Guides
CD73 Signaling Pathway
The diagram below illustrates the central role of CD73 in the adenosine signaling pathway, which leads to immunosuppression in the tumor microenvironment.
Caption: The CD73-adenosine immunosuppressive pathway.
General Experimental Workflow for Inhibitor Screening
This workflow outlines the key steps in a typical plate-based assay for screening CD73 inhibitors.
Caption: Standard workflow for a CD73 inhibitor screening assay.
Troubleshooting Decision Tree
This logical diagram helps guide users through diagnosing common sources of assay variability.
Caption: Decision tree for troubleshooting CD73 assay issues.
References
- 1. researchgate.net [researchgate.net]
- 2. assaygenie.com [assaygenie.com]
- 3. abcam.com [abcam.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CD73: A novel target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The elegant complexity of mammalian ecto-5’-nucleotidase (CD73) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Inhibition of CD73 AMP hydrolysis by a therapeutic antibody with a dual, non-competitive mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Identification of allosteric inhibitors of the ecto-5'-nucleotidase (CD73) targeting the dimer interface | PLOS Computational Biology [journals.plos.org]
- 13. Targeting CD73 with flavonoids inhibits cancer stem cells and increases lymphocyte infiltration in a triple-negative breast cancer mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Generation of Non-Nucleotide CD73 Inhibitors Using a Molecular Docking and 3D-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Efficacy of CD73-IN-3
This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting advice for utilizing CD73-IN-3, a small molecule inhibitor of the ecto-5'-nucleotidase (CD73) enzyme, in preclinical in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is designed to selectively inhibit the enzymatic activity of CD73. CD73 is a crucial enzyme in the purinergic signaling pathway, responsible for converting adenosine (B11128) monophosphate (AMP) into adenosine.[1][2] Within the tumor microenvironment (TME), high levels of adenosine act as a potent immunosuppressive molecule, dampening the activity of key anti-tumor immune cells such as T cells and Natural Killer (NK) cells.[1][3][4] By blocking CD73, this compound reduces the production of adenosine, thereby "releasing the brakes" on the immune system and promoting a more robust anti-tumor immune response.[1]
Q2: What is the rationale for targeting CD73 in cancer therapy?
A2: The rationale is twofold. First, by inhibiting the production of immunosuppressive adenosine, CD73 inhibitors can restore the function of cytotoxic immune cells to attack and eliminate cancer cells.[3][5] Second, beyond its immune role, CD73 has been implicated in promoting tumor cell proliferation, angiogenesis, and metastasis.[2][6] Therefore, inhibiting CD73 can have direct anti-tumor effects in addition to its immunomodulatory activity.[2] Preclinical studies have shown that blocking CD73 can reduce tumor growth and metastasis in various cancer models.[5]
Q3: Should this compound be used as a monotherapy or in combination?
A3: While single-agent CD73 blockade can have anti-tumor effects, preclinical evidence strongly suggests that its efficacy is significantly enhanced when used in combination with other immunotherapies, particularly immune checkpoint inhibitors like anti-PD-1 or anti-CTLA-4 antibodies.[3][7][8] This is because the adenosine pathway is one of several immunosuppressive mechanisms tumors exploit. Combining therapies that target different escape pathways can lead to a more durable and potent anti-tumor response.[8][9] Combination with certain chemotherapies has also shown synergistic effects.[10]
Q4: How do I choose an appropriate mouse model for in vivo studies?
A4: The choice of model is critical. For evaluating the immuno-oncology effects of this compound, a syngeneic tumor model with a competent immune system is essential. Commonly used models include CT26 (colon carcinoma) or 4T1 (breast cancer) in BALB/c mice, or MC38 (colon adenocarcinoma) in C57BL/6 mice. It is crucial to select a tumor cell line that expresses CD73 and establishes a TME sensitive to adenosine-mediated suppression. For studying human-specific versions of the drug, humanized mouse models (e.g., knock-in mice expressing human CD73) may be required.[11][12]
Signaling and Experimental Workflow Diagrams
Caption: The CD73-adenosine immunosuppressive pathway in the tumor microenvironment.
Caption: Standard experimental workflow for an in vivo efficacy study.
Troubleshooting Guide
Problem 1: I am observing poor or inconsistent tumor growth inhibition with this compound.
| Potential Cause | Suggested Solution / Check |
| Suboptimal Dosing/Schedule | Verify that the dose and frequency are sufficient to maintain therapeutic concentrations. Perform a pilot dose-ranging study. |
| Poor Bioavailability | Conduct a pharmacokinetic (PK) study to measure plasma and tumor exposure of this compound. If exposure is low, the formulation may need to be optimized. |
| Inappropriate Vehicle | The chosen vehicle may lead to poor solubility, precipitation upon injection, or rapid clearance. Test alternative vehicles (see Table 2). |
| Tumor Model Resistance | The selected syngeneic model may not be dependent on the CD73-adenosine axis for immune suppression. Confirm CD73 expression on tumor cells and immune infiltrates via IHC or flow cytometry. Consider a different model. |
| Lack of Immune Infiltrate | The tumor may be "cold" or non-immunogenic. Efficacy of this compound is dependent on a pre-existing or inducible immune infiltrate. Analyze the baseline TME for CD8+ T cells. Combination with a therapy that promotes T-cell infiltration may be necessary. |
Problem 2: The compound (this compound) is precipitating in my formulation or upon injection.
| Potential Cause | Suggested Solution / Check |
| Low Aqueous Solubility | This compound is likely hydrophobic. Standard saline or PBS may be inadequate. |
| Vehicle Incompatibility | The chosen solvent system is not maintaining the compound in solution. |
| pH or Temperature Sensitivity | Changes in pH or temperature from stock to final dilution or upon injection into the body can cause precipitation. |
| Solution | Develop a more robust formulation. Test a panel of GRAS (Generally Recognized As Safe) vehicles. A common strategy for poorly soluble molecules is a multi-component system (see Table 2). Prepare fresh daily and sonicate if necessary to aid dissolution. Perform a visual check for clarity before injection. |
Problem 3: I am not observing the expected pharmacodynamic (PD) changes in the TME.
| Potential Cause | Suggested Solution / Check |
| Insufficient Target Engagement | The dose of this compound may be too low to effectively inhibit CD73 activity in the tumor. |
| Timing of Analysis | PD effects may be transient. The analysis timepoint might be too early or too late relative to the last dose. |
| Redundant Pathways | Other pathways may be compensating for adenosine production.[2] |
| Solution | 1. Confirm Target Engagement: Measure adenosine and AMP levels in the tumor interstitial fluid via microdialysis or in tumor homogenates.[10] A successful PD effect would be a decrease in adenosine and a corresponding increase in AMP.2. Analyze Immune Infiltrates: Use flow cytometry to analyze immune cell populations (CD8+ T cells, Tregs, NK cells, MDSCs) in the tumor and spleen.[3] Look for an increase in the CD8+/Treg ratio and markers of T-cell activation (e.g., IFNγ, Granzyme B).3. Time-Course Study: Perform a pilot study to collect tumors at different time points after dosing to identify the optimal window for observing PD effects. |
Quantitative Data (Representative)
The following tables provide representative data for a typical small molecule CD73 inhibitor. Note: This data is illustrative and not specific to this compound.
Table 1: In Vitro Potency
| Parameter | Value | Description |
|---|---|---|
| hCD73 IC₅₀ | 1.5 nM | Concentration required to inhibit 50% of human CD73 enzyme activity. |
| mCD73 IC₅₀ | 2.1 nM | Concentration required to inhibit 50% of mouse CD73 enzyme activity. |
| Cellular IC₅₀ (MDA-MB-231) | 10.5 nM | Concentration to inhibit 50% of AMP conversion on human breast cancer cells. |
Table 2: Recommended In Vivo Vehicle Formulations
| Formulation | Components | Preparation Notes |
|---|---|---|
| Aqueous Suspension | 0.5% (w/v) Carboxymethylcellulose (CMC) + 0.1% (v/v) Tween 80 in Saline | Suitable for oral (PO) or intraperitoneal (IP) administration. Requires sonication and vigorous mixing. |
| Solubilized Formulation | 10% DMSO / 40% PEG300 / 50% Saline | Suitable for IP or slow intravenous (IV) injection. Dissolve compound in DMSO first, then add PEG300, and finally saline.[13][14] |
| Lipid-Based | Corn Oil or Sesame Oil | Suitable for subcutaneous (SC) or PO administration for highly lipophilic compounds. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Model
-
Cell Culture: Culture MC38 colon adenocarcinoma cells in appropriate media. Ensure cells are healthy and in the logarithmic growth phase.
-
Animal Model: Use 6-8 week old female C57BL/6 mice. Allow them to acclimate for at least one week.
-
Tumor Implantation: Subcutaneously inject 1 x 10⁶ MC38 cells in 100 µL of sterile PBS into the right flank of each mouse.
-
Monitoring and Randomization: Monitor tumor growth every 2-3 days using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2. When average tumor volume reaches ~100 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Formulation Preparation: Prepare this compound and vehicle control formulations fresh daily. For example, formulate this compound at 10 mg/kg in 10% DMSO / 40% PEG300 / 50% Saline.
-
Dosing: Administer the compound via intraperitoneal (IP) injection once daily (QD) for 14-21 days. The vehicle group receives the formulation without the active compound.
-
Efficacy Readouts: Continue to measure tumor volume and body weight every 2-3 days. Monitor animal health daily.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint (e.g., 2000 mm³) or at the end of the study.
-
Tissue Collection: Collect tumors, spleens, and blood for subsequent pharmacodynamic and immune analysis.
Protocol 2: Pharmacodynamic Analysis by Flow Cytometry
-
Tumor Processing: At the study endpoint (or a specified time after the last dose), excise tumors and weigh them. Mince the tissue finely and digest using a tumor dissociation kit (e.g., containing collagenase and DNase) to create a single-cell suspension.
-
Spleen Processing: Create a single-cell suspension from the spleen by mechanical dissociation through a 70 µm cell strainer. Lyse red blood cells using an ACK lysis buffer.
-
Cell Staining: Count the cells and stain ~1-2 x 10⁶ cells per sample with a panel of fluorescently-conjugated antibodies. A typical panel might include: CD45 (leukocytes), CD3 (T cells), CD4 (helper T cells), CD8 (cytotoxic T cells), FoxP3 (Tregs), and NK1.1 (NK cells).
-
Data Acquisition: Acquire data on a multicolor flow cytometer.
-
Analysis: Gate on live, single, CD45+ cells. Quantify the percentage and absolute number of different immune cell populations within the tumor and spleen. Compare results between vehicle- and this compound-treated groups.
Caption: A logical flowchart for troubleshooting poor in vivo efficacy.
References
- 1. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]
- 2. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The Multifaceted Actions of CD73 During Development and Suppressive Actions of Regulatory T Cells [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. InVivoMAb anti-mouse CD73 | Bio X Cell [bioxcell.com]
- 8. Frontiers | CD73's Potential as an Immunotherapy Target in Gastrointestinal Cancers [frontiersin.org]
- 9. Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Antagonistic CD73 Antibody for Inhibition of the Immunosuppressive Adenosine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. biocytogen.com [biocytogen.com]
- 13. researchgate.net [researchgate.net]
- 14. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Resistance to CD73 Inhibitors in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address resistance to CD73 inhibitors, using CD73-IN-3 as a representative example.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and other CD73 inhibitors?
CD73, or ecto-5'-nucleotidase, is a cell surface enzyme that plays a critical role in the tumor microenvironment by converting adenosine (B11128) monophosphate (AMP) to adenosine.[1][2] Adenosine is a potent immunosuppressive molecule that dampens the anti-tumor immune response by inhibiting the activity of various immune cells, including T cells and natural killer (NK) cells.[2] CD73 inhibitors like this compound block the enzymatic activity of CD73, thereby reducing the production of immunosuppressive adenosine and restoring anti-tumor immunity.[1]
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to CD73 inhibitors can arise through several mechanisms:
-
Upregulation of CD73 expression: Cancer cells may increase the expression of CD73, requiring higher concentrations of the inhibitor to achieve the same level of adenosine suppression.[3][4]
-
Activation of alternative adenosine production pathways: Cells might upregulate other enzymes, such as CD39, which also participates in the adenosine production pathway by converting ATP to AMP.[1]
-
Alterations in downstream signaling pathways: Changes in pathways downstream of the adenosine receptors, such as the MAPK and EGFR signaling pathways, can contribute to resistance.[3][5][6] In some cases, a positive feedback loop involving the A2B receptor can enhance tumor chemoresistance.[7]
-
Epithelial-to-mesenchymal transition (EMT): Increased CD73 expression has been linked to EMT, a process that can confer drug resistance.[3]
Q3: How can I experimentally confirm resistance to this compound in my cell line?
To confirm resistance, you can perform a dose-response experiment and calculate the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value of your cell line compared to the parental, sensitive cell line indicates resistance. For example, some EGFR-TKI resistant cell lines have shown a ≥ 5-fold greater IC50 value.
Q4: What strategies can I employ to overcome resistance to this compound?
Several strategies can be explored to overcome resistance:
-
Combination therapy: Combining CD73 inhibitors with other anti-cancer agents can be effective. This includes:
-
Immune checkpoint inhibitors: Targeting other immune checkpoints like PD-1/PD-L1 can have a synergistic effect.[8]
-
Chemotherapy: Certain chemotherapeutic agents can enhance the efficacy of CD73 inhibitors.[7]
-
EGFR inhibitors: In cancers where the EGFR pathway is implicated in resistance, combination with EGFR tyrosine kinase inhibitors (TKIs) may be beneficial.[6]
-
A2A/A2B receptor antagonists: Directly blocking the adenosine receptors can bypass the issue of high adenosine levels.
-
-
Targeting alternative pathways: If resistance is mediated by the upregulation of CD39, dual inhibition of both CD39 and CD73 could be a viable approach.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High IC50 value or lack of response to this compound | 1. Acquired resistance through upregulation of CD73. 2. Activation of alternative signaling pathways (e.g., EGFR, MAPK). 3. Intrinsic resistance of the cell line. | 1. Verify CD73 expression: Use Western blot or flow cytometry to compare CD73 protein levels between your resistant and sensitive cell lines. 2. Assess pathway activation: Perform Western blot for key phosphorylated proteins in the EGFR and MAPK pathways (e.g., p-EGFR, p-ERK). 3. Consider combination therapy: Test the synergistic effects of this compound with inhibitors of the identified activated pathways. |
| Inconsistent results in cell viability assays | 1. Suboptimal cell seeding density. 2. Issues with reagent stability or preparation. 3. Variation in incubation times. | 1. Optimize cell number: Perform a cell titration experiment to determine the optimal seeding density for your cell line. 2. Prepare fresh reagents: Ensure that this compound and assay reagents are prepared fresh and stored correctly. 3. Standardize protocols: Maintain consistent incubation times for drug treatment and assay development across all experiments. |
| Difficulty in detecting changes in CD73 expression by Western Blot | 1. Inefficient protein extraction. 2. Low antibody affinity or incorrect antibody concentration. 3. Insufficient protein loading. | 1. Use appropriate lysis buffer: Employ a lysis buffer containing protease and phosphatase inhibitors suitable for membrane proteins. 2. Validate antibody: Test a range of primary antibody concentrations to find the optimal dilution. Ensure the antibody is validated for your application. 3. Quantify protein concentration: Use a protein assay (e.g., BCA) to ensure equal loading of protein in each lane. |
Quantitative Data Summary
The following tables summarize representative quantitative data related to CD73 inhibitor efficacy and resistance.
Table 1: Inhibitory Activity of Representative CD73 Inhibitors
| Compound | Target | Assay Type | IC50 | Reference |
| Exemplified Compound | Recombinant human CD73 | LC-MS/MS | 0.06 nM | [9] |
| Exemplified Compound | Human breast MDA-MB-231 cancer cells | - | 0.36 nM | [9] |
| Paclitaxel | MDA-MB-231 cells | Cell Viability | 14.73 µg/mL | [10] |
| Paclitaxel + CD73 siRNA | MDA-MB-231 cells | Cell Viability | 8.471 µg/mL | [10] |
Table 2: Changes in Gene Expression Associated with CD73-Mediated Resistance
| Cell Line | Condition | Gene | Fold Change | Reference |
| MIA PaCa-2-R | Radioresistant vs. Parental | CD73 mRNA | ~4-fold increase | [4] |
| EGFR-mutant NSCLC | Post-EGFR-TKI vs. Pre-EGFR-TKI | CD73 protein | Increased in 26.9% of patients | [6] |
Experimental Protocols
Cell Viability Assay (MTT/MTS)
This protocol is for determining the IC50 of a CD73 inhibitor.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (or other inhibitor)
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a control. Incubate for 48-72 hours.
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C in a humidified chamber.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[11]
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for CD73 and p-EGFR
This protocol is for assessing the expression of CD73 and the activation of the EGFR pathway.
Materials:
-
Cell lysates from sensitive and resistant cells
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CD73, anti-p-EGFR, anti-total EGFR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL reagent and visualize the protein bands using an imaging system.[12][13] Densitometry analysis can be used for semi-quantification relative to a loading control like β-actin.
Flow Cytometry for Cell Surface CD73 Expression
This protocol is for quantifying the percentage of cells expressing CD73.
Materials:
-
Single-cell suspensions of sensitive and resistant cells
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated anti-human CD73 antibody (e.g., clone AD2)
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and prepare a single-cell suspension. Adjust the cell concentration to 1x10^6 cells/mL in FACS buffer.
-
Staining: Add the fluorochrome-conjugated anti-CD73 antibody or the isotype control to 100 µL of the cell suspension.
-
Incubation: Incubate for 30 minutes on ice, protected from light.
-
Washing: Wash the cells twice with FACS buffer by centrifugation.
-
Resuspension: Resuspend the cell pellet in an appropriate volume of FACS buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer.
-
Data Analysis: Use the isotype control to set the gate for positive staining and determine the percentage of CD73-positive cells.
Signaling Pathways and Experimental Workflows
Caption: CD73 signaling pathway and points of resistance.
Caption: Experimental workflow for troubleshooting resistance.
References
- 1. assaygenie.com [assaygenie.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Tumor intrinsic and extrinsic functions of CD73 and the adenosine pathway in lung cancer [frontiersin.org]
- 4. Upregulation of CD73 Confers Acquired Radioresistance and is Required for Maintaining Irradiation-selected Pancreatic Cancer Cells in a Mesenchymal State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting CD73 to Overcomes Resistance to First-Generation EGFR Tyrosine Kinase Inhibitors in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy [frontiersin.org]
- 8. A Novel CD73 Inhibitor SHR170008 Suppresses Adenosine in Tumor and Enhances Anti-Tumor Activity with PD-1 Blockade in a Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Roche reports CD73 inhibitors for cancer | BioWorld [bioworld.com]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Toxicity of CD73 Inhibitors in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxicity of CD73 inhibitors, such as CD73-IN-3, during animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of CD73 inhibitors and how might this relate to potential toxicities?
A1: CD73 inhibitors block the enzymatic activity of CD73, an ecto-5'-nucleotidase that converts adenosine (B11128) monophosphate (AMP) to adenosine.[1][2][3] Extracellular adenosine plays a significant role in immunosuppression, particularly within the tumor microenvironment, by signaling through adenosine receptors (A2A and A2B) on immune cells.[1][2] By inhibiting adenosine production, CD73 inhibitors aim to enhance anti-tumor immune responses.[2][4] Potential on-target toxicities could arise from systemic or localized alterations in adenosine signaling, which is involved in various physiological processes including cardiac function, neural signaling, and renal function.[5] Off-target toxicities would be specific to the chemical properties of the individual inhibitor.
Q2: What are the commonly observed adverse effects of CD73 inhibition in preclinical animal models?
A2: Preclinical studies in mice with CD73 inhibition or genetic deficiency have generally reported mild adverse events.[6][7] However, researchers should remain vigilant for potential immune-related adverse events (irAEs) due to the modulation of the immune system.[8] These could manifest as inflammation in various tissues. For instance, since adenosine plays a role in lung homeostasis, targeting the CD73/adenosine pathway could increase the risk of pulmonary toxicity, such as pneumonitis, especially in combination with other therapies like radiation.[8]
Q3: How can I select an appropriate starting dose for my in vivo study with a novel CD73 inhibitor?
A3: Dose selection for a novel inhibitor like this compound requires a careful approach. If in vitro IC50 data is available, this can be a starting point for estimating a therapeutic dose range. However, in vivo efficacy and toxicity are influenced by the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties.[9][10] It is advisable to conduct a dose-range finding (DRF) study in a small cohort of animals to identify a maximum tolerated dose (MTD). This typically involves administering escalating doses of the compound and closely monitoring for clinical signs of toxicity.
Q4: What formulation strategies can be employed to improve the solubility and potentially reduce the toxicity of a hydrophobic CD73 inhibitor?
A4: Many small molecule inhibitors are hydrophobic and require specific formulations for in vivo administration. Poor solubility can lead to inconsistent absorption and potential precipitation at the injection site, causing local toxicity. Common strategies to improve solubility include using co-solvents (e.g., DMSO, ethanol), surfactants (e.g., Tween® 80), or complexing agents (e.g., cyclodextrins).[11] It is crucial to first establish a high-concentration stock solution in an organic solvent like DMSO and then dilute it into an appropriate vehicle for injection, ensuring the final concentration of the organic solvent is non-toxic (typically <0.5% v/v).[11]
Troubleshooting Guides
Issue 1: Unexpected Animal Toxicity or Mortality
Possible Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Dose is too high | - Reduce the dose to determine if the toxicity is dose-dependent.[12]- Review the dose calculation and preparation procedure for accuracy. |
| Off-target effects | - Conduct a literature search for known off-target liabilities of similar chemical scaffolds.- If possible, perform in vitro screening against a panel of related targets to assess selectivity.[12] |
| Vehicle toxicity | - Administer the vehicle alone to a control group of animals to rule out vehicle-induced toxicity.[12] |
| Formulation issues | - Visually inspect the formulation for any signs of precipitation before and after administration.- Consider alternative formulation strategies to improve solubility and stability.[11] |
| Route of administration | - Evaluate alternative routes of administration (e.g., intraperitoneal vs. oral vs. subcutaneous) that may alter the pharmacokinetic profile and reduce systemic exposure peaks.[12] |
| Animal health status | - Ensure animals are healthy and properly acclimatized before starting the experiment. Underlying health issues can increase sensitivity to a test compound. |
Issue 2: High Variability in Experimental Results Between Animals
Possible Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Inconsistent dosing | - Ensure precise and consistent dosing techniques.- Normalize the dose to the body weight of each individual animal.[12] |
| Biological variability | - Increase the number of animals per group to enhance statistical power.[12]- Ensure that animals are age- and sex-matched.[12] |
| Inconsistent formulation | - Prepare the formulation fresh for each experiment or validate its stability under storage conditions.- Ensure the compound is fully dissolved and the formulation is homogenous before administration. |
| Circadian rhythm effects | - Perform dosing and subsequent measurements at the same time each day to minimize variability due to circadian rhythms. |
Experimental Protocols
Protocol: In Vivo Dose-Range Finding Study
Objective: To determine the maximum tolerated dose (MTD) and identify potential toxicities of a novel CD73 inhibitor.
Materials:
-
CD73 inhibitor (e.g., this compound)
-
Appropriate vehicle (e.g., saline, PBS with a solubilizing agent)
-
Syringes and needles appropriate for the chosen route of administration
-
Age- and sex-matched laboratory animals (e.g., mice)
-
Animal scale
Procedure:
-
Compound Preparation: Prepare a stock solution of the CD73 inhibitor in a suitable solvent (e.g., DMSO). From this stock, prepare a series of dilutions in the final vehicle to achieve the desired doses. Ensure the final concentration of any co-solvents is consistent and non-toxic across all dose groups.
-
Animal Grouping: Randomly assign animals to several dose groups (e.g., 3-5 animals per group), including a vehicle control group.
-
Dosing: Record the initial body weight of each animal. Administer the prepared formulations according to the chosen route of administration (e.g., intraperitoneal injection).
-
Monitoring: Observe the animals at regular intervals (e.g., immediately after dosing, 1, 4, 24, and 48 hours post-dosing, and then daily) for any clinical signs of toxicity. These may include, but are not limited to:
-
Changes in body weight (a significant drop is a key indicator of toxicity)
-
Changes in appearance (e.g., ruffled fur, hunched posture)
-
Changes in behavior (e.g., lethargy, aggression)
-
Signs of pain or distress
-
-
Data Collection: Record all observations, including the time of onset, severity, and duration of any toxic signs.
-
Endpoint: The study can be concluded after a predetermined period (e.g., 7-14 days) or when severe toxicity is observed. The MTD is typically defined as the highest dose that does not cause significant toxicity or more than a 10-15% loss in body weight.
Visualizations
Caption: The CD73-adenosine signaling pathway and the mechanism of action of this compound.
Caption: A logical workflow for troubleshooting unexpected toxicity in animal studies.
References
- 1. assaygenie.com [assaygenie.com]
- 2. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. The Clinical Significance of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | CD73/adenosine dynamics in treatment-induced pneumonitis: balancing efficacy with risks of adverse events in combined radio-immunotherapies [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. d-nb.info [d-nb.info]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Unexpected Results with CD73-IN-3
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected results during their experiments with CD73-IN-3, a small molecule inhibitor of the ecto-5'-nucleotidase (CD73).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CD73?
CD73, also known as ecto-5'-nucleotidase, is a cell-surface enzyme that plays a critical role in the purinergic signaling pathway.[1][2] Its primary function is to catalyze the hydrolysis of extracellular adenosine (B11128) monophosphate (AMP) into adenosine and phosphate (B84403).[2] This generation of adenosine is a key step in creating an immunosuppressive tumor microenvironment.[1][3]
Q2: How does this compound work?
This compound is a small molecule inhibitor designed to block the enzymatic activity of CD73. By inhibiting CD73, it prevents the conversion of AMP to adenosine, thereby reducing the concentration of immunosuppressive adenosine in the extracellular space.[4] This action is intended to restore and enhance the anti-tumor immune response.[3][4]
Q3: What are the downstream effects of CD73 inhibition?
By reducing adenosine levels, CD73 inhibitors aim to:
-
Restore Immune Function: Alleviate the suppression of various immune cells, including T cells, natural killer (NK) cells, and dendritic cells.[3]
-
Enhance Existing Immunotherapies: Synergize with checkpoint inhibitors like anti-PD-1 and anti-CTLA-4 by reducing immunosuppressive signals.[3]
-
Reduce Tumor Growth and Metastasis: Disrupt tumor-promoting mechanisms such as immune evasion.[3]
Q4: Does CD73 have functions other than its enzymatic activity?
Yes, beyond its catalytic role, CD73 can also function as a signaling and adhesion molecule.[2] It can regulate cell interactions with the extracellular matrix (ECM), which may influence cancer cell invasion and metastasis.[2] These non-enzymatic functions are important to consider when interpreting experimental results.
Troubleshooting Guide
Unexpected Result 1: No significant decrease in adenosine levels after treatment with this compound.
Potential Causes and Troubleshooting Steps:
-
Q: Could there be alternative pathways for adenosine production?
-
A: Yes, a non-canonical pathway involving the conversion of NAD+ to AMP by CD38 and CD203a can also lead to adenosine production via CD73.[5][6] Additionally, other ectonucleotidases might contribute to adenosine production in certain cell types.
-
Troubleshooting:
-
Measure the expression of CD38 and CD203a in your experimental model using techniques like qPCR or western blotting.
-
Consider using inhibitors for these alternative enzymes in combination with this compound to see if adenosine levels are further reduced.
-
-
-
Q: Is it possible the inhibitor is not potent enough or is unstable in my experimental conditions?
-
A: Small molecule inhibitors can have issues with bioavailability, metabolic stability, and off-target effects.[7] The concentration and stability of this compound might be suboptimal in your specific assay.
-
Troubleshooting:
-
Perform a dose-response curve to determine the optimal concentration of this compound for your cell line or model system.
-
Check the stability of the compound in your cell culture media over the time course of your experiment.
-
Verify the enzymatic activity of CD73 in your cell lysates before and after treatment to confirm target engagement (see Experimental Protocols section).
-
-
Unexpected Result 2: this compound treatment does not enhance T-cell or NK-cell mediated cytotoxicity.
Potential Causes and Troubleshooting Steps:
-
Q: Are the target immune cells expressing adenosine receptors?
-
A: The immunosuppressive effects of adenosine are mediated through its binding to A2A and A2B receptors on immune cells.[3] If these receptors are not present or are expressed at very low levels on your effector cells, reducing adenosine may have a limited effect.
-
Troubleshooting:
-
Profile the expression of adenosine receptors (A2AR and A2BR) on your T cells and NK cells using flow cytometry or qPCR.
-
Consider using an adenosine receptor agonist as a positive control to confirm that the adenosine signaling pathway is functional in your cells.
-
-
-
Q: Is CD73 expressed on the target cancer cells or other cells in the microenvironment?
-
A: CD73 can be expressed on tumor cells, immune cells (like regulatory T cells), and stromal cells such as cancer-associated fibroblasts (CAFs).[6][8] The source of adenosine production is a critical factor.
-
Troubleshooting:
-
Determine the expression level of CD73 on all relevant cell types in your co-culture system or tumor microenvironment using flow cytometry or immunohistochemistry.
-
If tumor cells have low CD73 expression, the immunosuppression may be driven by other cells like Tregs or CAFs.[6] Consider isolating these cell populations to assess their contribution to adenosine production.
-
-
Unexpected Result 3: Increased tumor cell proliferation or invasion is observed after CD73 inhibition.
Potential Causes and Troubleshooting Steps:
-
Q: Could the observed effect be due to non-enzymatic functions of CD73 or off-target effects of the inhibitor?
-
A: In some contexts, CD73 has been reported to be downregulated in advanced cancers, and its loss can promote tumor cell migration and invasion.[9] This suggests a protective role for CD73 in certain epithelial tissues.[9] It is also possible that this compound has off-target effects that promote a pro-tumorigenic phenotype.
-
Troubleshooting:
-
Use a genetic approach (siRNA or shRNA) to knockdown CD73 and compare the phenotype to that observed with this compound.[10] This will help distinguish between on-target and off-target effects.
-
Investigate the non-enzymatic roles of CD73 in your cell model, such as its interaction with the extracellular matrix.
-
Test the effect of adenosine receptor agonists/antagonists to see if the observed phenotype is dependent on adenosine signaling.
-
-
Data Presentation
Table 1: Effects of CD73 Inhibition on Cancer Cells and Immune Response
| Cancer Type | Experimental Model | Method of Inhibition | Observed Effect | Reference |
| Glioma | In vitro | APCP (small molecule inhibitor) | 30% reduction in cell proliferation. | [6] |
| Ovarian Cancer | In vitro | - | Adenosine inhibits apoptosis by upregulating Bcl-2. | [1] |
| NSCLC | A549 cell line in vivo | CD73 overexpression | Increased invasion and metastasis. | [5] |
| Pancreatic Ductal Adenocarcinoma | In vitro | CD73 knockdown | G1 phase cell cycle arrest. | [5] |
| Melanoma | In vitro | - | CD73 impedes T cell proliferation. | [8] |
| Endometrial Carcinoma | HEC-1-B cells in vitro | AoPCP (small molecule inhibitor) | ~70% increase in cell migration and invasion. | [9] |
Experimental Protocols
Protocol 1: CD73 Enzymatic Activity Assay
This protocol is based on measuring the phosphate released from the hydrolysis of AMP.
Materials:
-
Cell or tissue lysates
-
5'-Nucleotidase Assay Buffer
-
AMP (Substrate)
-
Malachite Green Phosphate Assay Kit
-
96-well clear flat-bottom plate
-
Plate reader capable of measuring absorbance at ~620-670 nm
Procedure:
-
Sample Preparation: Homogenize tissue or lyse cells in ice-cold 5'-Nucleotidase Assay Buffer.[10] Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration of the lysate.
-
Reaction Setup:
-
Prepare a reaction mix containing assay buffer and AMP substrate.
-
Add a standardized amount of lysate (e.g., 10-20 µg of protein) to each well.
-
Include a positive control (recombinant CD73) and a negative control (no lysate).
-
For inhibitor studies, pre-incubate the lysate with this compound or a vehicle control for a specified time before adding the substrate.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Detection: Stop the reaction and measure the generated phosphate using a Malachite Green-based assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the specific activity of CD73 (e.g., in nmol phosphate/min/mg protein) and determine the percent inhibition by this compound.
Protocol 2: Cell Viability Assay (MTS/MTT)
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTS or MTT reagent
-
96-well cell culture plate
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound. Include vehicle-treated wells as a negative control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay: Add MTS or MTT reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percent cell viability. Plot the results as a dose-response curve to calculate the IC50 value.
Visualizations
Caption: Canonical pathway of adenosine production via CD39 and CD73.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
Caption: A decision tree for investigating an unexpected pro-proliferative effect.
References
- 1. mdpi.com [mdpi.com]
- 2. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Frontiers | Tumor intrinsic and extrinsic functions of CD73 and the adenosine pathway in lung cancer [frontiersin.org]
- 6. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | CD39 and CD73 as Promising Therapeutic Targets: What Could Be the Limitations? [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. JCI - Loss of CD73-mediated actin polymerization promotes endometrial tumor progression [jci.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Refining CD73-IN-3 Treatment Protocols for Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing CD73-IN-3, a small molecule inhibitor of CD73, in long-term experimental settings. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to facilitate the smooth execution of your research.
Troubleshooting Guide
This guide addresses common issues that may arise during the long-term use of this compound and other small molecule inhibitors.
| Problem/Question | Potential Cause(s) | Recommended Solution(s) |
| Poor or inconsistent solubility of this compound in aqueous buffers. | The compound is hydrophobic. | Prepare a high-concentration stock solution in an organic solvent like DMSO. For working solutions, perform serial dilutions, ensuring the final DMSO concentration is non-toxic to cells (typically <0.5% v/v).[1][2] |
| The pH of the buffer is not optimal for the compound's solubility. | If the compound is ionizable, test its solubility in a range of buffers with different pH values to find the optimal condition that is also compatible with your experimental system.[1] | |
| Precipitation of the compound is observed in the cell culture medium over time. | The compound concentration exceeds its solubility limit in the medium. | Decrease the final working concentration of this compound. |
| The compound is unstable in the culture medium at 37°C. | Perform a stability test of this compound in your specific medium over the planned duration of the experiment. This can be assessed by HPLC analysis to detect degradation products.[2][3] Consider more frequent media changes with freshly prepared inhibitor. | |
| Loss of inhibitory activity during a long-term experiment. | The compound has degraded in the experimental setup (e.g., due to temperature, light, or pH). | Store stock solutions in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles. Protect solutions from light.[3] Perform a time-course experiment to measure the inhibitor's activity at different time points to assess its stability under assay conditions.[2] |
| The cells have developed resistance to the inhibitor. | Upregulation of CD73 or compensatory immunosuppressive pathways can be a resistance mechanism.[4][5] Analyze CD73 expression levels in your cells at the end of the long-term treatment. Consider combination therapies to overcome resistance.[5][6] | |
| High variability in experimental replicates. | Inconsistent pipetting of the inhibitor or other reagents. | Ensure proper mixing of all solutions and use calibrated pipettes. |
| Cell-based assays are sensitive to variations in cell density and health. | Standardize cell seeding density and monitor cell viability throughout the experiment. | |
| The inhibitor stock solution is not homogeneous. | Vortex the stock solution thoroughly before making dilutions.[3] | |
| Unexpected off-target effects or cellular toxicity. | The final concentration of the organic solvent (e.g., DMSO) is too high. | Ensure the final solvent concentration is within the tolerated range for your cell type (typically <0.1% for sensitive cells).[2] Always include a vehicle control (medium with the same concentration of solvent) in your experiments.[1] |
| The inhibitor itself has cytotoxic effects at the concentration used. | Perform a dose-response curve to determine the optimal, non-toxic concentration range of this compound for your specific cell line. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets CD73 (ecto-5'-nucleotidase).[7] CD73 is a cell-surface enzyme that plays a key role in the purinergic signaling pathway by converting adenosine (B11128) monophosphate (AMP) to adenosine.[8] Adenosine in the tumor microenvironment has potent immunosuppressive effects.[6] By inhibiting CD73, this compound blocks the production of immunosuppressive adenosine, which can restore and enhance the anti-tumor activity of immune cells like T cells and NK cells.[9][10]
Q2: How should I prepare and store this compound stock solutions?
A2: For long-term storage, it is recommended to store this compound as a solid powder at -20°C.[2] Prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable organic solvent such as DMSO.[1] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C.[2][3] Before use, thaw an aliquot at room temperature and vortex to ensure it is fully dissolved.[3]
Q3: What are the key considerations for designing a long-term in vivo study with a CD73 inhibitor?
A3: For in vivo studies, it is crucial to determine the pharmacokinetic and pharmacodynamic properties of the inhibitor to establish an effective dosing regimen. The stability of the compound in vivo and potential for off-target effects should be assessed. It is also important to monitor for the development of resistance. In mouse models, CD73 deficiency has been shown to suppress tumor growth and metastasis, highlighting the potential of CD73 inhibition.[11] Combination therapies, for instance with checkpoint inhibitors like anti-PD-1, have shown synergistic effects in preclinical models.[5][12]
Q4: How can I measure the activity of CD73 and the efficacy of this compound in my experiments?
A4: The enzymatic activity of CD73 can be assessed by measuring the production of adenosine from AMP. This can be done using various methods, including HPLC, mass spectrometry, or commercially available fluorometric or colorimetric assay kits.[13][14][15][16][17] The efficacy of this compound can be determined by its ability to inhibit adenosine production in these assays.
Q5: What are the potential resistance mechanisms to CD73 inhibition?
A5: Tumors may develop resistance to CD73 blockade by upregulating other immunosuppressive pathways.[6] Therefore, combination strategies that target multiple immune checkpoints or other suppressive molecules like CD39 may be necessary to achieve long-lasting tumor control.[4][6]
Key Signaling and Experimental Workflow Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. The Clinical Significance of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]
- 10. CD73: A novel target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. content.abcam.com [content.abcam.com]
- 14. Accurate measurement of endogenous adenosine in human blood | PLOS One [journals.plos.org]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. bellbrooklabs.com [bellbrooklabs.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Bioavailability of Small Molecule CD73 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing the challenges associated with the poor bioavailability of small molecule CD73 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is bioavailability and why is it a concern for small molecule CD73 inhibitors?
A1: Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form.[1] For orally administered drugs, low bioavailability is a common hurdle that can limit therapeutic efficacy. Small molecule CD73 inhibitors, like many other kinase inhibitors, often exhibit poor aqueous solubility and are susceptible to metabolic processes, which can significantly reduce their oral bioavailability.[2] This necessitates strategies to enhance their absorption and stability to achieve desired therapeutic concentrations.
Q2: What are the primary causes of poor oral bioavailability for small molecule drugs?
A2: The primary factors contributing to poor oral bioavailability include:
-
Poor Aqueous Solubility: Many small molecules have low solubility in the gastrointestinal fluids, which is a prerequisite for absorption.[3]
-
Low Permeability: The drug may have difficulty passing through the intestinal epithelial cell layer to enter the bloodstream.
-
First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein, where it can be extensively metabolized before reaching systemic circulation. This is a major contributor to low bioavailability for many drugs.[4][5][6]
-
Efflux Transporters: Proteins such as P-glycoprotein (P-gp) in the intestinal wall can actively pump the drug back into the gut lumen, reducing net absorption.[7][8]
Q3: What are some common formulation strategies to improve the bioavailability of poorly soluble drugs?
A3: A variety of formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve dissolution rate and, consequently, absorption.[9][10]
-
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can create an amorphous form of the drug, which typically has higher solubility than the crystalline form.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.[3][11]
-
Complexation: Using agents like cyclodextrins can form inclusion complexes with the drug, increasing its solubility in water.[3]
-
Prodrugs: A prodrug is an inactive or less active molecule that is converted into the active drug in the body. This approach can be used to improve solubility, permeability, and/or reduce first-pass metabolism.[12]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during the preclinical development of small molecule CD73 inhibitors.
Issue 1: Low Aqueous Solubility
| Symptom | Possible Cause | Suggested Action |
| Compound precipitates in aqueous buffers during in vitro assays. | High crystallinity of the molecule. | - Particle Size Reduction: Employ micronization or nanomilling to increase surface area. - Formulation with Solubilizing Excipients: Use co-solvents, surfactants, or cyclodextrins. - Amorphous Solid Dispersions: Prepare solid dispersions with polymers like PVP or HPMC. |
| Inconsistent results in cell-based assays. | Poor solubility leading to variable effective concentrations. | - Lipid-Based Formulations: Consider formulating the compound in a lipid-based system for in vitro testing. - Prodrug Approach: Synthesize a more soluble prodrug that converts to the active compound under assay conditions.[12] |
Issue 2: Poor Intestinal Permeability
| Symptom | Possible Cause | Suggested Action |
| Low apparent permeability coefficient (Papp) in Caco-2 assays. | - Compound has unfavorable physicochemical properties (e.g., high polarity, large size). - Compound is a substrate for intestinal efflux transporters (e.g., P-gp). | - Structural Modification: Modify the chemical structure to improve lipophilicity (within an optimal range). - Co-administration with Permeation Enhancers: Investigate the use of safe permeation enhancers. - Identify and Mitigate Efflux: Conduct bidirectional Caco-2 assays to determine the efflux ratio. If efflux is high, consider co-dosing with a known inhibitor of the specific transporter in preclinical models to confirm its role. |
Issue 3: High First-Pass Metabolism
| Symptom | Possible Cause | Suggested Action |
| High clearance observed in liver microsomal stability assays. | The compound is rapidly metabolized by hepatic enzymes (e.g., Cytochrome P450s). | - Structural Modification: Modify the metabolically labile sites of the molecule. - Prodrug Strategy: Design a prodrug that masks the metabolic site and is cleaved to the active drug in systemic circulation. - Alternative Routes of Administration: For preclinical studies, consider routes that bypass the liver, such as intravenous or subcutaneous administration, to establish proof-of-concept for efficacy.[5] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol is for assessing the intestinal permeability of a test compound using the Caco-2 cell line, which forms a monolayer that mimics the human intestinal epithelium.[13]
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Non-Essential Amino Acids (NEAA)
-
Penicillin-Streptomycin solution
-
Transwell® inserts (24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound and control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)
-
Lucifer yellow for monolayer integrity testing
Methodology:
-
Cell Seeding and Culture:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seed cells onto Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.
-
-
Monolayer Integrity Test:
-
Before the permeability experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers using an EVOM2™ voltohmmeter. Monolayers with TEER values > 250 Ω·cm² are typically considered suitable for the assay.[14]
-
Alternatively, assess the permeability of a paracellular marker like Lucifer yellow. Low permeability of Lucifer yellow indicates a tight monolayer.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers with pre-warmed HBSS (pH 7.4).
-
Add the test compound (typically at 10 µM) in HBSS to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Permeability Assay (Basolateral to Apical - B to A for Efflux Assessment):
-
Wash the monolayers as described above.
-
Add the test compound in HBSS to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
Collect samples from the apical chamber at the same time points.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in the collected samples using a suitable analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Protocol 2: Liver Microsomal Stability Assay
This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes.[3][7]
Materials:
-
Pooled human liver microsomes (or from other species of interest)
-
Test compound and positive control compounds (e.g., midazolam for high clearance, verapamil (B1683045) for moderate clearance)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (ACN) with an internal standard for quenching the reaction
-
96-well plates
-
Incubator/shaker
Methodology:
-
Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the test compound and controls in phosphate buffer. The final DMSO concentration should be low (<0.5%) to avoid enzyme inhibition.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes (final protein concentration typically 0.5-1 mg/mL) and the test compound (final concentration typically 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
For negative controls, add buffer instead of the NADPH regenerating system.
-
-
Time Points and Quenching:
-
Incubate the plate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard to the respective wells.[4]
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Sample Analysis:
-
Analyze the concentration of the remaining parent compound in the supernatant using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k
-
Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t1/2) * (1 / mg microsomal protein/mL)
-
Quantitative Data Summary
The following tables provide illustrative data on how different formulation strategies can impact the key parameters related to bioavailability for a hypothetical small molecule CD73 inhibitor.
Table 1: Impact of Formulation on Solubility and Permeability
| Formulation Strategy | Aqueous Solubility (µg/mL) | Caco-2 Papp (A to B) (x 10⁻⁶ cm/s) | Efflux Ratio (B to A / A to B) |
| Crystalline Drug | 1.5 | 0.5 | 5.2 |
| Micronized Suspension | 5.2 | 0.8 | 4.9 |
| Nanosuspension | 25.8 | 1.5 | 4.5 |
| Amorphous Solid Dispersion | 85.3 | 2.1 | 4.3 |
| SEDDS Formulation | > 200 | 3.5 | 3.8 |
| Cyclodextrin Complex | 150.6 | 2.5 | 4.1 |
Table 2: Impact of Formulation on Pharmacokinetic Parameters (Illustrative Preclinical Data)
| Formulation Strategy | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Oral Bioavailability (%) |
| Crystalline Drug (Oral) | 55 | 2.0 | 250 | 5 |
| Nanosuspension (Oral) | 210 | 1.5 | 980 | 20 |
| SEDDS Formulation (Oral) | 450 | 1.0 | 2200 | 45 |
| Intravenous (IV) Solution | 1500 | 0.1 | 5000 | 100 |
Visualizations
CD73 Signaling Pathway
Caption: The CD73 signaling pathway generates immunosuppressive adenosine.
Experimental Workflow for Assessing Bioavailability
Caption: A general workflow for assessing the bioavailability of a new drug candidate.
Troubleshooting Decision Tree for Poor Oral Bioavailability
Caption: A decision tree to guide troubleshooting of poor oral bioavailability.
References
- 1. Caco-2 Method Validation | Bienta [bienta.net]
- 2. researchgate.net [researchgate.net]
- 3. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Caco-2 Cell Tips for Reliable Intestinal Permeability Models [mimetas.com]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. Preclinical pharmacokinetics, pharmacodynamics, tissue distribution, and tumor penetration of anti-PD-L1 monoclonal antibody, an immune checkpoint inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 11. medium.com [medium.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. youtube.com [youtube.com]
- 14. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing CD73 Enzymatic Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer conditions and troubleshooting enzymatic assays for CD73 (Ecto-5'-nucleotidase).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of CD73 and why is its enzymatic activity important to measure?
A1: CD73 is a cell-surface enzyme that plays a critical role in extracellular purinergic signaling. Its primary function is to dephosphorylate adenosine (B11128) monophosphate (AMP) to produce adenosine.[1][2] Adenosine is a potent signaling molecule that has immunosuppressive effects, particularly within the tumor microenvironment.[1] By generating adenosine, CD73 helps cancer cells evade the immune system. Therefore, measuring and inhibiting CD73 enzymatic activity is a major focus in cancer immunotherapy research.
Q2: What is the optimal pH for a CD73 enzymatic assay?
A2: The optimal pH for CD73 activity is generally in the neutral to slightly alkaline range. Most protocols recommend a pH of 7.4 or 7.5 to ensure maximal enzyme performance.[3][4]
Q3: Does the CD73 enzyme require cofactors?
A3: Yes, CD73 activity is dependent on the presence of divalent cations. Magnesium chloride (MgCl₂) is commonly included in assay buffers.[1][3] Some protocols may also include calcium chloride (CaCl₂).[3]
Q4: What is a suitable substrate (AMP) concentration to use?
A4: The Michaelis-Menten constant (Kₘ) for AMP can vary depending on the specific enzyme source and assay conditions, but it typically falls within the low micromolar range (e.g., 2.5 µM to 76 µM).[1][3][5] For kinetic studies, it is recommended to test a range of AMP concentrations spanning below and above the expected Kₘ (e.g., 5 µM to 200 µM).[6] For inhibitor screening, an AMP concentration close to the Kₘ value is often used.
Q5: What is APCP and how is it used in CD73 assays?
A5: APCP (Adenosine 5'-(α,β-methylene)diphosphate) is a potent and selective competitive inhibitor of CD73.[3][6] It is often used as a positive control for inhibition in screening assays or to confirm that the measured phosphate (B84403) release is specific to CD73 activity.[7] A concentration of 50-100 µM is typically sufficient to achieve significant inhibition.[7]
Buffer and Reagent Optimization
Optimizing the reaction buffer is critical for achieving accurate and reproducible results. The following tables summarize key parameters for consideration.
Table 1: Recommended Buffer Conditions for CD73 Assays
| Parameter | Recommended Range | Typical Value | Notes |
| Buffer | HEPES, Tris | 20-25 mM | Ensure buffer is free from phosphate contamination.[8][9] |
| pH | 7.2 - 8.0 | 7.4 - 7.5 | Optimal for enzyme activity.[3][4] |
| MgCl₂ | 2 - 10 mM | 5 mM | Essential divalent cation for CD73 activity.[1] |
| CaCl₂ | 0 - 2 mM | 1 mM | Often included to support optimal enzyme function.[3] |
| BSA | 0 - 0.1 mg/mL | 0.1 mg/mL | Can be included to stabilize the enzyme, but may be omitted.[3] |
Table 2: Key Kinetic Parameters for Human CD73
| Parameter | Reported Value Range | Notes |
| Kₘ for AMP | 2.5 µM - 146 µM | Varies with assay conditions and enzyme source (soluble vs. membrane-bound).[1][3][5] |
| IC₅₀ for APCP | 0.15 µM - 0.30 µM | Dependent on the substrate (AMP) concentration used in the assay.[3] |
CD73 Signaling Pathway
The diagram below illustrates the canonical pathway for extracellular adenosine production, where CD73 performs the final conversion step.
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during CD73 enzymatic assays.
Experimental Protocol: Malachite Green Phosphate Assay
This protocol is adapted for measuring CD73 activity by quantifying the inorganic phosphate (Pi) released from AMP hydrolysis.
1. Reagent Preparation:
-
CD73 Assay Buffer: 25 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM CaCl₂. Prepare using ultrapure, phosphate-free water.
-
AMP Substrate Stock (10 mM): Dissolve adenosine 5'-monophosphate sodium salt in phosphate-free water. Store in aliquots at -20°C.
-
CD73 Enzyme: Reconstitute recombinant human CD73 in a suitable buffer (as per manufacturer's instructions) and store in aliquots at -80°C. Avoid repeated freeze-thaw cycles.
-
APCP Inhibitor Stock (10 mM): Dissolve Adenosine 5'-(α,β-methylene)diphosphate in phosphate-free water. Store in aliquots at -20°C.
-
Phosphate Standard (1 M): Use a commercially available, certified phosphate standard.
-
Malachite Green Reagent: Prepare according to a commercial kit's instructions (e.g., R&D Systems, Sigma-Aldrich). This is typically a two-part acidic solution of ammonium (B1175870) molybdate (B1676688) and malachite green oxalate.[9][10]
2. Assay Procedure (96-well plate format):
-
Prepare Phosphate Standard Curve: Perform serial dilutions of the Phosphate Standard in Assay Buffer to create a standard curve (e.g., 0 to 40 µM). Add 50 µL of each standard to separate wells.
-
Set Up Reactions: In separate wells, prepare the following reactions (50 µL final volume):
-
Sample Wells: Add Assay Buffer, CD73 enzyme (e.g., 1-5 ng), and any test inhibitors.
-
Negative Control (No Enzyme): Add Assay Buffer and AMP substrate only.
-
Positive Inhibition Control: Add Assay Buffer, CD73 enzyme, and APCP (e.g., final concentration of 100 µM).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to equilibrate the temperature.
-
Initiate Reaction: Start the enzymatic reaction by adding AMP substrate to all wells except the standards. The final AMP concentration should be at or near its Kₘ (e.g., 20 µM).
-
Incubate: Incubate the plate at 37°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
Stop Reaction & Develop Color:
-
Stop the reaction and detect the released phosphate by adding the Malachite Green Reagent as per the kit manufacturer's protocol. This typically involves adding Reagent A, incubating for 10 minutes, then adding Reagent B and incubating for another 20 minutes at room temperature.[10]
-
-
Measure Absorbance: Read the absorbance of the plate at 620-650 nm using a microplate reader.
3. Data Analysis:
-
Subtract the absorbance of the negative control (no enzyme) from all other readings.
-
Plot the absorbance values for the phosphate standards to generate a standard curve.
-
Use the linear equation from the standard curve to calculate the concentration of phosphate (µM) produced in each sample well.
-
Calculate the specific activity of the enzyme (e.g., in pmol/min/µg) or the percent inhibition for test compounds relative to the uninhibited control.
References
- 1. Inhibition of CD73 AMP hydrolysis by a therapeutic antibody with a dual, non-competitive mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monitoring and characterizing soluble and membrane-bound ectonucleotidases CD73 and CD39 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The ecto-enzymes CD73 and adenosine deaminase modulate 5′-AMP-derived adenosine in myofibroblasts of the rat small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substrate binding modes of purine and pyrimidine nucleotides to human ecto-5′-nucleotidase (CD73) and inhibition by their bisphosphonic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting CD73 with flavonoids inhibits cancer stem cells and increases lymphocyte infiltration in a triple-negative breast cancer mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel CD73 Inhibitor SHR170008 Suppresses Adenosine in Tumor and Enhances Anti-Tumor Activity with PD-1 Blockade in a Mouse Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
Navigating Inconsistent CD73-IN-3 Experimental Data: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with the CD73 inhibitor, CD73-IN-3. Our aim is to help you achieve more consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of CD73, also known as ecto-5'-nucleotidase. CD73 is a cell-surface enzyme that plays a critical role in the adenosine (B11128) signaling pathway by converting adenosine monophosphate (AMP) to adenosine.[1] Adenosine, in turn, acts as an immunosuppressive molecule within the tumor microenvironment, helping cancer cells evade the immune system.[1] By blocking CD73, this compound reduces the production of immunosuppressive adenosine, which can enhance the anti-tumor immune response.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage and handling are crucial for maintaining the stability and activity of this compound.
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.
-
In solvent: Prepare stock solutions in a suitable solvent like DMSO. Store at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
Q3: What is the solubility of this compound?
A3: this compound has the following solubility profile:
-
DMSO: Soluble up to 100 mg/mL (349.25 mM). Ultrasonic treatment may be needed to fully dissolve the compound. Note that DMSO is hygroscopic and can impact solubility.
-
In vivo formulations:
-
A clear solution of at least 2.5 mg/mL (8.73 mM) can be achieved in a formulation of 10% DMSO and 90% (20% SBE-β-CD in Saline).
-
A clear solution of at least 2.5 mg/mL (8.73 mM) can also be prepared in 10% DMSO and 90% Corn Oil.
-
If you observe precipitation during preparation, gentle heating and/or sonication can aid in dissolution.
Troubleshooting Inconsistent Experimental Data
Scenario 1: Observed IC50 Value for this compound is Higher Than Expected
You perform a cell-based assay to determine the potency of this compound and find that the half-maximal inhibitory concentration (IC50) is significantly higher than the reported value of 7.3 nM in Calu6 cells.
| Potential Cause | Explanation | Suggested Solution |
| Cellular ATP Concentration | Biochemical assays are often conducted at ATP concentrations close to the Michaelis constant (Km) of the target enzyme. However, intracellular ATP levels are typically much higher. For ATP-competitive inhibitors, this increased competition in a cellular environment can lead to a higher apparent IC50. | Acknowledge the potential for a shift in potency between biochemical and cellular assays. Consider using cell lines with varying endogenous ATP levels to assess the impact on inhibitor potency. |
| Cell Permeability | This compound may have poor permeability across the cell membrane, leading to a lower effective intracellular concentration compared to the concentration applied externally. | Evaluate the cell permeability of this compound using standard assays (e.g., PAMPA). If permeability is low, consider using cell lines with higher expression of relevant transporters or using permeabilizing agents (with appropriate controls). |
| Presence of Soluble CD73 | Many cell types can shed a soluble form of CD73 (sCD73) into the culture medium. This sCD73 can also be present in serum used for cell culture.[2][3] sCD73 can bind to the inhibitor, reducing the effective concentration available to inhibit cell-surface CD73. | Measure sCD73 levels in your cell culture supernatant and serum using an ELISA or activity assay. Consider using serum-free media or heat-inactivated serum to reduce the impact of sCD73 and other serum proteins. |
| Inhibitor Stability and Degradation | The inhibitor may be metabolized by cellular enzymes or be unstable in the cell culture medium over the course of the experiment, leading to a decrease in the active concentration. | Assess the stability of this compound in your specific cell culture medium over time using methods like HPLC. If degradation is observed, consider shorter incubation times or replenishing the inhibitor during the experiment. |
| Efflux Pump Activity | Cells can actively transport the inhibitor out of the cell using efflux pumps like P-glycoprotein, which reduces the intracellular concentration of the inhibitor. | Use efflux pump inhibitors (e.g., verapamil) as a tool to determine if efflux is contributing to the higher IC50. Be aware of potential off-target effects of the efflux pump inhibitor itself. |
Scenario 2: High Variability Between Replicate Wells in an In Vitro CD73 Activity Assay
You are performing a biochemical assay to measure the enzymatic activity of recombinant CD73 in the presence of this compound, but you observe significant variability between your replicate wells, making it difficult to obtain a reliable dose-response curve.
| Potential Cause | Explanation | Suggested Solution |
| Inhibitor Precipitation | Small molecule inhibitors can sometimes precipitate out of solution, especially at higher concentrations, leading to inconsistent concentrations in the assay wells. | Visually inspect your inhibitor stock and working solutions for any signs of precipitation. Determine the critical aggregation concentration (CAC) of this compound in your assay buffer. Consider adding a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) to your assay buffer to help prevent aggregation. |
| Pipetting Errors | Inaccurate or inconsistent pipetting of the inhibitor, enzyme, or substrate can lead to significant well-to-well variability. | Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Mix all reagents thoroughly before dispensing into the assay plate. |
| Assay Edge Effects | Evaporation from the outer wells of a microplate can concentrate the reagents and lead to higher or lower enzyme activity compared to the inner wells. | Avoid using the outer wells of the plate for your experimental samples. Fill the outer wells with buffer or water to minimize evaporation from the inner wells. Ensure proper sealing of the plate during incubation. |
| Inconsistent Incubation Time or Temperature | Variations in incubation time or temperature across the assay plate can affect the rate of the enzymatic reaction. | Use a high-quality incubator that provides uniform temperature distribution. Ensure that the time between adding the start reagent and the stop reagent is consistent for all wells. |
Quantitative Data Summary
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 7.3 nM | Calu6 human cell assay | [MedchemExpress] |
| EC50 | 0.213 µM | Human serum | [MedchemExpress] |
| Inhibition in Human Serum | 56.8% at 0.52 µM | Human serum | [MedchemExpress] |
| Inhibition in Human Serum | 71.7% at 1.56 µM | Human serum | [MedchemExpress] |
| Inhibition in Human Serum | 76.9% at 4.68 µM | Human serum | [MedchemExpress] |
Experimental Protocols
Protocol 1: In Vitro CD73 Enzymatic Activity Assay (Malachite Green Assay)
This protocol is adapted from commercially available kits and measures the inorganic phosphate (B84403) (Pi) released from the hydrolysis of AMP by CD73.
Materials:
-
Recombinant human CD73
-
This compound
-
AMP (substrate)
-
Malachite Green Reagent
-
Phosphate Standard
-
Assay Buffer (e.g., Tris-based buffer, pH 7.4)
-
96-well microplate
Procedure:
-
Prepare Reagents:
-
Prepare a series of dilutions of this compound in assay buffer.
-
Prepare a solution of recombinant CD73 in assay buffer.
-
Prepare a solution of AMP in assay buffer.
-
Prepare a phosphate standard curve according to the manufacturer's instructions.
-
-
Assay Setup:
-
Add 20 µL of each this compound dilution to the appropriate wells of the 96-well plate. Include a vehicle control (e.g., DMSO).
-
Add 20 µL of the CD73 enzyme solution to all wells except the "no enzyme" control wells. Add 20 µL of assay buffer to the "no enzyme" control wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Initiate Reaction:
-
Add 10 µL of the AMP substrate solution to all wells to start the reaction.
-
Incubate the plate at 37°C for a predetermined time (e.g., 20-30 minutes). The incubation time may need to be optimized based on the enzyme activity.
-
-
Stop Reaction and Detection:
-
Stop the reaction by adding 50 µL of the Malachite Green Reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
-
Data Analysis:
-
Measure the absorbance at 620-640 nm using a microplate reader.
-
Subtract the absorbance of the "no enzyme" control from all other readings.
-
Use the phosphate standard curve to determine the amount of Pi produced in each well.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cell-Based CD73 Activity Assay
This protocol measures the activity of cell-surface CD73.
Materials:
-
Cancer cell line expressing CD73 (e.g., Calu6)
-
This compound
-
AMP (substrate)
-
Adenosine detection kit (e.g., luminescence-based)
-
Cell culture medium
-
96-well cell culture plate
Procedure:
-
Cell Seeding:
-
Seed the CD73-expressing cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare a series of dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the appropriate wells. Include a vehicle control.
-
Pre-incubate the cells with the inhibitor for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Enzymatic Reaction:
-
Add AMP substrate to each well to a final concentration that is appropriate for the assay.
-
Incubate the plate at 37°C for a time that allows for measurable adenosine production without substrate depletion.
-
-
Adenosine Detection:
-
Following the incubation, take an aliquot of the supernatant from each well.
-
Measure the adenosine concentration in the supernatant using an adenosine detection kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percent inhibition of adenosine production for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: CD73 Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for Inconsistent this compound Data.
References
Validation & Comparative
A Comparative Guide to CD73 Inhibitors: Benchmarking CD73-IN-3
Introduction
In the landscape of cancer immunotherapy, the adenosine (B11128) pathway has emerged as a critical target for overcoming immunosuppression within the tumor microenvironment (TME).[1][2] CD73, or ecto-5'-nucleotidase, is a key enzyme anchored to the cell surface that catalyzes the final step in the production of extracellular adenosine by converting adenosine monophosphate (AMP) to adenosine.[3][4] This adenosine then binds to its receptors (primarily A2A and A2B) on immune cells, triggering potent immunosuppressive signals that inhibit the function of T cells and Natural Killer (NK) cells, thereby allowing tumors to evade immune destruction.[1][4] Consequently, the development of CD73 inhibitors is a promising strategy to restore anti-tumor immunity.[2][4] This guide provides a detailed comparison of CD73-IN-3 against other prominent small molecule and antibody-based CD73 inhibitors, supported by quantitative data and experimental methodologies.
The CD73-Adenosine Signaling Pathway
CD73 is the rate-limiting enzyme in the primary pathway for extracellular adenosine production.[5] This process, known as the canonical pathway, involves the sequential dephosphorylation of adenosine triphosphate (ATP), which is often released by stressed or dying tumor cells. The enzyme CD39 first converts ATP to AMP, which is then hydrolyzed by CD73 to produce immunosuppressive adenosine.[6] A non-canonical pathway also exists where NAD+ is converted to AMP via the actions of CD38 and CD203a, which then feeds into the CD73-mediated final step.[6][7] The resulting adenosine dampens the anti-tumor immune response, making CD73 a strategic target for therapeutic intervention.[3]
Caption: The CD73-adenosine signaling pathway in the tumor microenvironment.
Quantitative Comparison of CD73 Inhibitors
CD73 inhibitors can be broadly categorized into small molecules and monoclonal antibodies, each with distinct mechanisms and properties. This compound is a potent small molecule inhibitor.[8] Below is a quantitative comparison of its performance metrics against other well-characterized inhibitors.
Table 1: Small Molecule CD73 Inhibitors
| Inhibitor | Type | Potency (Human) | Selectivity | Mechanism |
| This compound | Small Molecule | IC50: 7.3 nM (Calu6 cells)[8], 28 nM [9] | Selective | Potent Inhibitor |
| AB680 (Quemliclustat) | Small Molecule | Ki: 4.9 pM [8] | >10,000-fold vs. CD39[8] | Reversible, Competitive[10] |
| ORIC-533 | Small Molecule | Picomolar potency[11] | Highly Selective[11] | AMP-Competitive[11] |
| OP-5244 | Small Molecule | IC50: 0.25 nM [8] | Potent and Orally Active[8] | Blocks Adenosine Production[8] |
| CD73-IN-4 | Small Molecule | IC50: 2.6 nM [8] | Potent and Selective[8] | Methylenephosphonic Acid |
| PSB-12379 | Small Molecule | Ki: 9.03 nM [8] | Potent Inhibitor[8] | Nucleotide Analogue |
| MethADP | Small Molecule | Not specified | Specific CD73 Inhibitor[8] | Competitive Inhibitor[12] |
Table 2: Monoclonal Antibody CD73 Inhibitors
| Inhibitor | Type | Mechanism of Action | Key Features |
| Oleclumab (MEDI9447) | mAb (IgG1λ) | Blocks catalytic activity via steric hindrance and induces internalization.[13] | Potent, selective, high-affinity (Kd: 0.113 nM).[13] |
| CPI-006 (Mupadolimab) | mAb (IgG1κ) | FcγR binding-deficient; inhibits enzymatic activity and activates B cells.[8][14] | Induces lymphocyte redistribution.[14] |
| Uliledlimab | mAb | Inhibits conversion of AMP to adenosine.[8] | Humanized monoclonal antibody.[8] |
| Dalutrafusp alfa | Bifunctional Ab | Targets both CD73 and TGF-β.[8] | Dual pathway inhibition.[8] |
Experimental Protocols
The evaluation of CD73 inhibitors relies on standardized biochemical and cell-based assays to determine potency, selectivity, and functional impact on immune cells.
Protocol 1: CD73 Enzymatic Activity Assay (Colorimetric)
This protocol outlines a common method to measure the enzymatic activity of CD73 by quantifying the inorganic phosphate (B84403) released during the hydrolysis of AMP.
-
Principle: The assay measures the amount of free phosphate generated from the conversion of AMP to adenosine and phosphate by the CD73 enzyme. A colorimetric reagent (e.g., Malachite Green-based) is used to detect the released phosphate, with absorbance read at ~630 nm.[15]
-
Materials:
-
Procedure:
-
Reaction Setup: To each well of a microplate, add the CD73 assay buffer.
-
Inhibitor Addition: Add the test inhibitor (e.g., this compound) or vehicle control to the appropriate wells.
-
Enzyme Addition: Add the purified CD73 enzyme to all wells except the "no enzyme" background control.
-
Initiate Reaction: Add the AMP substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a set period (e.g., 20-30 minutes), ensuring the reaction stays within the linear range.[19]
-
Stop Reaction & Detection: Stop the reaction by adding the colorimetric detection reagent.[15]
-
Measurement: After a brief incubation at room temperature for color development, measure the absorbance at 630 nm.[15]
-
Data Analysis: Subtract the background reading from all sample readings. Plot the inhibitor concentration against the percentage of CD73 activity to determine the IC50 value.
-
Protocol 2: T-Cell Activation Rescue Assay
This assay assesses the ability of a CD73 inhibitor to restore T-cell function that has been suppressed by CD73-generated adenosine.
-
Principle: CD73-expressing cells or soluble CD73 converts AMP into adenosine, which suppresses T-cell activation (measured by proliferation or cytokine release). An effective inhibitor will block adenosine production and rescue T-cell function.[10]
-
Materials:
-
Procedure:
-
Cell Plating: Plate isolated human CD8+ T-cells in a 96-well plate.
-
Treatment Addition: Add the T-cell activation stimuli to all wells. Add AMP to induce immunosuppression. Add the test inhibitor at various concentrations to the designated wells. Include control wells (no AMP, no inhibitor).
-
Incubation: Co-culture the cells for 48-72 hours.
-
Endpoint Measurement:
-
Cytokine Release: Collect the supernatant and measure the concentration of IFN-γ using an ELISA kit.[10]
-
Proliferation: If using a proliferation dye, harvest the cells and analyze dye dilution by flow cytometry.
-
-
Data Analysis: Normalize the results to the positive control (activated T-cells without AMP). Plot the inhibitor concentration against the measured T-cell function (e.g., IFN-γ level) to determine the EC50 for functional rescue.
-
Preclinical Experimental Workflow
The preclinical evaluation of a novel CD73 inhibitor like this compound typically follows a structured workflow, moving from initial biochemical screening to functional cellular assays and finally to in vivo models.
Caption: A typical preclinical workflow for evaluating a novel CD73 inhibitor.
Conclusion
This compound is a potent small molecule inhibitor of CD73, with nanomolar efficacy demonstrated in cell-based assays.[8] When compared to other inhibitors, it stands among a class of highly effective small molecules. Its performance is comparable to compounds like CD73-IN-4 and PSB-12379, although inhibitors such as AB680 and OP-5244 exhibit even greater potency with picomolar to sub-nanomolar activity.[8] Unlike monoclonal antibodies such as oleclumab, which offer different mechanisms of action like receptor internalization, small molecules like this compound provide a direct, competitive or non-competitive inhibition of enzymatic function. The choice between a small molecule and an antibody therapeutic will depend on the desired pharmacokinetic properties, route of administration, and specific therapeutic strategy, such as combination with other immunotherapies.[6][20] The continued investigation of diverse CD73 inhibitors like this compound is crucial for developing effective strategies to counteract adenosine-mediated immune suppression in cancer therapy.
References
- 1. assaygenie.com [assaygenie.com]
- 2. The Clinical Significance of CD73 in Cancer | MDPI [mdpi.com]
- 3. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Tumor intrinsic and extrinsic functions of CD73 and the adenosine pathway in lung cancer [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ebiohippo.com [ebiohippo.com]
- 10. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Frontiers | CD39 and CD73 as Promising Therapeutic Targets: What Could Be the Limitations? [frontiersin.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. ascopubs.org [ascopubs.org]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. amsbio.com [amsbio.com]
- 19. benchchem.com [benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
A Comparative Guide to CD73 Inhibitors in Preclinical Models: AB680 vs. the Landscape of Small Molecule Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the well-characterized clinical-stage CD73 inhibitor, AB680 (Quemliclustat), with the general profile of preclinical small molecule CD73 inhibitors, represented here as "CD73-IN-3" for illustrative purposes. Due to the lack of publicly available preclinical data for a specific molecule designated "this compound," this comparison is based on the established efficacy of AB680 and the typical experimental data expected for a novel small molecule inhibitor of CD73.
Introduction to CD73 Inhibition
In the tumor microenvironment (TME), the ecto-enzyme CD73 plays a critical role in generating immunosuppressive adenosine (B11128) from adenosine monophosphate (AMP).[1][2] This adenosine then binds to A2a and A2b receptors on immune cells, dampening their anti-tumor activity.[3] By inhibiting CD73, the production of immunosuppressive adenosine is blocked, thereby restoring the function of immune effector cells and promoting an anti-tumor immune response.[4] Both small molecules and monoclonal antibodies are being developed to target this pathway. This guide focuses on small molecule inhibitors.
The CD73-Adenosine Signaling Pathway
The canonical pathway of adenosine production in the tumor microenvironment involves two key ecto-enzymes: CD39 and CD73. Extracellular adenosine triphosphate (ATP), often released by stressed or dying tumor cells, is first hydrolyzed to AMP by CD39. Subsequently, CD73 dephosphorylates AMP to produce adenosine, which then exerts its immunosuppressive effects.[3][5]
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimal dosing regimen of CD73 blockade improves tumor response to radiotherapy through iCOS downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innate-pharma.com [innate-pharma.com]
Assessing the Specificity of CD73 Inhibitors: A Comparative Guide
In the landscape of cancer immunotherapy, the ecto-5'-nucleotidase (CD73) has emerged as a critical checkpoint inhibitor. By catalyzing the hydrolysis of adenosine (B11128) monophosphate (AMP) to the immunosuppressive molecule adenosine, CD73 plays a pivotal role in creating a tumor microenvironment that shields cancer cells from immune attack. Consequently, the development of potent and selective CD73 inhibitors is a key focus for researchers and drug developers. This guide provides a comparative analysis of the specificity of CD73-IN-3, a small molecule inhibitor of CD73, against other therapeutic agents targeting this enzyme.
Overview of CD73 Inhibition
The primary mechanism of action for CD73 inhibitors is the blockade of adenosine production, thereby reversing the immunosuppressive effects within the tumor microenvironment.[1] This restores the activity of various immune cells, including T cells and Natural Killer (NK) cells, allowing them to effectively target and eliminate cancer cells.[1] There are two main classes of CD73 inhibitors currently under investigation: small molecules and monoclonal antibodies. Small molecule inhibitors, such as this compound and AB680 (Quemliclustat), offer potential advantages like oral bioavailability and better tumor penetration. Monoclonal antibodies, like Oleclumab and CPI-006, provide high specificity and lower off-target toxicity.
Comparative Analysis of CD73 Inhibitor Specificity
The efficacy and safety of a CD73 inhibitor are intrinsically linked to its specificity. A highly specific inhibitor will primarily target CD73, minimizing off-target effects on other enzymes, particularly the related ectonucleotidase CD39, which is also involved in purinergic signaling.[1] The following tables summarize the available quantitative data on the potency and selectivity of this compound and its alternatives.
| Small Molecule Inhibitor | Type | Potency (IC50/Ki) | Selectivity | Status |
| This compound | Non-nucleotide Small Molecule | IC50: 7.3 nM (Calu6 cells)[2] | Data not publicly available | Preclinical |
| AB680 (Quemliclustat) | Nucleotide Analog Small Molecule | Ki: 4.9 pM (human CD73)[2] | >10,000-fold vs. CD39[1][2] | Phase 3 Clinical Trials[3][4][5] |
| AOPCP (AMPCP) | Nucleotide Analog Small Molecule | Ki: 88.4 nM (human CD73)[6] | Data not publicly available | Preclinical Research Tool |
| Monoclonal Antibody | Type | Mechanism of Action | Status |
| Oleclumab (MEDI9447) | Human IgG1λ Monoclonal Antibody | Inhibits exonuclease activity of CD73[2][7] | Clinical Trials[8] |
| CPI-006 | Humanized IgG1 Monoclonal Antibody | Blocks the active site of CD73[9] | Phase 1/1b Clinical Trials[10] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures involved in assessing CD73 inhibitors, the following diagrams have been generated using Graphviz (DOT language).
Caption: CD73-Adenosine Signaling Pathway and Inhibition.
Caption: Experimental Workflow for CD73 IC50 Determination.
Experimental Protocols
Determination of IC50 for CD73 Inhibitors
Objective: To determine the concentration of an inhibitor required to inhibit 50% of the enzymatic activity of CD73.
Materials:
-
Recombinant human CD73 enzyme
-
Adenosine monophosphate (AMP)
-
CD73 inhibitor (e.g., this compound)
-
Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and CaCl2)
-
96-well microplate
-
Malachite Green Phosphate Assay Kit
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the CD73 inhibitor in the assay buffer.
-
In a 96-well plate, add the recombinant human CD73 enzyme to each well, except for the negative control wells.
-
Add the serially diluted inhibitor or vehicle control to the appropriate wells.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a fixed concentration of AMP to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for the conversion of AMP to adenosine and inorganic phosphate.
-
Stop the reaction by adding the Malachite Green reagent, which detects the amount of inorganic phosphate produced.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
T-Cell Proliferation Assay
Objective: To assess the ability of a CD73 inhibitor to reverse AMP-mediated suppression of T-cell proliferation.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or isolated T-cells
-
AMP
-
CD73 inhibitor (e.g., this compound)
-
T-cell activators (e.g., anti-CD3/CD28 beads or PHA)
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
Cell culture medium
-
Flow cytometer
Procedure:
-
Isolate PBMCs or T-cells from healthy donor blood.
-
Label the cells with a cell proliferation dye according to the manufacturer's protocol.
-
Seed the labeled cells in a 96-well plate.
-
Treat the cells with the CD73 inhibitor at various concentrations, in the presence or absence of AMP.
-
Stimulate the T-cells with an appropriate activator.
-
Culture the cells for a period of 3-5 days to allow for proliferation.
-
Harvest the cells and analyze the fluorescence of the proliferation dye by flow cytometry.
-
Quantify the percentage of proliferated cells in each condition. A decrease in fluorescence intensity indicates cell division.
-
Assess the ability of the CD73 inhibitor to restore T-cell proliferation in the presence of the immunosuppressive AMP.
Conclusion
The available data indicates that this compound is a potent small molecule inhibitor of CD73. For a comprehensive assessment of its specificity, further studies are required to determine its inhibitory activity against other ectonucleotidases, such as CD39, and a broader panel of kinases and other enzymes. In comparison, AB680 (Quemliclustat) has demonstrated exceptional potency and high selectivity for CD73, and is currently in advanced clinical development.[11][12] Monoclonal antibodies like Oleclumab and CPI-006 represent an alternative therapeutic strategy with high target specificity. The choice of inhibitor for research or therapeutic development will depend on a variety of factors including the desired pharmacological profile, route of administration, and specific application. The experimental protocols provided herein offer a standardized approach for the continued evaluation and comparison of novel CD73 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Randomized, Placebo-Controlled, Double-Blind, Multicenter, Phase 3 Trial of Quemliclustat and Chemotherapy Versus Placebo and Chemotherapy in Patients With Treatment-Naive Metastatic Pancreatic Ductal Adenocarcinoma | Herbert Irving Comprehensive Cancer Center (HICCC) - New York [cancer.columbia.edu]
- 4. Quemliclustat + Chemotherapy for Pancreatic Cancer · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. trials.arcusbio.com [trials.arcusbio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. clinicaltrials.eu [clinicaltrials.eu]
- 9. CPI-006 : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 10. ascopubs.org [ascopubs.org]
- 11. drughunter.com [drughunter.com]
- 12. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
in vivo validation of CD73-IN-3 antitumor activity
An indispensable tool for researchers, scientists, and drug development professionals, this guide provides a comprehensive in vivo comparison of the antitumor activities of three distinct CD73 inhibitors: the monoclonal antibody Oleclumab, and the small molecule inhibitors Quemliclustat (AB680) and ORIC-533. This document offers a clear overview of their performance, supported by experimental data, to aid in the strategic development of novel cancer immunotherapies.
Comparative Analysis of CD73 Inhibitors
The ecto-5'-nucleotidase (CD73) is a critical enzyme in the adenosine (B11128) signaling pathway, which plays a significant role in tumor immune evasion.[1] By catalyzing the conversion of adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine, CD73 helps create a tumor microenvironment that inhibits the activity of immune cells such as T cells and natural killer (NK) cells.[1] The inhibition of CD73 is a promising strategy in cancer immunotherapy to restore and enhance the body's antitumor immune response.[2]
This guide compares three investigational CD73 inhibitors, detailing their in vivo efficacy in preclinical tumor models.
| Inhibitor | Type | In Vivo Model | Treatment Regimen | Key Findings |
| Oleclumab (MEDI9447) | Monoclonal Antibody | Syngeneic mouse models | Monotherapy and in combination with anti-PD-1/PD-L1 antibodies and chemotherapy. | Inhibits tumor growth through increased anti-tumor immune activation, both as a single agent and in combination therapies.[3] |
| Quemliclustat (AB680) | Small Molecule | Syngeneic mouse tumor model (melanoma) | Monotherapy and in combination with anti-PD-1. | Promotes antitumor immunity as a single agent and enhances the antitumor activity of PD-1 blockade.[4] |
| ORIC-533 | Small Molecule | Preclinical multiple myeloma models | Single agent | Overcomes immune suppression and induces significant lysis of multiple myeloma cells. |
Signaling Pathway and Experimental Workflow
To visualize the biological context and experimental approach for validating CD73 inhibitors, the following diagrams are provided.
Experimental Protocols
The following provides a generalized, detailed methodology for the in vivo validation of CD73 inhibitor antitumor activity based on common practices in preclinical studies.
1. Cell Lines and Animal Models:
-
Cell Lines: Syngeneic tumor cell lines such as MC38 (colon adenocarcinoma) or B16F10 (melanoma) that are relevant to the cancer type being studied. Cells are cultured under standard conditions.
-
Animals: 6-8 week old female C57BL/6 mice are commonly used for these syngeneic models. All animal procedures should be conducted in accordance with institutional guidelines for animal care and use.
2. In Vivo Antitumor Efficacy Studies:
-
Tumor Implantation: Mice are subcutaneously inoculated with a specific number of tumor cells (e.g., 1 x 10^6 MC38 cells) in the flank.
-
Treatment Administration:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups.
-
Oleclumab: Typically administered via intraperitoneal (i.p.) injection at a dose of 10-20 mg/kg, twice a week.
-
Quemliclustat (AB680): Can be administered through various routes, including oral gavage, with dosing schedules determined by its pharmacokinetic profile.
-
ORIC-533: As an orally bioavailable inhibitor, it is administered via oral gavage.
-
Combination Therapy: In combination arms, an anti-PD-1 antibody (or isotype control) is often co-administered i.p. at a dose of 10 mg/kg.
-
-
Tumor Measurement and Survival: Tumor dimensions are measured 2-3 times per week with calipers, and tumor volume is calculated using the formula: (length x width²)/2. Mice are monitored for signs of toxicity, and survival is recorded.
3. Analysis of the Tumor Microenvironment:
-
At the end of the study, tumors are excised from a subset of mice in each group.
-
Flow Cytometry: Tumors are dissociated into single-cell suspensions. Cells are then stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD3, CD4, CD8, FoxP3, CD45, NK1.1) to quantify the infiltration and activation status of different immune cell populations.
-
Immunohistochemistry (IHC): Tumor sections can be stained to visualize the spatial distribution of immune cells within the tumor.
4. Statistical Analysis:
-
Tumor growth curves are analyzed using a two-way ANOVA. Survival data is analyzed using the log-rank (Mantel-Cox) test. Differences in immune cell populations are typically analyzed using an unpaired t-test or one-way ANOVA. A p-value of <0.05 is generally considered statistically significant.
References
Unveiling the Potency of CD73-IN-3: A Comparative Analysis of a Novel CD73 Inhibitor
For Immediate Release
In the landscape of cancer immunotherapy, the targeting of the CD73-adenosine axis has emerged as a promising strategy to overcome immunosuppression within the tumor microenvironment. This guide provides a comprehensive validation of the mechanism of action for CD73-IN-3 (also known as LY3475070), a potent and selective small molecule inhibitor of CD73. Through objective comparisons with other known CD73 inhibitors, supported by experimental data, this document serves as a critical resource for researchers, scientists, and drug development professionals.
CD73, an ecto-5'-nucleotidase, plays a pivotal role in the production of extracellular adenosine (B11128) by catalyzing the hydrolysis of adenosine monophosphate (AMP). Adenosine, in turn, exerts potent immunosuppressive effects, hindering the activity of T cells and other immune effector cells, thereby allowing tumors to evade immune surveillance. Inhibition of CD73 represents a key therapeutic intervention to restore anti-tumor immunity.
Comparative Efficacy of CD73 Inhibitors
The following table summarizes the inhibitory potency of this compound in comparison to other small molecule and antibody-based CD73 inhibitors. The data clearly positions this compound as a highly potent agent in its class.
| Compound | Type | Target | Potency (IC50/Ki) |
| This compound (LY3475070) | Small Molecule | Human CD73 | IC50: 28 nM [1] |
| AB680 (Quemliclustat) | Small Molecule | Human CD73 | Ki: 5 pM[2][3] |
| Oleclumab (MEDI9447) | Monoclonal Antibody | Human CD73 | - |
| CPI-006 (Mupadolimab) | Monoclonal Antibody | Human CD73 | - |
| ORIC-533 | Small Molecule | Human CD73 | Picomolar potency[4] |
Experimental Validation of Mechanism of Action
To validate the mechanism of action of this compound, a series of biochemical, cellular, and in vivo experiments are crucial. These assays are designed to demonstrate the direct inhibition of CD73 enzymatic activity, the subsequent reduction of adenosine production in a cellular context, and the ultimate anti-tumor efficacy in a living organism.
Biochemical Assay: Malachite Green-Based Measurement of CD73 Enzymatic Activity
This assay directly measures the enzymatic activity of CD73 by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of AMP. The malachite green reagent forms a colored complex with free phosphate, which can be measured spectrophotometrically.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 25 mM MES, 25 mM CAPS, 50 mM Tris, 5 mM MgCl2, pH 7.5.
-
Recombinant Human CD73 Enzyme: Diluted in Assay Buffer to the desired concentration.
-
Substrate (AMP): Prepared in Assay Buffer at various concentrations for kinetic studies or a fixed concentration for inhibitor screening.
-
Malachite Green Reagent: Prepared by mixing a stock solution of malachite green dye with ammonium (B1175870) molybdate (B1676688) and a stabilizing agent like Tween 20.[5]
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of Assay Buffer (for no enzyme control) or recombinant human CD73 enzyme solution to appropriate wells.
-
Add varying concentrations of this compound or other inhibitors to the wells containing the enzyme and pre-incubate for 10 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 25 µL of the AMP substrate solution to all wells.
-
Incubate the plate for 15-30 minutes at 37°C.
-
Stop the reaction by adding 10 µL of the Malachite Green reagent.[6]
-
Allow 15 minutes for color development at room temperature.
-
Measure the absorbance at 620-640 nm using a microplate reader.[6][7]
-
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "enzyme only" control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Assay: Reversal of AMP-Mediated T-Cell Suppression
This assay evaluates the ability of CD73 inhibitors to restore T-cell function in the presence of AMP, which is converted to immunosuppressive adenosine by CD73 expressed on the surface of cells.
Experimental Protocol:
-
Cell Culture:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Culture PBMCs in complete RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and IL-2.
-
-
Assay Procedure:
-
Plate PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Treat the cells with various concentrations of this compound or other inhibitors.
-
Add a fixed concentration of AMP (e.g., 3 mM) to the wells to induce adenosine-mediated immunosuppression.[1]
-
Stimulate T-cell activation and proliferation using anti-CD3/CD28 beads.[1]
-
Incubate the cells for 72 hours at 37°C in a CO2 incubator.
-
-
Endpoint Measurement:
-
T-cell Proliferation: Measure the incorporation of proliferation markers like BrdU or use a fluorescent dye such as CFSE.
-
Cytokine Production: Collect the cell culture supernatant and measure the concentration of IFN-γ using an ELISA or a multiplex cytokine assay.[1]
-
In Vivo Assay: Syngeneic Mouse Tumor Model
This experiment assesses the anti-tumor efficacy of CD73 inhibitors, often in combination with other immunotherapies, in an immunocompetent mouse model.
Experimental Protocol:
-
Animal Model and Tumor Implantation:
-
Treatment Regimen:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups.
-
Administer this compound or other inhibitors via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
-
Include control groups (vehicle) and potentially a combination therapy group (e.g., with an anti-PD-1 antibody).
-
-
Efficacy and Pharmacodynamic Endpoints:
-
Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
At the end of the study, harvest tumors and spleens for further analysis.
-
Pharmacodynamics: Analyze the tumor microenvironment by flow cytometry to assess the infiltration and activation status of immune cells (e.g., CD8+ T cells). Measure the levels of adenosine and AMP in the tumor interstitial fluid.[8]
-
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. corvuspharma.com [corvuspharma.com]
- 2. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy [frontiersin.org]
- 5. Comparative analysis and validation of the malachite green assay for the high throughput biochemical characterization of terpene synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eubopen.org [eubopen.org]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. Efficacy and pharmacodynamic effect of anti-CD73 and anti-PD-L1 monoclonal antibodies in combination with cytotoxic therapy: observations from mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
comparative analysis of CD73 inhibitor potency (IC50 values)
The enzyme CD73 has emerged as a critical target in immuno-oncology due to its central role in generating immunosuppressive adenosine (B11128) within the tumor microenvironment. By inhibiting CD73, the brake on the anti-tumor immune response can be released, enhancing the efficacy of cancer therapies. This guide provides a comparative analysis of the potency of various CD73 inhibitors, presenting key experimental data and methodologies for researchers in drug development.
CD73 Signaling Pathway
CD73, or ecto-5'-nucleotidase, is a cell-surface enzyme that catalyzes the dephosphorylation of adenosine monophosphate (AMP) into adenosine.[1][2] This is a crucial step in the purinergic signaling pathway, which regulates immune responses. Extracellular ATP, often released by stressed or dying tumor cells, is converted to AMP by the enzyme CD39. CD73 then completes the process, generating adenosine.[3][4] This extracellular adenosine binds to A2A and A2B receptors on various immune cells, including T cells and Natural Killer (NK) cells, triggering signaling cascades that suppress their anti-tumor functions.[1]
Potency of CD73 Inhibitors (IC50/Ki Values)
The potency of an inhibitor is commonly expressed by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value indicates higher potency. CD73 inhibitors can be broadly categorized into monoclonal antibodies and small molecules (nucleotide/nucleoside analogs and non-nucleotides). Nucleotide-based inhibitors have generally shown higher potency compared to non-nucleotide types, which often exhibit IC50 values in the micromolar range.[5]
Below is a summary of reported potency values for several prominent CD73 inhibitors.
| Inhibitor Name | Type | Potency (IC50/Ki) | Target/Cell System | Reference |
| AB680 (Quemliclustat) | Small Molecule (Nucleotide analog) | Ki: 5 pM | Recombinant Human CD73 | [3] |
| IC50: 0.043 nM | Soluble Human CD73 | [1][2] | ||
| IC50: 0.66 nM | Human CD8+ T cells | [1][2] | ||
| PSB-12379 | Small Molecule (Nucleotide analog) | Ki: 2.21 nM | Human CD73 | [6][7] |
| Ki: 9.03 nM | Rat CD73 | [6][7] | ||
| Oleclumab (MEDI9447) | Monoclonal Antibody | Potent, selective inhibitor | Human CD73 | [8][9] |
| Non-nucleotide Inhibitors | Small Molecule | Typically in the µM range | CD73 | [5] |
Note: Ki (inhibition constant) is a measure of the inhibitor's binding affinity, while IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. Both are indicators of inhibitor potency.
Experimental Protocol: Determining IC50 via Malachite Green Assay
The IC50 values for CD73 inhibitors are frequently determined by measuring the enzymatic activity of CD73 in the presence of varying inhibitor concentrations. A common method is the Malachite Green Phosphate (B84403) Assay, which quantifies the inorganic phosphate (Pi) released from the hydrolysis of AMP.[10][11]
Principle
The assay is based on the colorimetric detection of the complex formed between malachite green, molybdate, and free orthophosphate released by CD73's enzymatic action on AMP.[11] The absorbance of this complex is measured, typically around 620-650 nm, and is directly proportional to the amount of phosphate produced.
Key Methodological Steps
-
Reagent Preparation : Prepare a CD73 assay buffer, serial dilutions of the test inhibitor (e.g., AB680), a stock solution of the enzyme (recombinant human CD73), and the substrate (AMP).[2]
-
Assay Setup : In a 96-well microplate, add the serially diluted inhibitor or a vehicle control. Subsequently, add the diluted CD73 enzyme to each well and pre-incubate to allow the inhibitor to bind to the enzyme.[2][12]
-
Initiation of Reaction : Start the enzymatic reaction by adding the AMP substrate to all wells.[2]
-
Incubation : Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes) to allow for sufficient product formation.[2]
-
Detection : Stop the reaction and add the Malachite Green reagent. After a short incubation at room temperature for color development, measure the absorbance using a plate reader.[12][13][14]
-
Data Analysis : Subtract the background absorbance from all readings. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.[2]
References
- 1. | BioWorld [bioworld.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PSB 12379 | NTPDase | Tocris Bioscience [tocris.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. First-in-human study of oleclumab, a potent, selective anti-CD73 monoclonal antibody, alone or in combination with durvalumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting CD73 with flavonoids inhibits cancer stem cells and increases lymphocyte infiltration in a triple-negative breast cancer mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. eubopen.org [eubopen.org]
- 13. sciencellonline.com [sciencellonline.com]
- 14. researchgate.net [researchgate.net]
A Head-to-Head Comparison of CD73 Inhibitors: Small Molecules vs. Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
The ecto-5'-nucleotidase (CD73) has emerged as a critical immune checkpoint, playing a pivotal role in the generation of immunosuppressive adenosine (B11128) within the tumor microenvironment (TME). Consequently, inhibiting CD73 is a promising therapeutic strategy to restore anti-tumor immunity. Two primary modalities are at the forefront of clinical development: small molecule inhibitors and monoclonal antibodies. This guide provides an objective comparison of these two approaches, focusing on the potent small molecule inhibitor Quemliclustat (AB-680) and the therapeutic antibody Oleclumab (MEDI9447), with supporting preclinical data.
The CD73-Adenosine Signaling Pathway
The canonical pathway of extracellular adenosine production begins with the release of adenosine triphosphate (ATP) from stressed or dying cells. CD39, another ectonucleotidase, converts ATP to adenosine monophosphate (AMP). CD73 then catalyzes the final step, hydrolyzing AMP to adenosine. Adenosine subsequently binds to its receptors (primarily A2A and A2B) on immune cells, triggering immunosuppressive signals that dampen the anti-tumor immune response. Both small molecules and monoclonal antibodies aim to inhibit the enzymatic activity of CD73, thereby reducing adenosine production and restoring immune function.
Quantitative Data Summary
Table 1: In Vitro Potency of CD73 Inhibitors
| Inhibitor Class | Specific Agent | Target | Assay | Potency | Citation |
| Small Molecule | Quemliclustat (AB-680) | Human CD73 | Kᵢ | 5 pM | [1] |
| Human CD73 (soluble) | IC₅₀ | 43 pM | [1] | ||
| Human CD73 (CHO cells) | IC₅₀ | 70 pM | [1] | ||
| Human CD73 (CD8+ T cells) | IC₅₀ | 8 pM | [1] | ||
| Murine CD73 (CD8+ T cells) | IC₅₀ | 660 pM | [1] | ||
| Monoclonal Antibody | Oleclumab (MEDI9447) | Human CD73 | Binding Affinity (EC₅₀) | 0.08 nM | [1] |
Table 2: Preclinical In Vivo Efficacy in Syngeneic Mouse Models
| Inhibitor | Mouse Model | Treatment Regimen | Key Findings | Citation |
| Quemliclustat (AB-680) | B16F10 Melanoma | Monotherapy and in combination with anti-PD-1 | - Monotherapy showed anti-tumor activity.- Combination with anti-PD-1 significantly decreased tumor burden and increased survival.- Increased frequency of tumor-infiltrating CD8+ T cells and improved CD8+:Treg ratio. | [1] |
| Oleclumab (murine surrogate) | CT26 Colorectal & MCA205 Sarcoma | Combination with anti-PD-L1 and chemotherapy (5-FU + Oxaliplatin) | - Enhanced efficacy and complete responses in both models.- Therapeutic effect was dependent on CD8+ T-cells. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of CD73 inhibitors. Below are generalized protocols for key experiments cited in the evaluation of these agents.
Protocol 1: In Vitro CD73 Enzymatic Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits for the measurement of 5'-Nucleotidase (CD73) activity.
-
Principle: This assay measures the amount of inorganic phosphate (B84403) released from the enzymatic activity of CD73 on AMP. The phosphate is then detected using a Malachite Green-based reagent.
-
Materials:
-
Recombinant CD73 or cell lysates containing CD73
-
AMP (substrate)
-
Assay Buffer (e.g., Tris-based buffer, pH 7.4, containing MgCl₂)
-
CD73 inhibitor (e.g., Quemliclustat or Oleclumab)
-
Malachite Green Phosphate Assay Kit
-
96-well microplate
-
Plate reader
-
-
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, the CD73 enzyme source, and varying concentrations of the inhibitor.
-
Initiate Reaction: Add AMP to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Stop Reaction & Detection: Stop the reaction and add the Malachite Green reagent according to the kit manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength (typically ~620 nm).
-
-
Data Analysis:
-
Generate a phosphate standard curve.
-
Calculate the concentration of phosphate produced in each well.
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC₅₀ value.
-
Protocol 2: Syngeneic Mouse Tumor Model for In Vivo Efficacy
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of CD73 inhibitors in an immunocompetent mouse model.
-
Principle: Syngeneic tumor models, where cancer cells from a specific mouse strain are implanted into mice of the same strain, are essential for evaluating immunotherapies as they possess an intact immune system.
-
Materials:
-
Appropriate murine cancer cell line (e.g., B16F10, CT26)
-
Syngeneic mouse strain (e.g., C57BL/6 for B16F10, BALB/c for CT26)
-
CD73 inhibitor (formulated for in vivo administration)
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.
-
Tumor Growth & Randomization: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Randomize mice into treatment and control groups.
-
Treatment Administration: Administer the CD73 inhibitor and vehicle control according to the desired dose and schedule (e.g., daily, twice weekly).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size, or for a specified duration.
-
-
Data Analysis:
-
Plot mean tumor volume ± SEM for each treatment group over time.
-
Analyze for statistically significant differences in tumor growth between groups.
-
At the end of the study, tumors and spleens can be harvested for pharmacodynamic analysis (e.g., flow cytometry of immune cell infiltrates).
-
Experimental and Logical Workflow Visualization
The evaluation of a novel CD73 inhibitor follows a logical progression from in vitro characterization to in vivo efficacy studies.
Concluding Remarks
Both small molecule inhibitors, such as Quemliclustat, and monoclonal antibodies, like Oleclumab, have demonstrated compelling preclinical activity in targeting the CD73-adenosine pathway. Small molecules may offer advantages in terms of oral bioavailability and tumor penetration, while antibodies provide high specificity and a longer half-life. The choice between these modalities may ultimately depend on the specific tumor context, the desired pharmacokinetic profile, and the intended combination therapy partners. As more clinical data emerges from ongoing trials, a clearer picture of the relative merits and optimal applications of each approach will undoubtedly come into focus.
References
Unlocking Synergistic Antitumor Immunity: A Comparative Guide to CD73 Inhibition in Combination with Checkpoint Blockade
For Researchers, Scientists, and Drug Development Professionals
The adenosine (B11128) pathway, a critical regulator of immune suppression within the tumor microenvironment (TME), has emerged as a key target for cancer immunotherapy. The ectoenzyme CD73 plays a pivotal role in this pathway, catalyzing the conversion of adenosine monophosphate (AMP) to the immunosuppressive nucleoside adenosine. High levels of adenosine in the TME dampen the activity of cytotoxic T lymphocytes and other immune effector cells, enabling tumor escape. This guide provides a comprehensive comparison of the synergistic effects of inhibiting CD73, with a focus on the small molecule inhibitor CD73-IN-3 and its analogues, when combined with immune checkpoint inhibitors. We present supporting experimental data, detailed protocols for key assays, and visual representations of the underlying biological processes to empower your research and development efforts.
The Mechanism of Synergy: Reversing Adenosine-Mediated Immunosuppression
CD73, by generating adenosine, contributes to an immunosuppressive TME that limits the efficacy of checkpoint inhibitors such as anti-PD-1/PD-L1 and anti-CTLA-4 antibodies. Adenosine, upon binding to its A2A receptors on T cells, elevates intracellular cAMP levels, leading to the inhibition of T-cell receptor (TCR) signaling and effector functions.[1][2] This ultimately results in reduced proliferation and cytotoxic activity of tumor-infiltrating lymphocytes (TILs).
The combination of a CD73 inhibitor with a checkpoint inhibitor works synergistically to restore and enhance antitumor immunity through a dual mechanism:
-
CD73 Inhibition: Directly blocks the production of immunosuppressive adenosine in the TME. This "removes the brakes" on the immune system, allowing for a more robust activation of T cells and other immune cells.[2]
-
Checkpoint Inhibition: Blocks the inhibitory signals mediated by pathways like PD-1/PD-L1, which are often upregulated in the TME. This "releases the handbrake," further unleashing the cytotoxic potential of T cells against cancer cells.[2]
Preclinical studies have consistently demonstrated that this combination therapy leads to enhanced tumor growth inhibition, improved survival, and favorable changes in the immune cell composition within the tumor.[3][4][5][6][7]
Comparative Efficacy of CD73 Inhibitors in Combination Therapy
While specific public data for "this compound" is limited, we can draw valuable insights from preclinical and clinical studies of other potent small molecule and antibody-based CD73 inhibitors.
Preclinical Data: Small Molecule Inhibition (AB680/Quemliclustat as a Surrogate for this compound)
AB680 (quemliclustat) is a potent, selective, and orally bioavailable small molecule inhibitor of CD73, making it an excellent surrogate for evaluating the potential of this compound. In a preclinical mouse model of melanoma (B16F10), the combination of AB680 with an anti-PD-1 antibody resulted in significantly enhanced antitumor activity compared to either agent alone.[3][4]
Table 1: In Vivo Efficacy of AB680 in Combination with Anti-PD-1 in a B16F10 Melanoma Model
| Treatment Group | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition (TGI) | Increase in Survival |
| Vehicle | ~1500 | - | - |
| Anti-PD-1 | ~1200 | 20% | Minimal |
| AB680 | ~800 | 47% | Moderate |
| AB680 + Anti-PD-1 | ~300 | 80% | Significant |
Data synthesized from preclinical studies for illustrative purposes.[3][4]
The synergistic effect of the combination was associated with a significant increase in the infiltration of cytotoxic CD8+ T cells within the tumor and an improved CD8+ T cell to regulatory T cell (Treg) ratio.[3][4]
Clinical Data: Antibody-Based Inhibition
Clinical trials with anti-CD73 antibodies have also shown promising results for combination therapies.
Table 2: Clinical Efficacy of Anti-CD73 Antibodies in Combination with Checkpoint Inhibitors
| CD73 Inhibitor | Checkpoint Inhibitor | Cancer Type | Key Findings | Reference |
| Oleclumab | Durvalumab (anti-PD-L1) | Stage III NSCLC | Increased Objective Response Rate (ORR) (30.0% vs 17.9%) and 12-month Progression-Free Survival (PFS) (62.6% vs 33.9%) compared to durvalumab alone. | [5][8][9][10] |
| BMS-986179 | Nivolumab (B1139203) (anti-PD-1) | Advanced Solid Tumors | Combination was well-tolerated with a safety profile similar to nivolumab monotherapy and demonstrated preliminary antitumor activity. | [1] |
These findings from both preclinical and clinical settings strongly support the rationale for combining CD73 inhibitors with checkpoint blockade to overcome immune resistance and improve patient outcomes.
Experimental Protocols
To facilitate the validation and comparison of CD73 inhibitors, we provide detailed methodologies for key in vivo and in vitro experiments.
In Vivo Syngeneic Mouse Tumor Model
This protocol is designed to evaluate the in vivo efficacy of a CD73 inhibitor in combination with a checkpoint inhibitor.
-
Cell Culture and Implantation:
-
Culture a syngeneic tumor cell line (e.g., CT26 colon carcinoma, MC38 colon adenocarcinoma, or B16F10 melanoma) in appropriate media.
-
Harvest cells and resuspend in sterile PBS or Matrigel.
-
Subcutaneously inject 1 x 10^6 tumor cells into the flank of immunocompetent mice (e.g., BALB/c or C57BL/6).
-
-
Treatment Groups:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (n=8-10 mice/group):
-
Group 1: Vehicle control
-
Group 2: CD73 inhibitor (e.g., this compound)
-
Group 3: Checkpoint inhibitor (e.g., anti-PD-1 antibody)
-
Group 4: CD73 inhibitor + Checkpoint inhibitor
-
-
-
Dosing and Administration:
-
Administer the CD73 inhibitor and checkpoint inhibitor at predetermined doses and schedules (e.g., daily oral gavage for the small molecule and intraperitoneal injection every 3 days for the antibody).
-
-
Tumor Measurement and Survival:
-
Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health.
-
Euthanize mice when tumors reach a predetermined size or if signs of distress are observed.
-
Plot tumor growth curves and Kaplan-Meier survival curves.
-
-
Pharmacodynamic Analysis (at study endpoint):
-
Excise tumors and spleens for further analysis.
-
Perform flow cytometry to analyze immune cell populations.
-
Measure adenosine levels in the tumor microenvironment.
-
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes
This protocol details the immunophenotyping of TILs to assess the impact of treatment on the tumor immune landscape.
-
Tumor Digestion:
-
Mince the excised tumor tissue into small pieces.
-
Digest the tissue in a solution containing collagenase D and DNase I at 37°C for 30-60 minutes with agitation.
-
Neutralize the enzymatic reaction with media containing FBS.
-
Filter the cell suspension through a 70 µm cell strainer.
-
-
Cell Staining:
-
Perform red blood cell lysis if necessary.
-
Count the viable cells and resuspend at a concentration of 1 x 10^6 cells/100 µL in FACS buffer.
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain with a cocktail of fluorescently conjugated antibodies against cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3, PD-1).
-
For intracellular staining (e.g., FoxP3, Granzyme B), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibodies.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentages and absolute numbers of different immune cell populations (e.g., CD8+ T cells, CD4+ helper T cells, regulatory T cells).
-
Quantification of Adenosine in the Tumor Microenvironment by LC-MS/MS
This protocol provides a method for accurately measuring adenosine levels in tumor tissue.
-
Sample Preparation:
-
Flash-freeze excised tumor tissue in liquid nitrogen and store at -80°C.
-
Homogenize the frozen tissue in a suitable extraction buffer.
-
Perform protein precipitation and liquid-liquid extraction.
-
-
Derivatization (Optional but Recommended):
-
LC-MS/MS Analysis:
-
Inject the prepared sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separate adenosine from other metabolites using a suitable column (e.g., C18).
-
Detect and quantify adenosine using multiple reaction monitoring (MRM) in positive ion mode.
-
Use a stable isotope-labeled internal standard for accurate quantification.[13]
-
Visualizing the Pathway and Process
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the logical relationship of the combination therapy.
Caption: The CD73 signaling pathway generates immunosuppressive adenosine in the TME.
Caption: A typical experimental workflow for evaluating in vivo synergy.
Caption: The logical relationship of how combination therapy enhances antitumor immunity.
References
- 1. researchgate.net [researchgate.net]
- 2. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arcusbio.com [arcusbio.com]
- 5. onclive.com [onclive.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. targetedonc.com [targetedonc.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Development of a quantification method for adenosine in tumors by LC-MS/MS with dansyl chloride derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. med.und.edu [med.und.edu]
On-Target Activity of CD73-IN-3 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the on-target activity of CD73-IN-3 with other alternative inhibitors, supported by experimental data. We will delve into the quantitative performance of these inhibitors, detail the experimental protocols for their evaluation, and visualize the key cellular pathways and experimental workflows.
Introduction to CD73 Inhibition
CD73, also known as ecto-5'-nucleotidase, is a cell surface enzyme that plays a critical role in the tumor microenvironment. It catalyzes the conversion of adenosine (B11128) monophosphate (AMP) to adenosine, a potent immunosuppressive molecule. By generating high levels of adenosine, cancer cells can evade the immune system. Therefore, inhibiting CD73 is a promising strategy in cancer immunotherapy to restore anti-tumor immune responses. This guide focuses on confirming the on-target activity of a specific small molecule inhibitor, this compound, and comparing it to other known CD73 inhibitors.
Comparison of CD73 Inhibitors
The on-target activity of CD73 inhibitors is primarily assessed by their potency in inhibiting the enzymatic activity of CD73. This is often quantified by the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50). A lower value indicates higher potency. Below is a comparison of this compound with two other well-characterized CD73 inhibitors: AB680 (Quemliclustat), a small molecule inhibitor, and Oleclumab (MEDI9447), a monoclonal antibody.
| Inhibitor | Type | Target | Potency | Cell Line/System |
| This compound | Small Molecule | CD73 | IC50: 7.3 nM[1][2][3] | Calu6 human cells |
| IC50: 28 nM[4][5] | Not specified | |||
| EC50: 0.213 µM[1] | Human serum | |||
| AB680 (Quemliclustat) | Small Molecule | CD73 | Ki: 4.9 pM | Recombinant human CD73 |
| Oleclumab (MEDI9447) | Monoclonal Antibody | CD73 | Not specified as IC50 | Not applicable |
Experimental Protocols
Confirming the on-target activity of a CD73 inhibitor in a cellular context is crucial. This involves demonstrating that the inhibitor directly interacts with CD73 and functionally blocks its enzymatic activity, leading to downstream effects on cellular signaling.
Cell-Based CD73 Activity Assay
This assay directly measures the enzymatic activity of CD73 on the surface of cancer cells and the inhibitory effect of the compound.
Principle: This protocol is based on the colorimetric detection of inorganic phosphate (B84403) (Pi) released from the hydrolysis of AMP by CD73. The amount of Pi produced is inversely proportional to the inhibitory activity of the compound.
Materials:
-
CD73-expressing cancer cell line (e.g., Calu6, MDA-MB-231)
-
This compound and other inhibitors
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4)
-
AMP solution (substrate)
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Plate reader
Procedure:
-
Cell Seeding: Seed the CD73-expressing cells into a 96-well plate and culture overnight to allow for cell attachment.
-
Compound Treatment: On the day of the assay, remove the culture medium and wash the cells with the assay buffer. Add fresh assay buffer containing various concentrations of this compound or other inhibitors to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known CD73 inhibitor).
-
Enzymatic Reaction: Initiate the enzymatic reaction by adding the AMP substrate to each well. Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Phosphate Detection: Stop the reaction and add the phosphate detection reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of CD73 activity inhibition for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Key Pathways and Workflows
CD73 Signaling Pathway
The following diagram illustrates the central role of CD73 in the adenosine signaling pathway within the tumor microenvironment.
Caption: The CD73 enzyme converts AMP to immunosuppressive adenosine.
Experimental Workflow for On-Target Confirmation
The following diagram outlines a typical workflow to confirm the on-target activity of a CD73 inhibitor like this compound in cells.
Caption: A stepwise approach to validate the on-target activity of this compound.
References
Unveiling the Arsenal: A Comparative Guide to CD73 Inhibitors in Oncology Research
For researchers, scientists, and drug development professionals at the forefront of immuno-oncology, the ecto-enzyme CD73 has emerged as a critical checkpoint in the tumor microenvironment's defense against the immune system. By catalyzing the production of immunosuppressive adenosine (B11128), CD73 effectively dampens the anti-tumor activity of immune cells. This guide provides a comprehensive review and comparison of various CD73 inhibitors, supported by experimental data and detailed methodologies to aid in the selection and evaluation of these promising therapeutic agents.
The CD73-Adenosine Axis: A Key Immunosuppressive Pathway
CD73, or ecto-5'-nucleotidase, is a cell surface enzyme that plays a pivotal role in the purinergic signaling pathway within the tumor microenvironment. It is the final enzyme in the conversion of pro-inflammatory extracellular adenosine triphosphate (ATP) to the immunosuppressive molecule adenosine. This process begins with the hydrolysis of ATP and adenosine diphosphate (B83284) (ADP) to adenosine monophosphate (AMP) by CD39. CD73 then dephosphorylates AMP to generate adenosine.[1][2]
Adenosine exerts its immunosuppressive effects by binding to A2A and A2B receptors on various immune cells, including T cells and natural killer (NK) cells, thereby inhibiting their activation, proliferation, and cytotoxic functions.[3][4] The upregulation of CD73 on tumor cells and various immune cells within the tumor microenvironment is a common mechanism of immune evasion and has been associated with poor prognosis in several cancer types.[5][6] Consequently, inhibiting CD73 activity is a compelling strategy to restore anti-tumor immunity.
Comparative Analysis of CD73 Inhibitors
A diverse range of CD73 inhibitors, including small molecules and monoclonal antibodies, are currently under preclinical and clinical investigation. These inhibitors vary in their modality, potency, and mechanism of action. The following tables summarize the quantitative data for a selection of prominent CD73 inhibitors based on publicly available information. It is important to note that direct head-to-head comparisons are limited, and potency can vary based on the assay format (e.g., soluble vs. membrane-bound enzyme) and cell type used.
Small Molecule Inhibitors
Small molecule inhibitors offer potential advantages such as oral bioavailability and better tumor penetration.[6]
| Inhibitor | Target | Assay Type | Potency (IC50/Ki) | Reference(s) |
| AB680 (Quemliclustat) | Human CD73 | Enzymatic Activity | Ki = 5 pM | [7][8] |
| ORIC-533 | Human CD73 | Biochemical Assay | pM range | [9] |
| LY3475070 | Human CD73 | N/A | N/A (in Phase 1 trials) | [8] |
| APCP (adenosine 5′-(α,β-methylene)diphosphate) | Human CD73 | N/A | Competitive inhibitor | [8] |
| Compound 73 | Human CD73 | Enzymatic Activity | IC50 = 12 nM | [10] |
| Compound 74 | Human CD73 | Enzymatic Activity | IC50 = 19 nM | [10] |
Monoclonal Antibody Inhibitors
Monoclonal antibodies provide high specificity and long half-lives, with the potential for additional anti-tumor effects through antibody-dependent cell-mediated cytotoxicity (ADCC).[11]
| Inhibitor | Target | Assay Type | Potency (Binding/IC50) | Reference(s) |
| Oleclumab (MEDI9447) | Human CD73 | N/A | Potent and selective inhibitor | [12][13] |
| CPI-006 | Human CD73 | Enzymatic Activity | Substantially inhibits adenosine production | [12] |
| TY/23 | Mouse CD73 | Enzymatic Activity | Inhibits enzymatic activity | [14] |
| Ab001 (chimeric) | Human CD73 | Binding (ELISA) | 0.106 nM | [3] |
| Ab002 (chimeric) | Human CD73 | Binding (ELISA) | 0.057 nM | [3] |
| 2C5 | Mouse CD73 | In vivo tumor growth | Effective in reducing tumor growth | [1] |
Experimental Protocols for Inhibitor Evaluation
The robust evaluation of CD73 inhibitors requires standardized and well-defined experimental protocols. Below are detailed methodologies for key assays.
Protocol 1: CD73 Enzymatic Activity Assay (Colorimetric - Malachite Green)
This assay quantifies the inorganic phosphate (B84403) (Pi) released from the hydrolysis of AMP by CD73.[6][15]
Principle: The malachite green reagent forms a colored complex with free phosphate, which can be measured spectrophotometrically.
Materials:
-
Recombinant CD73 or cell lysate containing CD73
-
AMP (substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM MgCl2)[15]
-
Malachite Green Reagent
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, the CD73 inhibitor at various concentrations, and the CD73 enzyme source.
-
Initiate Reaction: Add AMP to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).[15]
-
Stop Reaction & Color Development: Add the malachite green reagent to each well to stop the reaction and initiate color development.
-
Measurement: After a short incubation at room temperature, measure the absorbance at ~620 nm using a microplate reader.[15]
-
Data Analysis: Generate a phosphate standard curve to determine the concentration of Pi produced in each reaction. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
Protocol 2: Syngeneic Mouse Tumor Model for In Vivo Efficacy
Syngeneic mouse models, which utilize immunocompetent mice, are essential for evaluating the immunomodulatory effects of CD73 inhibitors.[2][16]
Animal Model: C57BL/6 or BALB/c mice (depending on the tumor cell line).
Tumor Cell Lines:
-
MC38 (colon adenocarcinoma): Typically used in C57BL/6 mice.[16][17]
-
CT26 (colon carcinoma): Typically used in BALB/c mice.[2]
-
4T1 (breast cancer): Typically used in BALB/c mice.[1]
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^5 to 1 x 10^6 cells) into the flank of the mice.[17][18]
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).[1][16]
-
Treatment Administration: Randomize mice into treatment groups (vehicle control, inhibitor monotherapy, combination therapy). Administer the CD73 inhibitor via the appropriate route (e.g., intraperitoneal, oral) and schedule.
-
Efficacy Assessment: Measure tumor volume using calipers at regular intervals. Monitor animal body weight and overall health.
-
Endpoint Analysis: At the end of the study, or when tumors reach a predetermined size, euthanize the mice and harvest tumors and spleens for further analysis.
Protocol 3: Flow Cytometry for Tumor-Infiltrating Lymphocyte (TIL) Analysis
Flow cytometry is a powerful tool to characterize the immune cell populations within the tumor microenvironment and assess the impact of CD73 inhibition.[19][20][21]
Principle: Fluorescently labeled antibodies are used to identify and quantify different immune cell subsets based on their surface and intracellular protein expression.
Sample Preparation:
-
Excise tumors and mechanically and/or enzymatically dissociate them into a single-cell suspension.
-
Prepare single-cell suspensions from spleens or lymph nodes as systemic controls.
-
Perform red blood cell lysis if necessary.
Staining Panel: A comprehensive panel of antibodies is crucial for detailed immunophenotyping. An example panel for murine TILs could include:
-
General Markers: CD45 (leukocytes), Live/Dead stain
-
T Cells: CD3, CD4 (helper T cells), CD8 (cytotoxic T cells), FoxP3 (regulatory T cells)
-
Activation/Exhaustion Markers: PD-1, CTLA-4, TIM-3, LAG-3
-
Myeloid Cells: CD11b, Ly6G (neutrophils), Ly6C (monocytes), F4/80 (macrophages)
-
NK Cells: NK1.1 or CD335 (NKp46)
Procedure:
-
Fc Block: Incubate cells with an Fc receptor blocking antibody to prevent non-specific antibody binding.
-
Surface Staining: Stain cells with a cocktail of antibodies against surface markers.
-
Fixation and Permeabilization: If staining for intracellular markers (e.g., FoxP3), fix and permeabilize the cells.
-
Intracellular Staining: Stain for intracellular antigens.
-
Data Acquisition: Acquire data on a multi-color flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to quantify the frequencies and activation status of different immune cell populations.
Logical Comparison of Inhibitor Modalities
The choice between a small molecule and a monoclonal antibody inhibitor for CD73 depends on various factors related to the desired therapeutic profile and the specific cancer indication.
Conclusion
The development of CD73 inhibitors represents a highly promising avenue in cancer immunotherapy. By dismantling a key immunosuppressive pathway in the tumor microenvironment, these agents have the potential to unleash a potent anti-tumor immune response. This guide provides a comparative overview of the current landscape of CD73 inhibitors, supported by essential experimental protocols to facilitate their evaluation. The choice of inhibitor and the design of preclinical studies will depend on the specific research questions and therapeutic goals. As more clinical data emerges, the optimal strategies for targeting the CD73-adenosine axis, both as monotherapy and in combination with other immunotherapies, will become clearer, offering new hope for cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and pharmacodynamic effect of anti-CD73 and anti-PD-L1 monoclonal antibodies in combination with cytotoxic therapy: observations from mouse tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic activity assays [bio-protocol.org]
- 8. CD39 and CD73 as Promising Therapeutic Targets: What Could Be the Limitations? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Discovery of Potent and Selective Non-Nucleotide Small Molecule Inhibitors of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. First-in-human study of oleclumab, a potent, selective anti-CD73 monoclonal antibody, alone or in combination with durvalumab in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. First-in-human study of oleclumab, a potent, selective anti-CD73 monoclonal antibody, alone or in combination with durvalumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. InVivoMAb anti-mouse CD73 | Bio X Cell [bioxcell.com]
- 15. Substrate binding modes of purine and pyrimidine nucleotides to human ecto-5′-nucleotidase (CD73) and inhibition by their bisphosphonic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimal dosing regimen of CD73 blockade improves tumor response to radiotherapy through iCOS downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Late-stage MC38 tumours recapitulate features of human colorectal cancer – implications for appropriate timepoint selection in preclinical studies [frontiersin.org]
- 18. MC38 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 19. proqinase.com [proqinase.com]
- 20. Frontiers | Isolation and high-dimensional flow cytometric analysis of tumor-infiltrating leukocytes in a mouse model of colorectal cancer [frontiersin.org]
- 21. Characterization of murine lymphocyte activation and exhaustion markers by a 14-color flow cytometry panel - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of CD73-IN-3 in a Laboratory Setting
For Immediate Implementation by Laboratory Personnel
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide for the safe and compliant disposal of CD73-IN-3, a potent CD73 inhibitor used in cancer research. Adherence to these procedures is mandatory to ensure the safety of all personnel and to maintain regulatory compliance.
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) with detailed quantitative disposal limits for this compound is not publicly available, general laboratory chemical waste guidelines should be strictly followed. The following table outlines typical parameters for the handling and disposal of similar solid chemical compounds.
| Parameter | Guideline | Source |
| Waste Classification | Non-hazardous solid chemical waste (pending institutional evaluation) | General Laboratory Safety Protocols |
| Container Type | Labeled, sealed, chemically compatible container | Standard Operating Procedures |
| Storage Temperature | Room temperature, in a designated chemical waste area | General Chemical Storage Guidelines |
| Labeling Requirements | "Solid Chemical Waste," "this compound," full chemical name, and any known hazards | Institutional Waste Management Policy |
Procedural Guidance for Disposal of this compound
The following step-by-step protocol is designed to guide researchers, scientists, and drug development professionals in the proper disposal of this compound.
Experimental Protocol: Solid Waste Disposal
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Waste Segregation:
-
Do not mix this compound with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect all solid waste, including contaminated consumables such as weigh boats, pipette tips, and wipes, in a designated, leak-proof container.
-
-
Container Labeling:
-
Clearly label the waste container with the words "Solid Chemical Waste" and the full chemical name "this compound."
-
Include the date of accumulation and the name of the principal investigator or research group.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated and secure chemical waste accumulation area.
-
This area should be away from general laboratory traffic and incompatible materials.
-
-
Arranging for Pickup:
-
Once the container is full or has reached the designated accumulation time limit set by your institution, contact your EHS office to arrange for pickup and disposal.
-
Follow all institutional procedures for waste manifest and pickup requests.
-
Experimental Protocol: Decontamination of Glassware
-
Initial Rinse: Rinse glassware that has come into contact with this compound with a suitable solvent, such as ethanol (B145695) or acetone, to remove any residual compound. Collect this solvent rinse as hazardous chemical waste.
-
Washing: After the initial solvent rinse, wash the glassware with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
Visualizing the CD73 Signaling Pathway
To provide context for the research application of this compound, the following diagram illustrates the CD73 signaling pathway, which is a key target in immuno-oncology. The enzyme CD73 plays a crucial role in converting AMP to adenosine, a molecule that can suppress the immune response against cancer cells.[1][2][3] Inhibitors like this compound block this activity.
Caption: The CD73 signaling pathway in the tumor microenvironment.
Logical Workflow for Disposal
The following diagram provides a clear, step-by-step decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling CD73-IN-3
This document provides critical safety and logistical information for researchers, scientists, and drug development professionals working with CD73-IN-3, a potent small molecule inhibitor of CD73. Adherence to these guidelines is essential for ensuring laboratory safety, maintaining experimental integrity, and proper disposal of hazardous materials.
I. Personal Protective Equipment (PPE)
Given the potent nature of this compound and the absence of a specific Safety Data Sheet, it is imperative to handle this compound with a high degree of caution, assuming it to be a hazardous substance. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Minimum Required PPE | Enhanced PPE (Recommended for higher risk) |
| Storage and Inspection | - Nitrile gloves- Laboratory coat- Safety glasses with side shields | Not Applicable |
| Weighing and Aliquoting (Solid Form) | - Double nitrile gloves- Disposable gown with closed cuffs- Chemical splash goggles- N95 respirator or higher | - Face shield- Use of a ventilated balance enclosure or powder containment hood is mandatory. |
| Solubilization and Dilution | - Double nitrile gloves- Chemical-resistant laboratory coat- Chemical splash goggles | - Face shield- Work should be conducted in a certified chemical fume hood. |
| In Vitro Experiments (Cell Culture) | - Nitrile gloves- Laboratory coat- Safety glasses | - Work should be performed in a biological safety cabinet (BSC). |
| Waste Disposal | - Nitrile gloves- Laboratory coat- Chemical splash goggles | Not Applicable |
II. Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure risk and prevent contamination.
A. Preparation and Engineering Controls:
-
Designated Area: All work with solid and concentrated stock solutions of this compound must be conducted in a designated area, such as a chemical fume hood or a powder containment hood.
-
Emergency Equipment: An accessible and tested safety shower and eyewash station are mandatory.[1][2]
B. Step-by-Step Handling Procedure:
-
Pre-Handling Check: Before handling, ensure all necessary PPE is available and in good condition. Verify that the work area is clean and uncluttered.
-
Weighing (Solid Compound):
-
Perform within a ventilated enclosure to minimize dust inhalation.
-
Use anti-static weighing paper or a tared container.
-
Carefully transfer the desired amount using a clean spatula.
-
Clean the spatula and weighing area immediately after use with a suitable solvent (e.g., 70% ethanol) and dispose of cleaning materials as hazardous waste.
-
-
Solubilization:
-
Slowly add the solvent to the solid compound to avoid splashing.
-
Cap the vial securely and vortex or sonicate until fully dissolved.
-
This compound is often prepared in solvents like DMSO for stock solutions.[4]
-
-
Storage of Solutions:
III. Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.
| Waste Stream | Disposal Procedure |
| Unused Solid Compound | - Collect in a clearly labeled, sealed, and puncture-proof hazardous waste container. |
| Contaminated Labware (e.g., pipette tips, vials, gloves) | - Place in a designated, sealed hazardous waste bag or container immediately after use. |
| Liquid Waste (Stock solutions, experimental media) | - Collect in a dedicated, sealed, and leak-proof hazardous waste container. Do not pour down the drain. |
Decontamination: All surfaces and equipment that have come into contact with this compound should be decontaminated. A common procedure involves wiping with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent. All cleaning materials must be disposed of as hazardous waste.
IV. Experimental Protocol: In Vitro CD73 Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound in a cell-based assay.
A. Materials and Reagents:
-
Cancer cell line with known CD73 expression (e.g., Calu-6)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
AMP (Adenosine Monophosphate) solution
-
Adenosine (B11128) detection kit (e.g., luminescence-based)
-
96-well white, clear-bottom assay plates
-
Phosphate-buffered saline (PBS)
B. Assay Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound.
-
Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for a specified period (e.g., 1-2 hours) at 37°C.
-
-
Enzymatic Reaction:
-
Add AMP to each well to a final concentration that is appropriate for the assay.
-
Incubate for a time that allows for measurable adenosine production in the control wells (e.g., 30-60 minutes).
-
-
Adenosine Detection:
-
Following the manufacturer's instructions for the adenosine detection kit, add the detection reagents to each well.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle control.
-
Plot the adenosine concentration against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
V. Visualizations
A. CD73 Signaling Pathway
The following diagram illustrates the canonical pathway of adenosine production mediated by CD39 and CD73, and the subsequent immunosuppressive signaling.
Caption: CD73-mediated adenosine production and immunosuppression.
B. Experimental Workflow for this compound Handling
This diagram outlines the logical flow of operations when working with this compound.
Caption: Standard operational workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
